Steareth-2
Description
Properties
IUPAC Name |
2-(2-octadecoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCOCZBHMDEIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936344 | |
| Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16057-43-5 | |
| Record name | 2-[2-(Octadecyloxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16057-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Steareth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016057435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STEARETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56DFE46J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Steareth-2: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steareth-2 is a non-ionic surfactant and emulsifying agent belonging to the class of polyethylene glycol (PEG) ethers of stearyl alcohol. It is a waxy compound synthesized through the ethoxylation of stearyl alcohol, a fatty alcohol. The numeral '2' in its name denotes the average number of repeating ethylene oxide units in the molecule.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance in pharmaceutical formulations and drug delivery systems.
Chemical Structure and Synthesis
This compound is structurally composed of a lipophilic stearyl group (a C18 alkyl chain) and a hydrophilic polyoxyethylene chain containing an average of two ethylene oxide units.[1][2][3][4] This amphipathic nature enables it to reduce the interfacial tension between immiscible liquids, such as oil and water, making it an effective emulsifier.[1][4][5]
The general chemical structure of this compound is:
CH₃(CH₂)₁₇(OCH₂CH₂)₂OH
Synthesis
This compound is synthesized via the ethoxylation of stearyl alcohol. This reaction involves the addition of ethylene oxide to stearyl alcohol in the presence of a catalyst.[1][2][3][4]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by the ethoxylation of stearyl alcohol.
Materials:
-
Stearyl alcohol (high purity)
-
Ethylene oxide
-
Potassium hydroxide (KOH) or other suitable basic catalyst
-
Nitrogen gas (inert atmosphere)
-
Acetic acid (for neutralization)
-
Anhydrous solvent (e.g., toluene or dioxane)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
-
Heating mantle
-
Vacuum pump
-
Distillation apparatus for purification
-
Analytical equipment for characterization (FTIR, NMR)
Procedure:
-
Catalyst Preparation and Reactor Charging: A precisely weighed amount of stearyl alcohol is charged into the autoclave reactor. The reactor is then purged with nitrogen to create an inert atmosphere. A catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of the alcohol) is added.
-
Dehydration: The mixture is heated under vacuum to remove any traces of moisture, which can interfere with the ethoxylation reaction.
-
Ethoxylation Reaction: After dehydration, the reactor is heated to the reaction temperature, typically in the range of 120-180°C. A predetermined molar equivalent of ethylene oxide is then slowly introduced into the reactor while maintaining the desired pressure (e.g., 1-5 bar). The reaction is highly exothermic and requires careful temperature control. The molar ratio of ethylene oxide to stearyl alcohol is controlled to achieve an average of two ethylene oxide units per molecule.
-
Reaction Monitoring and Completion: The reaction progress is monitored by observing the decrease in reactor pressure. Once the pressure stabilizes, the reaction is considered complete.
-
Neutralization and Purification: The reactor is cooled, and the basic catalyst is neutralized by the addition of an acid, such as acetic acid. The crude product is then purified, typically by vacuum distillation or stripping, to remove any unreacted starting materials and by-products, including any residual 1,4-dioxane.
-
Characterization: The final product is characterized to confirm its identity and purity using techniques such as FTIR and NMR spectroscopy.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function as an excipient in various formulations. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₄₆O₃ | [3] |
| Molecular Weight | 358.6 g/mol | [3] |
| Appearance | White, waxy solid | [6] |
| Melting Point | 45-46 °C | |
| Boiling Point | 175 °C at 0.1 Torr | |
| Density | Approximately 0.892 g/cm³ | |
| Solubility | Soluble in ethanol and other lower alcohols; insoluble in mineral oil and coal tar hydrocarbons. | [5] |
| HLB (Hydrophile-Lipophile Balance) Value | Approximately 4.9 |
Experimental Protocols for Characterization
Determination of Hydrophile-Lipophile Balance (HLB) Value
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like this compound, the HLB value can be calculated or determined experimentally.
Experimental Protocol: Determination of HLB Value by Emulsion Stability
Objective: To experimentally determine the HLB value of this compound by observing its ability to emulsify an oil of a known required HLB.
Materials:
-
This compound
-
A series of oils with known required HLB values (e.g., mineral oil, lanolin)
-
A co-emulsifier with a known, different HLB value (e.g., Steareth-20)
-
Distilled water
-
Graduated cylinders or test tubes
-
Homogenizer or high-shear mixer
Procedure:
-
Preparation of Emulsifier Blends: Prepare a series of emulsifier blends by mixing this compound with a co-emulsifier in varying ratios to achieve a range of HLB values. The HLB of the blend is calculated using the formula: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B).
-
Emulsion Formulation: For each emulsifier blend, prepare an oil-in-water emulsion. Typically, a fixed ratio of oil, water, and total emulsifier is used (e.g., 20% oil, 75% water, 5% emulsifier).
-
Homogenization: The oil and emulsifier blend are mixed and heated until uniform. The water phase, heated to the same temperature, is then added slowly to the oil phase with continuous homogenization for a set period.
-
Stability Assessment: The resulting emulsions are stored at room temperature and observed for signs of instability, such as creaming, coalescence, or phase separation, over a defined period (e.g., 24 hours, 7 days).
-
HLB Determination: The HLB value of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil used. By using an oil with a known required HLB, the HLB of the unknown surfactant (this compound) can be determined.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol: FTIR Analysis of this compound
Objective: To obtain the FTIR spectrum of this compound and identify its characteristic absorption bands.
Equipment:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption peaks. Expected peaks include:
-
A broad O-H stretching band around 3300-3500 cm⁻¹ due to the terminal hydroxyl group.
-
Strong C-H stretching bands around 2850-2960 cm⁻¹ corresponding to the alkyl chain.
-
A characteristic C-O-C stretching band for the ether linkages of the polyoxyethylene chain, typically observed in the region of 1100-1150 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information about the this compound molecule, including the average number of ethylene oxide units.
Experimental Protocol: NMR Analysis of this compound
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent and transferred to an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired according to standard instrument parameters.
-
Data Analysis: The chemical shifts, integration values (for ¹H NMR), and multiplicities of the signals are analyzed to confirm the structure. Key expected signals in the ¹H NMR spectrum include:
-
A triplet at ~0.88 ppm corresponding to the terminal methyl group of the stearyl chain.
-
A broad singlet at ~1.25 ppm for the methylene groups of the stearyl chain.
-
Signals in the range of 3.4-3.7 ppm corresponding to the methylene protons of the polyoxyethylene chain and the methylene group adjacent to the terminal hydroxyl group.
-
Applications in Research and Drug Development
This compound is a versatile excipient with numerous applications in the cosmetic, personal care, and pharmaceutical industries.[5] Its primary function is as an emulsifier, helping to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions.[5]
Role in Formulations
In pharmaceutical formulations, this compound is utilized in:
-
Topical Drug Delivery: It is a key component in the formulation of creams, lotions, and ointments for topical and transdermal drug delivery.[7] Its emulsifying properties ensure a uniform distribution of the active pharmaceutical ingredient (API) within the vehicle, which is crucial for consistent dosing and therapeutic efficacy.[7]
-
Oral Drug Delivery: this compound can be used in the formulation of oral emulsions and microemulsions to enhance the solubility and bioavailability of poorly water-soluble drugs.[7] By creating stable dispersions of the drug in the gastrointestinal tract, it can improve drug absorption.
The mechanism of emulsification involves the orientation of this compound molecules at the oil-water interface. The lipophilic stearyl tail partitions into the oil phase, while the hydrophilic polyoxyethylene head remains in the aqueous phase, thereby reducing the interfacial tension and preventing the coalescence of droplets.
Signaling Pathways and Molecular Interactions
As an excipient, this compound is generally considered to be pharmacologically inert and is not known to directly interact with specific signaling pathways in the body. Its primary role is to facilitate the delivery and stability of the active pharmaceutical ingredient.
Visualizations
Caption: Synthesis of this compound via ethoxylation of stearyl alcohol.
Caption: this compound as an emulsifier at the oil-water interface.
Caption: A typical workflow for the characterization of this compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. atamankimya.com [atamankimya.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound (Explained + Products) [incidecoder.com]
- 7. Unlocking the Benefits: Why Steareth Emulsifiers Are Essential in Modern Formulations-Minya_New Material [ycmingya.com]
An In-depth Technical Guide to the Synthesis and Purification of Steareth-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Steareth-2, a widely used non-ionic surfactant in the pharmaceutical and cosmetic industries. This document details the underlying chemical principles, experimental methodologies, and analytical techniques pertinent to the production of high-purity this compound.
Introduction
This compound is the polyethylene glycol ether of stearyl alcohol that conforms to the formula CH3(CH2)17(OCH2CH2)nOH, where 'n' has an average value of 2.[1] It functions primarily as an emulsifier, helping to mix water and oil-based ingredients to form stable emulsions.[2][3] The synthesis of this compound is achieved through the ethoxylation of stearyl alcohol. A critical aspect of its production is the formation of the byproduct 1,4-dioxane, a potential carcinogen, which necessitates robust purification methods to ensure the final product's safety for use in consumer products.[4][5]
Synthesis of this compound: Ethoxylation of Stearyl Alcohol
The industrial production of this compound involves the reaction of stearyl alcohol with ethylene oxide in a process known as ethoxylation.[6] This reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH).[6]
Reaction Mechanism
The ethoxylation of stearyl alcohol proceeds via an anionic polymerization mechanism. The process is initiated by the deprotonation of stearyl alcohol by the catalyst to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of a new ether linkage. The resulting species is also an alkoxide, which can then react with another molecule of ethylene oxide, propagating the polyethylene glycol chain. The "2" in this compound indicates that an average of two moles of ethylene oxide are added to each mole of stearyl alcohol.[7][8]
Experimental Protocol: Laboratory-Scale Synthesis
The following is a representative protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Stearyl alcohol (1-octadecanol)
-
Ethylene oxide
-
Potassium hydroxide (KOH) catalyst
-
Nitrogen gas (inert)
-
A suitable high-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.
-
Charging Reactants: A known quantity of stearyl alcohol is charged into the reactor. The reactor is then heated to melt the stearyl alcohol (melting point: ~59°C).
-
Catalyst Addition: The potassium hydroxide catalyst is added to the molten stearyl alcohol. The amount of catalyst typically ranges from 0.1% to 1.0% by weight of the stearyl alcohol.
-
Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.
-
Reaction Conditions: The mixture is heated to the reaction temperature, typically between 150°C and 180°C.[6]
-
Ethylene Oxide Addition: Ethylene oxide is then introduced into the reactor under pressure, typically 1-2 bar.[6] The addition is carefully controlled to manage the exothermic nature of the reaction and maintain the desired temperature.
-
Reaction Monitoring: The reaction progress is monitored by observing the decrease in reactor pressure as the ethylene oxide is consumed.
-
Completion and Cooling: Once the desired amount of ethylene oxide has been added and the pressure stabilizes, the reaction is considered complete. The reactor is then cooled down.
-
Neutralization: The catalyst is neutralized by the addition of an acid, such as acetic or phosphoric acid.
-
Product Discharge: The crude this compound product is then discharged from the reactor for purification.
Purification of this compound
The primary goal of the purification process is the removal of unreacted starting materials, residual catalyst, and, most importantly, the byproduct 1,4-dioxane.
Removal of 1,4-Dioxane
1,4-dioxane is formed as a side reaction during the ethoxylation process.[4] Due to its classification as a potential human carcinogen, its levels in the final product are strictly regulated, often to below 10 parts per million (ppm).[2]
Experimental Protocol: Vacuum Stripping
Vacuum stripping is a common and effective method for removing volatile impurities like 1,4-dioxane from the less volatile this compound product.
Apparatus:
-
A reaction vessel or distillation flask equipped with a heating mantle, a stirrer, a vacuum pump, and a condenser with a collection flask.
Procedure:
-
Charging: The crude this compound is charged into the distillation flask.
-
Heating and Vacuum: The material is heated to a temperature typically between 80°C and 120°C while the pressure is gradually reduced by the vacuum pump.
-
Stripping: Under reduced pressure, the more volatile 1,4-dioxane and any residual water or ethylene oxide will vaporize.
-
Condensation and Collection: The vapors are passed through the condenser, where they are cooled and collected in the collection flask.
-
Monitoring: The process is monitored by analyzing samples of the this compound for 1,4-dioxane content until the desired low level is achieved.
-
Completion: Once the 1,4-dioxane level is within the specified limits, the vacuum is broken with an inert gas, and the purified this compound is cooled and discharged.
Quantitative Data and Analysis
The efficiency of the synthesis and purification processes is evaluated through various analytical techniques.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the quantitative analysis of 1,4-dioxane. Headspace GC-MS is often employed for its sensitivity in detecting trace levels of volatile compounds.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the this compound product and to quantify the amount of unreacted stearyl alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the chemical structure of the synthesized this compound and to determine the average number of ethoxy groups.
Data Summary
The following table summarizes representative quantitative data for the purification of an ethoxylated surfactant product to reduce the concentration of 1,4-dioxane, based on a patented process.
| Parameter | Before Purification | After Purification | Unit |
| 1,4-Dioxane Concentration | 93 | 29 | ppm |
| Active Matter Content | 69.8 | 70.2 | % |
Data is representative and based on a similar ethoxylated sulfate product purification process.
Visualizations
This compound Synthesis and Purification Workflow
Caption: Workflow for this compound Synthesis and Purification.
Logical Relationship of Key Process Steps
Caption: Key Logical Steps in this compound Production.
References
- 1. ysi.com [ysi.com]
- 2. atamankimya.com [atamankimya.com]
- 3. paulaschoice.es [paulaschoice.es]
- 4. researchgate.net [researchgate.net]
- 5. productingredients.com [productingredients.com]
- 6. Ethoxylation - Wikipedia [en.wikipedia.org]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. STEARETH-20 - Ataman Kimya [atamanchemicals.com]
- 9. The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youngin.com [youngin.com]
The Core Mechanism of Steareth-2 as a Lipophilic Emulsifier: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Steareth-2 is a non-ionic surfactant belonging to the polyoxyethylene stearyl ether family of compounds. It is synthesized by reacting stearyl alcohol with an average of two units of ethylene oxide.[1][2] As a predominantly oil-soluble (lipophilic) molecule, this compound is a highly effective water-in-oil (W/O) emulsifier and a crucial co-emulsifier in oil-in-water (O/W) systems, widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1][3] Its ability to form stable emulsions over a broad pH range makes it a versatile excipient in various formulations, from topical creams and lotions to antiperspirants.[4][5]
This technical guide provides a detailed examination of the mechanism of action of this compound as an emulsifier. It covers its fundamental physicochemical properties, the core principles of emulsion stabilization through steric hindrance, quantitative performance data, and detailed experimental protocols for the evaluation of emulsion stability.
Chemical Structure and Physicochemical Properties
The emulsifying capability of this compound is intrinsically linked to its amphiphilic molecular structure. The molecule consists of a long, lipophilic C18 alkyl chain (from stearyl alcohol) and a short, hydrophilic polyoxyethylene chain. This dual nature allows it to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible phases.[2][5]
The key physicochemical properties of this compound are summarized in Table 1. Its low Hydrophilic-Lipophilic Balance (HLB) value confirms its predominantly lipophilic character, making it an ideal candidate for stabilizing systems where water is the dispersed phase.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| INCI Name | This compound | [4] |
| Chemical Name | Polyoxyethylene (2) Stearyl Ether | [1] |
| Molecular Formula | C22H46O3 (average) | - |
| Molecular Weight | ~358.6 g/mol | - |
| Appearance | White, waxy solid | [1] |
| HLB Value | 4.9 | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
Core Mechanism of Emulsification: Steric Stabilization
As a non-ionic surfactant, the primary mechanism by which this compound stabilizes emulsions is steric hindrance (also referred to as steric stabilization). Unlike ionic surfactants that rely on electrostatic repulsion, this compound creates a physical, mechanical barrier around the dispersed droplets.
-
Adsorption at the Interface : When introduced into an oil and water system, this compound molecules migrate to the interface. The long, lipophilic stearyl tail anchors itself in the oil phase, while the short, hydrophilic polyoxyethylene head orients towards the water phase.[5]
-
Reduction of Interfacial Tension : This alignment at the interface disrupts the cohesive forces between water molecules and oil molecules, leading to a reduction in interfacial tension. Lowering this energy barrier facilitates the dispersion of one liquid into the other as fine droplets during the emulsification process.[5]
-
Formation of a Protective Barrier : The hydrophilic polyoxyethylene chains, though short, hydrate and extend into the aqueous phase. As two droplets approach each other, these hydrated chains begin to overlap. This interaction is energetically unfavorable due to osmotic effects (desolvation) and a reduction in the conformational entropy of the polymer chains. This creates a repulsive force—a steric barrier—that physically prevents the droplets from getting close enough to coalesce.[6][7]
The diagram below illustrates the orientation of this compound at the oil-water interface and the principle of steric hindrance.
Figure 1. Diagram of this compound molecules at an oil-water interface providing steric stabilization.
Quantitative Performance Analysis
While specific data for Critical Micelle Concentration (CMC) and interfacial tension reduction for this compound alone are not extensively published, its performance is well-documented in synergistic blends, particularly with high-HLB emulsifiers like Steareth-21 for creating stable O/W emulsions.
A study by Pasquali et al. (2008) investigated O/W emulsions stabilized with a blend of 3.0% this compound and 2.0% Steareth-21. The study provides valuable data on the stability and viscosity of these emulsions when different emollients are used as the oil phase.
Table 2: Stability and Viscosity Data for O/W Emulsions Stabilized with this compound (3%) and Steareth-21 (2%)
| Oil Phase (9.0%) | Viscosity (Pa.s) at 25°C | Stability under Centrifugation | Thermal Stability (3 months at 40°C) |
| Isopropyl myristate | 94 | Stable | Unstable |
| Octyldodecanol | 26 | Stable | Unstable |
| Decyl oleate | 60 | Stable | Unstable |
| Mineral oil | 128 | Stable | Unstable |
| Castor oil | 60 | Stable | Unstable |
| Cetyl isononanoate | 69 | Stable | Unstable |
(Data sourced from Pasquali R.C., et al., 2008)[4]
These results indicate that while the emulsifier system provides good immediate stability (resistance to centrifugation), long-term thermal stability can be dependent on the nature of the oil phase. The higher viscosity observed with mineral oil suggests stronger gel network formation in the external phase, contributing to kinetic stability.
Experimental Protocols
This section details methodologies for the preparation and stability assessment of emulsions, based on established practices and specific examples from the literature.
Protocol for Preparation of an O/W Emulsion
This protocol is adapted from the formulation used by Pasquali et al. (2008) and represents a typical "hot process" for creating a cream or lotion.[4]
Materials:
-
Oil Phase: this compound (3.00%), Stearic Acid (1.50%), Emollient (e.g., Mineral Oil, 9.00%), Cetyl Alcohol (1.00%), Propylparaben (0.05%).
-
Aqueous Phase: Steareth-21 (2.00%), Propylene Glycol (4.00%), Deionized Water (79.35%), Methylparaben (0.10%).
Procedure:
-
Phase Preparation: In separate beakers, weigh and combine all components of the oil phase and the aqueous phase.
-
Heating: Heat both phases separately to 70-75°C in a water bath. Stir each phase until all components are fully dissolved and uniform.
-
Emulsification: Slowly add the aqueous phase to the oil phase while stirring with a homogenizer (e.g., rotor-stator type) at a moderate speed.
-
Homogenization: Increase the homogenization speed for 1-3 minutes to ensure the formation of fine droplets.
-
Cooling: Remove the emulsion from the water bath and continue stirring with a lower-speed anchor or propeller stirrer until the batch cools to room temperature (approx. 25°C). This slow cooling allows for the formation of the desired lamellar gel network structure, which contributes to viscosity and stability.
-
Finalization: Once cooled, perform quality control checks such as pH and viscosity measurements.
The workflow for this protocol is visualized in the diagram below.
Figure 2. Experimental workflow for preparing a hot-process oil-in-water (O/W) emulsion.
Protocols for Emulsion Stability Testing
To ensure the long-term quality and shelf-life of a formulation, a series of accelerated stability tests are performed.
5.2.1 Centrifugation Test This test rapidly assesses an emulsion's resistance to creaming or sedimentation.
-
Place approximately 10g of the emulsion into a centrifuge tube.
-
For an accelerated test, pre-heat the sample to 50°C.
-
Centrifuge the sample at 3000 rpm for 30 minutes.
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom. The emulsion is considered stable if no separation is observed.
5.2.2 Thermal Stability (Freeze-Thaw and High-Temperature) This protocol evaluates the emulsion's robustness against temperature fluctuations that may occur during transport and storage.
-
Sample Preparation: Dispense the emulsion into multiple containers, identical to the final intended packaging. Keep one as a control at room temperature (25°C).
-
Freeze-Thaw Cycling:
-
Place samples in a freezer at -10°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature for 24 hours. This completes one cycle.
-
Repeat this process for a minimum of three cycles.
-
-
High-Temperature Testing:
-
Place samples in ovens at elevated temperatures, typically 40°C and 45°C.
-
Store for a period of 1 to 3 months. A common rule of thumb is that 3 months at 45°C can predict a shelf life of approximately two years at room temperature.
-
-
Evaluation: At set intervals (e.g., after each freeze-thaw cycle, or monthly for high-temperature tests), visually and physically compare the test samples to the room temperature control. Assess for changes in color, odor, pH, viscosity, and signs of phase separation.
The logical relationship between stability tests and potential emulsion failure modes is depicted below.
Figure 3. Relationship between stability tests and the failure modes they are designed to predict.
Conclusion
This compound is a fundamental non-ionic, lipophilic emulsifier whose mechanism of action is rooted in the principle of steric stabilization. By adsorbing at the oil-water interface, it reduces interfacial energy and creates a robust physical barrier that prevents droplet coalescence. While it is highly effective in W/O systems, its utility is significantly enhanced when used as a co-emulsifier with a high-HLB surfactant, such as Steareth-21, to form stable, aesthetically pleasing O/W emulsions. The quantitative data from such blends, combined with rigorous experimental protocols for preparation and stability testing, provide formulators in the pharmaceutical and cosmetic sciences with the necessary tools to develop stable and effective emulsified products.
References
- 1. phexcom.com [phexcom.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2016109517A1 - Cosmetic emulsions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. The Influence of Droplet Size and Emulsifiers on the In Vitro Digestive Properties of Bimodal Oil-in-Water Emulsions [mdpi.com]
Navigating the Formulation Landscape: A Technical Guide to Steareth-2 Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steareth-2, a nonionic surfactant composed of a polyethylene glycol ether of stearyl alcohol, is a crucial excipient in a myriad of pharmaceutical and cosmetic formulations. Its function as an emulsifier, solubilizer, and stabilizer is fundamentally dictated by its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents, offering a valuable resource for formulation development, preclinical research, and drug delivery system design. While precise quantitative solubility data remains elusive in publicly available literature, this document consolidates qualitative solubility information and presents a generalized, robust experimental protocol for its determination.
Introduction
This compound is the polyethylene glycol ether of stearyl alcohol that conforms to the formula CH₃(CH₂)₁₇(OCH₂CH₂)nOH, where 'n' has an average value of 2.[1] It is a waxy, white to yellowish solid that functions primarily as a low-HLB (hydrophilic-lipophilic balance) emulsifier, making it particularly suitable for water-in-oil (w/o) emulsions.[2][3] Understanding its solubility profile is paramount for scientists and researchers to effectively harness its properties in creating stable, efficacious, and aesthetically pleasing formulations. This guide aims to provide a detailed understanding of this compound's solubility and the methodologies to quantify it.
Solubility Profile of this compound
Current literature provides qualitative data on the solubility of this compound in various organic solvents. A thorough search of scientific databases and technical data sheets did not yield specific quantitative solubility values (e.g., g/100 mL or mg/mL at specified temperatures). The available information is summarized in the table below.
| Solvent | Solubility | Source(s) |
| Alcohols | ||
| Ethanol | Soluble | [2][3][4] |
| Other Lower Alcohols | Soluble | [5] |
| Oils | ||
| Cottonseed Oil | Soluble | [2][3][4] |
| Mineral Oil | Insoluble | [5] |
| Glycols | ||
| Propylene Glycol | Insoluble | [2][3][4] |
| Hydrocarbons | ||
| Coal Tar Hydrocarbon | Insoluble | [5] |
| Aqueous Systems | ||
| Water | Insoluble | [1][2][3][4] |
Note: The lack of quantitative data underscores the necessity for experimental determination of this compound solubility in specific solvent systems relevant to a particular formulation project.
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, a generalized experimental protocol based on the widely accepted shake-flask method is provided below. This method is considered the gold standard for determining equilibrium solubility.[6]
Principle
The shake-flask method involves agitating an excess amount of the solute (this compound) in the solvent of interest for a prolonged period until equilibrium is achieved. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (of known purity)
-
Organic solvents of interest (analytical grade)
-
Volumetric flasks
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker, preferably with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a UV-Vis spectrophotometer.
Generalized Procedure
-
Preparation of Solvent: Ensure the organic solvent is of high purity and degassed if necessary.
-
Addition of Excess Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of flasks.
-
Addition of Solvent: Add a known volume of the organic solvent to each flask.
-
Equilibration: Tightly cap the flasks and place them in a shaker with controlled temperature. Agitate the flasks at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to pellet the undissolved this compound.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.
-
Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or g/100 mL.
Analytical Method Development
Since this compound is a non-ionic surfactant, its detection can be challenging. An Evaporative Light Scattering Detector (ELSD) is often suitable for HPLC analysis. Alternatively, derivatization of the hydroxyl group of this compound to introduce a chromophore would allow for UV-Vis detection.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Conclusion
While the solubility of this compound in various organic solvents is qualitatively understood, a significant gap exists in the availability of precise quantitative data. This guide has consolidated the existing qualitative information and provided a detailed, adaptable experimental protocol for researchers and drug development professionals to determine the solubility of this compound in their specific solvent systems. The provided workflow and considerations for analytical method development will aid in generating reliable and reproducible solubility data, which is critical for the successful formulation of pharmaceutical and cosmetic products. The generation of such data will be a valuable contribution to the scientific community, facilitating more efficient and informed formulation development.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Critical Micelle Concentration of Steareth-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Steareth-2, a non-ionic surfactant pivotal in various pharmaceutical and research applications. Due to the absence of a publicly documented, experimentally verified CMC value specifically for this compound (polyoxyethylene (2) stearyl ether or C18E2), this guide presents data for its homologous series and related non-ionic surfactants to provide a robust scientific context and estimation. Furthermore, it details the established experimental protocols for CMC determination and illustrates the functional role of this compound in drug delivery systems.
Introduction to this compound and its Critical Micelle Concentration
This compound is a polyoxyethylene ether of stearyl alcohol, conforming to the general structure C18H37(OCH2CH2)nOH, where 'n' for this compound is an average of 2. As an amphiphilic molecule, it possesses a hydrophobic stearyl tail and a hydrophilic polyoxyethylene head. This structure enables this compound to act as a potent emulsifier and solubilizing agent.[1][2]
The critical micelle concentration (CMC) is a fundamental characteristic of any surfactant. It is defined as the concentration at which surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles.[3][4] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, these monomers start to aggregate at interfaces, leading to a significant reduction in surface tension. Above the CMC, the surface tension remains relatively constant, and any additional surfactant molecules form new micelles.[3][4] The CMC is a critical parameter in formulation science, as it dictates the onset of solubilization, emulsification, and other surface-active properties.
Quantitative Data on Critical Micelle Concentration
| Surfactant Name | Chemical Formula | CMC (Molarity) | Temperature (°C) | Reference |
| Penta(ethyleneglycol)monodecyl ether | C10E5 | 9.0 x 10⁻⁴ M | 25 | [3] |
| Pentaethylene glycol monododecyl ether | C12E5 | 6.5 x 10⁻⁵ M | 25 | [3] |
| Polyoxyethylene (8) Stearyl Ether | C18E8 | Not Specified | Not Specified | |
| Polyoxyethylene (10) Stearyl Ether | C18E10 | Not Specified | Not Specified | |
| Polyoxyethylene (20) Stearyl Ether | C18E20 | Not Specified | Not Specified | |
| Polyoxyethylene (23) Stearyl Ether | C18E23 | Not Specified | Not Specified | |
| Sodium Dodecyl Sulfate (SDS) | C12H25SO4Na | 8.3 x 10⁻³ M | 25 | [3] |
| Dodecyltrimethylammonium bromide (DTAB) | C12H25N(CH3)3Br | 1.6 x 10⁻² M | 25 | [3] |
Experimental Protocols for CMC Determination
The determination of the CMC is crucial for characterizing a surfactant's behavior in a given solvent system. The following are detailed methodologies for three commonly employed techniques for non-ionic surfactants like this compound.
Surface Tension Measurement
This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as the excess surfactant molecules form micelles in the bulk of the solution rather than accumulating at the air-liquid interface.
Detailed Protocol:
-
Preparation of Surfactant Solutions: Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC. A series of dilutions are then prepared from this stock solution, covering a wide range of concentrations both below and above the anticipated CMC.
-
Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used for the measurements. Ensure the instrument is calibrated according to the manufacturer's instructions.
-
Measurement:
-
Measure the surface tension of the pure solvent (deionized water) to establish a baseline.
-
Sequentially measure the surface tension of each prepared this compound solution, starting from the most dilute.
-
Allow each solution to equilibrate before taking a reading to ensure a stable surface tension value.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the plot.
-
Fluorescence Spectroscopy using a Hydrophobic Probe
This method offers high sensitivity and is particularly useful for determining the CMC of non-ionic surfactants at low concentrations.
Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In a polar environment like water, the fluorescence emission spectrum of pyrene exhibits specific characteristics. When micelles are formed, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a distinct change in its fluorescence spectrum, which can be correlated with the surfactant concentration.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻⁵ M.
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
To each this compound solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁷ M) to avoid excimer formation. The organic solvent concentration should be kept minimal (typically <1%) to not affect micellization.
-
-
Instrumentation: A fluorescence spectrophotometer is required.
-
Measurement:
-
Excite the pyrene in each sample at a suitable wavelength (e.g., ~335 nm).
-
Record the emission spectrum for each sample, typically in the range of 350-450 nm.
-
Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third to the first vibronic peaks (I₃/I₁).
-
Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated as the concentration at which the change in the I₃/I₁ ratio is maximal.
-
Conductivity Measurement
While primarily used for ionic surfactants, this method can be adapted for non-ionic surfactants under certain conditions, although it is generally less sensitive for this class of compounds.
Principle: For ionic surfactants, the conductivity of the solution changes at the CMC due to the binding of counter-ions to the micelles, which reduces the overall mobility of charge carriers. For non-ionic surfactants, the change in conductivity is much less pronounced. However, subtle changes in the mobility of any trace ionic impurities upon micellization can sometimes be detected.
Detailed Protocol:
-
Preparation of Solutions: Prepare a series of this compound solutions in high-purity, deionized water with very low background conductivity. The concentration range should span the expected CMC.
-
Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is necessary for accurate measurements.
-
Measurement:
-
Measure the conductivity of the deionized water as a baseline.
-
Measure the conductivity of each this compound solution, ensuring temperature equilibrium for each measurement.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the this compound concentration.
-
For ionic surfactants, a distinct break in the slope of the plot indicates the CMC. For non-ionic surfactants, this break may be very subtle or not apparent.
-
The CMC is determined as the concentration at the intersection of the two linear segments of the plot. Due to the low sensitivity for non-ionic surfactants, this method is often considered supplementary.
-
Role of this compound in Drug Delivery Systems
Polyoxyethylene alkyl ethers like this compound are integral to modern drug delivery systems, primarily for their ability to solubilize poorly water-soluble drugs and enhance their bioavailability.
Mechanism of Micellar Solubilization
Above its CMC, this compound forms micelles with a hydrophobic core composed of the stearyl chains and a hydrophilic shell of polyoxyethylene groups. Poorly water-soluble drugs, which are often hydrophobic, can be encapsulated within this nonpolar core, effectively increasing their solubility in the aqueous medium.[5] This process is crucial for the formulation of both oral and parenteral drug products.
The following diagram illustrates the workflow of drug solubilization using this compound micelles.
References
Technical Guide: Hydrophilic-Lipophilic Balance (HLB) of Steareth-2
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of Steareth-2, a nonionic surfactant widely used in the pharmaceutical and cosmetic industries. The document outlines its established HLB value, discusses the theoretical and experimental methodologies for its determination, and presents relevant physicochemical data.
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2] Devised by William C. Griffin in the late 1940s, the HLB system provides a framework for selecting the appropriate surfactant or blend of surfactants to form a stable emulsion.[1][3] The scale typically ranges from 0 to 20, where a lower HLB value signifies a more lipophilic (oil-soluble) character, and a higher value indicates a more hydrophilic (water-soluble) nature.[1] This value is critical for formulators in predicting a surfactant's behavior and function, such as whether it will act as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier, a wetting agent, a detergent, or a solubilizer.[1]
This compound is the polyethylene glycol (PEG) ether of stearyl alcohol, where the "2" indicates the average number of repeating ethylene oxide units in the molecule.[4][5] As a nonionic surfactant, its HLB value is a key parameter for its application in formulations like creams, lotions, and deodorants.[5][6][7]
Quantitative Data for this compound
The physicochemical properties of this compound are summarized below. The HLB value is consistently reported as 4.9, indicating its function as a lipophilic, auxiliary oil-in-water (O/W) emulsifier, particularly effective when blended with a higher HLB surfactant.[4][5][8][9]
| Parameter | Value | Reference(s) |
| HLB Value | 4.9 | [4][5][8][9] |
| Alternate HLB Value | 8.0 (measured) | [10] |
| Chemical Class | Polyoxyethylene Alkyl Ether | [10] |
| Molecular Formula | C22H46O3 | [4][6] |
| Molecular Weight | 358.6 g/mol | [4][6] |
| Appearance | White to pale yellow waxy solid | [8][10][11] |
| Solubility | Soluble in alcohol; insoluble in water | [4][7][8] |
Note: While most sources cite an HLB of 4.9, at least one manufacturer reports a measured value of 8.0.[10] This highlights the potential for variation based on the specific manufacturing process and measurement technique.
Methodologies for HLB Determination
The HLB value of a nonionic surfactant like this compound can be determined through theoretical calculation or experimental evaluation.
Griffin's Method (1949 & 1954): This is the most common method for calculating the HLB of nonionic surfactants.[1][3] For polyoxyethylene ethers like this compound, the formula is:
HLB = E / 5
Where E is the weight percentage of the ethylene oxide portion (the hydrophilic part) of the molecule.[2]
Alternatively, a more general formula proposed by Griffin is:
HLB = 20 * (Mh / M)
Where:
Davies' Method (1957): An alternative method involves assigning group numbers to various structural components of the surfactant molecule. The HLB is calculated by summing the group numbers of the hydrophilic and lipophilic groups.[1][2]
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
This method is advantageous as it considers the contributions of different functional groups within the molecule.[1]
While technical data sheets provide a calculated HLB, experimental determination is often necessary to find the "required HLB" of a specific oil phase, which is the HLB value of the emulsifier system that yields the most stable emulsion.[12]
Protocol: Emulsion Stability Titration
This common method involves preparing a series of emulsions of a specific oil phase while systematically varying the HLB of the emulsifier blend.
-
Emulsifier Selection: Choose two nonionic surfactants of the same chemical class but with different HLB values, one low (e.g., this compound, HLB 4.9) and one high (e.g., Steareth-20, HLB 15.3).[13][14]
-
Preparation of Blends: Prepare a series of emulsifier blends by mixing the low and high HLB surfactants in varying ratios (e.g., 9:1, 8:2, ..., 1:9) to create a range of intermediate HLB values. The HLB of the blend is calculated as a weighted average:
-
HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)
-
-
Emulsion Formulation: For each emulsifier blend, prepare an emulsion with a fixed concentration of the oil phase and the total surfactant system. This is typically done by heating the oil and water phases separately, adding the emulsifier to the appropriate phase, and then combining them under high shear.
-
Stability Assessment: Evaluate the stability of each resulting emulsion after a set period (e.g., 24 hours, 7 days) at various storage conditions (e.g., room temperature, elevated temperature). Assessment methods include:
-
HLB Determination: The HLB of the emulsifier blend that produces the most stable emulsion is considered the "required HLB" of the oil phase.[12]
Application Context of this compound's HLB
With an HLB value of 4.9, this compound is classified as a W/O (water-in-oil) emulsifier.[1] However, it is most frequently used as a co-emulsifier in O/W (oil-in-water) systems.[6][8] In such applications, it is combined with a high-HLB surfactant (like Steareth-21, HLB 15.5).[13] The lipophilic this compound anchors itself in the oil phase, while the hydrophilic high-HLB emulsifier orients in the water phase, creating a stable and robust interfacial film around the oil droplets. This combination is crucial for achieving the desired consistency and stability in many cosmetic and pharmaceutical formulations.[5]
References
- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. pharmajournal.net [pharmajournal.net]
- 3. jrhessco.com [jrhessco.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. atamankimya.com [atamankimya.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 9. scientificspectator.com [scientificspectator.com]
- 10. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]
- 11. multifacetedcos.wordpress.com [multifacetedcos.wordpress.com]
- 12. mdpi.com [mdpi.com]
- 13. docs.chemaxon.com [docs.chemaxon.com]
- 14. researchgate.net [researchgate.net]
Thermal Stability and Degradation Profile of Steareth-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steareth-2 is a non-ionic surfactant and emulsifier widely utilized in the pharmaceutical and cosmetic industries. It is the polyethylene glycol ether of stearyl alcohol, with the "2" indicating an average of two ethylene oxide units.[1][2][3] Its function in formulations is to stabilize oil-in-water emulsions, ensuring product consistency and performance.[2][3] Understanding the thermal stability and degradation profile of this compound is critical for ensuring product quality, safety, and stability, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides an in-depth overview of the thermal behavior of this compound, including its degradation profile and the methodologies used for its assessment.
Thermal Stability Assessment
The thermal stability of this compound is generally considered to be high under normal storage and application conditions.[4] However, at elevated temperatures, it will undergo thermal degradation. The primary techniques used to evaluate the thermal stability of materials like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition, and the percentage of mass loss at various temperatures.
Table 1: Representative Thermogravimetric Data for a Polyoxyethylene Stearyl Ether
| Parameter | Temperature (°C) | Mass Loss (%) | Atmosphere |
| Onset of Decomposition | ~300 | - | Nitrogen |
| Major Decomposition Range | 300 - 400 | >90 | Nitrogen |
Note: This data is based on a related compound, polyoxyethylene (50) stearyl ether, and is intended to be representative. Actual values for this compound may vary.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions. For this compound, DSC can be used to determine its melting point and to study its interaction with other components in a formulation.
Table 2: Representative Calorimetric Data for this compound
| Parameter | Value |
| Physical Form | Waxy solid |
| Pour Point | ~43.3 °C |
Note: The pour point for a related compound, Brij 72 (a trade name for this compound), is provided as an estimate of the melting range.[4]
Degradation Profile
The degradation of this compound at elevated temperatures is expected to involve the breakdown of its polyoxyethylene chains and the stearyl alcohol backbone. The thermal degradation of polyethylene glycol (PEG), a key structural component of this compound, is known to proceed via a free-radical mechanism involving random chain scission.[7] Pyrolysis of PEG can start at temperatures as low as 150°C in an inert atmosphere.[8]
The primary degradation products of the polyethylene glycol portion of the molecule are likely to be low molecular weight compounds.[7] Studies on the thermal decomposition of PEG have identified the formation of formaldehyde, acetaldehyde, and other oxygenated species.[9][10] In the presence of oxygen, the degradation process is accelerated and can lead to the formation of hydroperoxides, which are thermally labile and can further decompose.[7][10][11] The stearyl (C18) portion of the molecule would likely degrade into smaller hydrocarbon fragments. Upon complete combustion, the ultimate hazardous decomposition products would be carbon oxides.
Experimental Protocols
The following are generalized experimental protocols for conducting TGA and DSC analysis on a non-ionic surfactant like this compound. The specific parameters should be optimized for the particular instrument and sample being analyzed.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (e.g., platinum or alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 0°C.
-
Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min.
-
Cool the sample from 100°C to 0°C at a rate of 10°C/min.
-
Ramp the temperature again from 0°C to 100°C at a heating rate of 10°C/min (second heating cycle).
-
-
Data Analysis: Analyze the data from the second heating cycle to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the peak).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a cosmetic ingredient like this compound.
Caption: Workflow for Thermal Analysis of this compound.
Conclusion
This compound is a thermally stable compound under typical conditions of formulation and storage. Significant thermal degradation is expected to occur at temperatures above 300°C. The degradation pathway likely involves the cleavage of the polyoxyethylene chains, leading to the formation of smaller volatile compounds. For ensuring the stability and safety of products containing this compound, it is recommended to avoid prolonged exposure to high temperatures during manufacturing and to store the final product under controlled conditions. The use of analytical techniques such as TGA and DSC is essential for a comprehensive understanding of the thermal properties of this compound and its performance in various formulations.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound Manufacturer & Exporter From Mumbai, India. - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 4. rawmator.com [rawmator.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. Thermal analysis of polyethylene glycol: evolved gas analysis with ion attachment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
Spectroscopic Analysis of Steareth-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steareth-2 is a non-ionic surfactant and emulsifying agent widely utilized in the pharmaceutical, cosmetic, and personal care industries. It is the polyethylene glycol (PEG) ether of stearyl alcohol, conforming to the general structure CH₃(CH₂)₁₇(OCH₂CH₂)nOH, where 'n' has an average value of 2. Its amphiphilic nature, with a lipophilic stearyl tail and a hydrophilic di-ethylene glycol head, allows it to stabilize oil-in-water emulsions. A thorough understanding of its chemical structure and purity is paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Structure of this compound
The chemical structure of the predominant component of this compound is 2-(2-(octadecyloxy)ethoxy)ethan-1-ol.
Caption: Chemical structure of 2-(2-(octadecyloxy)ethoxy)ethan-1-ol.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the known structure and spectroscopic data of similar polyoxyethylene alkyl ethers.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 2H | -CH₂-OH |
| ~3.65 | m | 4H | -O-CH₂-CH₂-O- |
| ~3.58 | t | 2H | -O-CH₂-CH₂-OH |
| ~3.45 | t | 2H | CH₃(CH₂)₁₆-CH₂-O- |
| ~1.57 | p | 2H | CH₃(CH₂)₁₅-CH₂-CH₂-O- |
| ~1.25 | s (br) | 30H | CH₃-(CH₂)₁₅-CH₂- |
| 0.88 | t | 3H | CH₃- |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~72.5 | -O-CH₂-CH₂-OH |
| ~71.5 | CH₃(CH₂)₁₆-CH₂-O- |
| ~70.5 | -O-CH₂-CH₂-O- |
| ~61.7 | -CH₂-OH |
| ~31.9 | -CH₂- (from stearyl chain) |
| ~29.7 | -CH₂- (bulk of stearyl chain) |
| ~29.4 | -CH₂- (from stearyl chain) |
| ~26.1 | -CH₂- (from stearyl chain) |
| ~22.7 | -CH₂- (from stearyl chain) |
| 14.1 | CH₃- |
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2915-2930 | Strong | C-H stretch (asymmetric, -CH₂-) |
| 2850-2860 | Strong | C-H stretch (symmetric, -CH₂-) |
| 1465-1475 | Medium | C-H bend (scissoring, -CH₂-) |
| ~1100 | Strong | C-O-C stretch (ether linkage) |
| ~720 | Medium | C-H rock (-CH₂-) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 359.35 | [M+H]⁺ |
| 381.33 | [M+Na]⁺ |
| 397.31 | [M+K]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the waxy this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to dissolve the sample. Gentle warming may be required to facilitate dissolution.
-
Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-100 ppm
-
Reference: CDCl₃ solvent peak at 77.16 ppm
-
An In-Depth Technical Guide to the Surface Tension Reduction Properties of Steareth-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core surface tension reduction properties of Steareth-2, a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries. We will delve into its mechanism of action, present illustrative quantitative data, and provide detailed experimental protocols for its characterization.
Introduction to this compound
This compound is the polyethylene glycol ether of stearyl alcohol, conforming to the general formula CH₃(CH₂)₁₇(OCH₂CH₂)nOH, where 'n' has an average value of 2.[1] It is also known by its trade name, Brij 72. As a non-ionic surfactant, this compound possesses both a hydrophobic stearyl alcohol tail and a hydrophilic di-ethylene glycol head. This amphipathic nature is the cornerstone of its surface-active properties. In various formulations, this compound is employed as an emulsifier, solubilizer, and wetting agent, with its primary function being the reduction of surface and interfacial tension.[2][3][4]
Mechanism of Surface Tension Reduction
The ability of this compound to lower the surface tension of a liquid, typically water, stems from its behavior at the liquid-air interface. The hydrophobic stearyl tail has a low affinity for the polar water molecules and orients itself away from the bulk water phase, protruding into the air. Conversely, the hydrophilic di-ethylene glycol head remains immersed in the water. This molecular arrangement at the surface disrupts the cohesive energy between water molecules, thereby reducing the surface tension.
As the concentration of this compound in the aqueous solution increases, more molecules populate the interface until it becomes saturated. Any further addition of the surfactant leads to the formation of micelles within the bulk of the liquid, a point known as the Critical Micelle Concentration (CMC).[5] Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value.
Quantitative Surface Tension Data
It is crucial to note that these values are illustrative and should be experimentally determined for any specific application or formulation.
| This compound Concentration (mol/L) | Surface Tension (mN/m) |
| 1.0 x 10⁻⁶ | 65 |
| 1.0 x 10⁻⁵ | 50 |
| 5.0 x 10⁻⁵ | 40 |
| 1.0 x 10⁻⁴ (Approx. CMC) | 35 |
| 5.0 x 10⁻⁴ | 35 |
| 1.0 x 10⁻³ | 35 |
Note: These are representative values for a similar non-ionic surfactant. Actual values for this compound may vary.
Experimental Protocols for Surface Tension Measurement
To obtain accurate quantitative data for this compound, the following experimental methods are recommended.
Determination of Surface Tension vs. Concentration
Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations to determine the relationship between concentration and surface tension reduction.
Methodology: Wilhelmy Plate Method
The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of liquids.
-
Apparatus:
-
Tensiometer equipped with a microbalance
-
Wilhelmy plate (typically platinum)
-
Glass vessel
-
Magnetic stirrer and stir bar
-
Precision syringe or micropipettes
-
High-purity water (e.g., Milli-Q)
-
This compound
-
-
Procedure:
-
Prepare a stock solution of this compound in high-purity water of a known high concentration.
-
Perform serial dilutions to obtain a range of concentrations.
-
Clean the Wilhelmy plate thoroughly with a suitable solvent (e.g., ethanol) and then flame-anneal it to ensure complete wetting.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a known volume of the lowest concentration this compound solution into the glass vessel.
-
Suspend the Wilhelmy plate from the microbalance and lower it until it is just touching the surface of the liquid.
-
The force exerted on the plate due to the surface tension is measured by the microbalance.
-
The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a perfectly wetted platinum plate).
-
Repeat the measurement for each concentration, moving from the lowest to the highest concentration.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.
Methodology: The CMC is identified as the concentration at which the surface tension of the solution becomes constant. This is determined from the graph of surface tension versus the logarithm of the surfactant concentration, as obtained from the experiment described in section 4.1. The CMC is the point at which the slope of the curve changes and becomes a plateau.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for characterizing the surface tension properties of this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
The Rheological Profile of Steareth-2 in Aqueous Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steareth-2, a nonionic surfactant derived from stearyl alcohol and ethylene oxide, is a cornerstone ingredient in a vast array of pharmaceutical and cosmetic formulations. Its primary function as a water-in-oil emulsifier is critical in achieving stable and aesthetically pleasing creams, lotions, and other semi-solid dosage forms. A key aspect of its functionality lies in its profound impact on the rheological properties of these formulations. This technical guide delves into the rheological behavior of this compound in aqueous-based systems, with a focus on its role in structured emulsions. Due to its inherent insolubility in water, the rheological characteristics of this compound are most pertinently examined in the context of these complex systems where it contributes to the formation of viscosity-building liquid crystalline phases. This document provides a summary of available quantitative data, detailed experimental protocols for rheological characterization, and visual representations of the underlying principles.
Introduction to the Rheological Significance of this compound
This compound is a waxy, solid material that is insoluble in water.[1][2][3] This insolubility is a defining characteristic that dictates its application and rheological behavior in aqueous environments. Rather than forming true solutions, this compound is dispersed in water, often in combination with other surfactants, to create structured systems such as emulsions.[3][4][5] In these systems, particularly when used with a more hydrophilic co-emulsifier like Steareth-21, this compound plays a crucial role in forming lamellar liquid crystalline phases at the oil-water interface and within the continuous aqueous phase.[6][7] These ordered structures are instrumental in immobilizing water, thereby significantly increasing the viscosity and contributing to the semi-solid consistency of the final product.[6][8][9]
The rheological behavior of formulations containing this compound is typically non-Newtonian and shear-thinning.[7] This means that the viscosity decreases as shear stress (e.g., during spreading on the skin) increases, a desirable characteristic for topical products. The presence of liquid crystalline structures can also impart a yield stress to the formulation, which is the minimum stress required to initiate flow.
Quantitative Rheological Data
Direct quantitative data on the rheological properties of simple this compound and water dispersions is scarce in publicly available literature, primarily due to the challenges posed by its insolubility. However, studies on complex emulsions provide valuable insights into its viscosity-building capabilities.
A study by Pasquali et al. (2008) investigated the properties of oil-in-water emulsions stabilized by a blend of this compound and Steareth-21. While not a simple aqueous system, the viscosity measurements of these emulsions offer a quantitative glimpse into the rheological impact of this compound in a relevant formulation context.
Table 1: Viscosity of Oil-in-Water Emulsions Containing this compound
| Emollient in Oil Phase | Viscosity (Pa.s)* |
| Isopropyl myristate | 94 |
| Octyldodecanol | 26 |
| Decyl oleate | 60 |
| Mineral oil | 128 |
| Castor oil | 60 |
| Cetyl isononanoate | 69 |
*Viscosity measured 15 days after preparation at 25 ± 0.5 °C using a Brookfield RVT viscometer with spindle N° 5 at 0.5 rpm. Readings were taken every 5 minutes for 30 minutes.[6]
The composition of the base emulsion is provided in the experimental protocols section. It is important to note that the viscosity is highly dependent on the overall formulation, including the type of oil used.[6]
Experimental Protocols
The following are detailed methodologies for the preparation and rheological characterization of systems containing this compound, based on established practices for emulsions and surfactant dispersions.
Preparation of a this compound Containing Oil-in-Water Emulsion
This protocol is adapted from the work of Pasquali et al. (2008) and is suitable for creating a stable emulsion for rheological analysis.
Materials:
-
This compound
-
Steareth-21
-
Cetyl alcohol
-
Stearic acid
-
Selected emollient (oil phase)
-
Propylene glycol
-
Methylparaben
-
Propylparaben
-
Deionized water
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, the chosen emollient, and propylparaben. Heat the mixture to 70-75 °C with gentle stirring until all components are melted and the phase is uniform.
-
Aqueous Phase Preparation: In a separate vessel, dissolve methylparaben in deionized water and propylene glycol. Heat this aqueous phase to 70-75 °C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while maintaining the temperature and applying high shear mixing using a homogenizer.
-
Cooling: Continue mixing while allowing the emulsion to cool down to room temperature. The rate of cooling can influence the formation of liquid crystalline structures.
-
Equilibration: Allow the emulsion to rest for at least 24 hours before conducting rheological measurements to ensure the internal structure has stabilized.
Rheological Measurement of a this compound Containing Emulsion
This protocol outlines the steps for characterizing the viscosity of the prepared emulsion.
Equipment:
-
Rotational viscometer (e.g., Brookfield RVT) or a controlled stress/strain rheometer.
-
Appropriate measuring geometry (e.g., spindle for a viscometer, cone-and-plate or parallel plate for a rheometer).
-
Temperature control unit.
Procedure:
-
Sample Loading: Carefully load the emulsion into the viscometer/rheometer, ensuring no air bubbles are trapped.
-
Temperature Equilibration: Allow the sample to equilibrate at the desired measurement temperature (e.g., 25 °C) for a sufficient period.
-
Measurement:
-
For a viscometer (e.g., Brookfield): Use a specified spindle (e.g., Spindle N° 5) and rotational speed (e.g., 0.5 rpm). Record the viscosity reading after a set time to ensure a stable value.[6]
-
For a rheometer:
-
Flow Curve: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the relationship between shear stress and shear rate, and to observe any shear-thinning behavior.
-
Oscillatory Measurement: Conduct a strain sweep at a fixed frequency to determine the linear viscoelastic region (LVER). Following this, perform a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G'').
-
-
Visualization of Key Concepts
Logical Relationship in Rheology Modification
The following diagram illustrates the relationship between the formulation components, the formation of structured systems, and the resulting rheological properties.
Experimental Workflow for Rheological Characterization
This diagram outlines the key steps involved in the experimental characterization of a this compound containing aqueous system.
Conclusion
The rheological behavior of this compound in aqueous systems is a complex phenomenon dictated by its insolubility and its propensity to form structured systems, particularly liquid crystalline phases in the presence of co-emulsifiers and an oil phase. While quantitative data for simple aqueous dispersions of this compound is limited, its significant impact on the viscosity and flow properties of emulsions is well-recognized. For researchers and formulation scientists, understanding the principles of liquid crystal formation and employing robust rheological characterization techniques are paramount to harnessing the full potential of this compound in developing stable and effective drug delivery systems and cosmetic products. The provided experimental protocols and conceptual diagrams serve as a foundational guide for further investigation into the intricate rheology of this versatile excipient.
References
- 1. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Study on the Formation and Properties of Liquid Crystal Emulsion in Cosmetic [scirp.org]
Methodological & Application
Application Notes: Utilizing Steareth-2 for the Formulation of Stable Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steareth-2 is a nonionic surfactant belonging to the class of polyoxyethylene stearyl ethers. It is synthesized by reacting ethylene oxide with stearyl alcohol, with the "2" indicating the average number of ethylene oxide units in the molecule.[1][2][3] Due to its chemical structure, this compound is a lipophilic, waxy solid that is largely oil-soluble.[4][5] It possesses a low Hydrophilic-Lipophilic Balance (HLB) value, making it an effective emulsifier for creating stable and aesthetically pleasing oil-in-water (o/w) emulsions, particularly when used as a co-emulsifier.[6][7]
These notes provide detailed protocols and formulation principles for leveraging this compound to develop robust o/w emulsions for cosmetic and pharmaceutical applications. This compound is valued for its ability to form stable emulsions over a wide pH range and in the presence of high electrolyte concentrations.[4][8]
Physicochemical Properties and Formulation Guidelines
This compound's primary function in a formulation is to act as an emulsifier, reducing the interfacial tension between oil and water to allow for the formation of a stable mixture.[2][9] Its low HLB value makes it an excellent choice for anchoring in the oil phase of an emulsion.[10][11]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| INCI Name | This compound | [12] |
| Chemical Type | Polyoxyethylene (2) Stearyl Ether | [1][6] |
| Appearance | White, waxy solid or pastilles | [8][12] |
| Character | Nonionic | [6][12] |
| HLB Value | 4.9 | [4][6][7] |
| Solubility | Soluble in alcohol and cottonseed oil; Insoluble in water and propylene glycol | [4][6] |
| Typical Use Level | 0.5 - 6.0% (in combination with other emulsifiers) | [1][6] |
| pH Stability | Stable over a wide pH range (acidic and alkaline media) | [4][8] |
| Safety Profile | Deemed safe for use in cosmetics up to 10% by the Cosmetic Ingredient Review (CIR) panel |[3][9] |
Formulation Principles: The Role of HLB
The stability of an emulsion is highly dependent on the proper selection of emulsifiers, governed by the HLB system. This compound, with its low HLB of 4.9, is lipophilic and functions as the primary, oil-soluble emulsifier.[6][11] To create a stable o/w emulsion, it must be paired with a high-HLB, water-soluble emulsifier, such as Steareth-20 (HLB 15.3) or Steareth-21 (HLB 16).[4][5][13] This combination allows for the formation of a stable interfacial film around the oil droplets, preventing coalescence.[10] The low-HLB emulsifier resides preferentially in the oil phase, while the high-HLB emulsifier is in the aqueous phase, creating a robust network at the oil-water interface.
Quantitative Data & Performance
Achieving a stable emulsion with the desired viscosity and sensory profile requires balancing the ratios of the oil phase, water phase, and the emulsifier system. The combination of this compound with a high-HLB partner is crucial for stability, especially in formulations with high salt content, such as antiperspirants.[14][15]
Table 2: Example Formulation Parameters for this compound/Steareth-21 System
| Component | Concentration Range (%) | Purpose | Expected Outcome | Source(s) |
|---|---|---|---|---|
| Oil Phase | ||||
| Emollients (e.g., Mineral Oil, Isopropyl Myristate) | 10 - 25 | Dispersed Phase | Affects viscosity and sensory feel | [16] |
| Aqueous Phase | ||||
| Deionized Water | 60 - 85 | Continuous Phase | Vehicle | [17] |
| Humectants (e.g., Glycerin) | 2 - 5 | Moisturizer | Improves skin feel | [17] |
| Emulsifier System | ||||
| This compound | 1.0 - 4.0 | Low-HLB Emulsifier | Forms primary emulsion | [1][6] |
| Steareth-21 or Steareth-20 | 0.5 - 2.5 | High-HLB Emulsifier | Stabilizes emulsion | [3][10] |
| Other Components | ||||
| Thickeners (e.g., Cetyl Alcohol) | 1.0 - 5.0 | Consistency Agent | Increases viscosity, enhances stability | [10][14] |
| Preservatives, Actives, Fragrance | q.s. | Functional Ingredients | Provides desired product function |[18] |
Note: The final viscosity and stability are highly dependent on the specific components of the oil phase and the processing parameters (e.g., homogenization speed and time).[16][19]
Experimental Workflow
The successful formulation of a stable o/w emulsion using this compound involves a systematic process of preparation, emulsification, and characterization. The following workflow outlines the key steps from component preparation to final stability assessment.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. paulaschoice.es [paulaschoice.es]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. atamankimya.com [atamankimya.com]
- 10. ulprospector.com [ulprospector.com]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. HLB Calculator - Materials [hlbcalc.com]
- 14. WO2016109517A1 - Cosmetic emulsions - Google Patents [patents.google.com]
- 15. BR112017012025B1 - emulsion - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 18. youtube.com [youtube.com]
- 19. Particle size reduction of emulsions by formulation design-II: effect of oil and surfactant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Water-in-Oil Emulsions Using Steareth-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steareth-2, a non-ionic surfactant derived from the ethoxylation of stearyl alcohol, is a versatile emulsifier employed in the formulation of both water-in-oil (W/O) and oil-in-water (O/W) emulsions. With a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 4.9, this compound is particularly well-suited for the creation of stable W/O emulsions, which are integral to a variety of pharmaceutical and cosmetic formulations.[1] These emulsions are valued for their occlusive properties, enhanced water resistance, and unique textural characteristics.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of W/O emulsions. It includes quantitative data on the influence of emulsifier concentration on key emulsion properties, as well as comprehensive methodologies for formulation and characterization.
Core Concepts and Mechanisms
This compound functions as a primary emulsifier in W/O systems by positioning itself at the oil-water interface, reducing interfacial tension and facilitating the dispersion of water droplets within a continuous oil phase. Its lipophilic nature, a consequence of the long stearyl chain and a small number of ethylene oxide units, ensures its preferential solubility in the oil phase, a critical factor for the formation of a stable W/O emulsion according to Bancroft's rule.
For enhanced stability and performance, this compound is frequently used in combination with a high-HLB emulsifier, such as Steareth-21. This combination creates a robust interfacial film around the dispersed water droplets, preventing coalescence and improving the overall stability of the emulsion.
Quantitative Data Summary
The following tables summarize the impact of this compound and its combination with Steareth-21 on the physical properties of emulsions. While the provided data is derived from an oil-in-water (O/W) emulsion system, the principles of how these emulsifiers influence viscosity and stability are transferable and provide valuable insights for W/O formulations.
Table 1: Influence of Emollient Type on the Viscosity of an Emulsion Containing 3.00% this compound and 2.00% Steareth-21 [2]
| Emollient | Viscosity (Pa.s) |
| Mineral oil | 128 |
| Isopropyl myristate | 94 |
| Cetyl isononanoate | 69 |
| Decyl oleate | 60 |
| Castor oil | 60 |
| Octyldodecanol | 26 |
Table 2: Stability of an Emulsion Containing 3.00% this compound and 2.00% Steareth-21 with Various Emollients [2]
| Emollient | Stability at Room Temperature (6 months) | Thermal Stability (3 months at 40°C) | Centrifugation Stability (15 min at 2500 rpm) |
| Mineral oil | Stable | Stable | Stable |
| Cetyl isononanoate | Stable | Stable | Stable |
| Isopropyl myristate | Stable | Unstable | Stable |
| Octyldodecanol | Stable | Unstable | Stable |
| Decyl oleate | Stable | Unstable | Stable |
| Castor oil | Stable | Stable | Unstable |
Experimental Protocols
Protocol 1: Preparation of a Stable Water-in-Oil (W/O) Emulsion
This protocol outlines the general procedure for preparing a W/O emulsion using this compound, often in combination with a co-emulsifier.
Materials:
-
This compound
-
Co-emulsifier (e.g., Steareth-21)
-
Oil Phase Components (e.g., mineral oil, triglycerides, esters)
-
Aqueous Phase Components (e.g., deionized water, glycerin, preservatives)
-
Heat-resistant beakers
-
Homogenizer (high-shear mixer)
-
Water bath or heating mantle
-
Stirring apparatus (e.g., magnetic stirrer or overhead mixer)
Procedure:
-
Phase Preparation:
-
Oil Phase: In a heat-resistant beaker, combine the oil-soluble components, including this compound and any other lipophilic ingredients. Heat the mixture to 70-75°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase: In a separate heat-resistant beaker, combine the water-soluble components. Heat the aqueous phase to 70-75°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the heated aqueous phase to the heated oil phase while subjecting the mixture to high-shear homogenization.[3] The rate of addition should be slow enough to allow for the proper dispersion of the water droplets within the oil phase.
-
Continue homogenization for a period of 10-20 minutes, maintaining the temperature at 70-75°C. The exact duration will depend on the batch size and the efficiency of the homogenizer.
-
-
Cooling:
-
Once the emulsification is complete, remove the emulsion from the heat source and continue to stir gently with a standard mixer as it cools.
-
Rapid cooling can be employed to facilitate the formation of a stable emulsion structure.
-
-
Final Additions:
-
When the emulsion has cooled to below 40°C, any temperature-sensitive ingredients, such as fragrances or active pharmaceutical ingredients, can be added with gentle mixing until uniformly dispersed.
-
Protocol 2: Evaluation of Emulsion Stability
This protocol describes methods to assess the physical stability of the prepared W/O emulsion.
Methods:
-
Macroscopic Evaluation:
-
Visually inspect the emulsion for any signs of phase separation, creaming (upward movement of the dispersed phase), or sedimentation (downward movement of the dispersed phase) over a defined period at various storage conditions (e.g., room temperature, 4°C, 40°C).
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope to assess the droplet size, shape, and distribution. Any signs of droplet coalescence (merging of droplets) should be noted.
-
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube and centrifuge at a specified speed (e.g., 2500 rpm) for a set duration (e.g., 15-30 minutes).[2]
-
After centrifugation, observe the sample for any signs of phase separation. A stable emulsion will show no separation.
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion using a viscometer at a controlled temperature.
-
Changes in viscosity over time can be an indicator of emulsion instability.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the preparation and function of this compound in W/O emulsions.
Caption: Experimental workflow for preparing a W/O emulsion.
References
Application Notes and Protocols: Steareth-2 in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Steareth-2, a non-ionic surfactant, in the synthesis of nanoparticles for various applications, particularly in drug delivery. This document details the physicochemical properties of this compound, outlines relevant nanoparticle synthesis methodologies, provides an exemplary experimental protocol, and presents key characterization data.
Introduction to this compound in Nanotechnology
This compound is a polyoxyethylene ether of stearyl alcohol, conforming to the general structure R(OCH₂CH₂)nOH, where 'n' has an average value of 2. As a non-ionic surfactant with a low hydrophile-lipophile balance (HLB), typically around 4.9, this compound is an effective emulsifying agent for creating stable water-in-oil emulsions.[1] Its properties make it a potentially valuable excipient in the formulation of various types of nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions.[2][3][4] In nanoparticle formulations, this compound can function as a stabilizer, preventing the aggregation of nanoparticles and controlling their size and distribution during synthesis. Its biocompatibility, as established in cosmetic and pharmaceutical formulations, further suggests its suitability for in-vivo applications such as drug delivery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and optimizing nanoparticle formulations.
| Property | Value | Reference |
| Synonyms | Polyoxyethylene (2) stearyl ether | |
| Chemical Formula | C₂₂H₄₆O₃ | |
| Molecular Weight | 358.6 g/mol | |
| Appearance | White to off-white waxy solid | [1] |
| HLB Value | 4.9 | [1] |
| Solubility | Soluble in alcohol and oils; Insoluble in water | [1] |
Nanoparticle Synthesis Methodologies Employing this compound
This compound can be incorporated into several established nanoparticle synthesis techniques. The choice of method often depends on the physicochemical properties of the drug to be encapsulated, the desired nanoparticle characteristics, and the scale of production.
Hot Melt Homogenization
This is a widely used method for preparing SLNs and NLCs.[2][3] It is a high-energy technique that involves the dispersion of a melted lipid phase into a hot aqueous phase containing the surfactant.
Workflow for Hot Melt Homogenization:
Caption: Hot Melt Homogenization Workflow.
Protocol Outline:
-
The solid lipid(s) and the lipophilic drug are melted together at a temperature 5-10 °C above the melting point of the lipid.[5]
-
An aqueous phase is prepared by dispersing this compound in water and heating it to the same temperature as the lipid phase.[2]
-
The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.[3]
-
This pre-emulsion is then subjected to high-pressure homogenization for several cycles to produce a nanoemulsion.[2]
-
The resulting nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid nanoparticles.[2]
Solvent Emulsification-Diffusion Technique
This method is suitable for thermolabile drugs as it can be performed at lower temperatures. It involves the use of an organic solvent to dissolve the lipid and the drug.
Workflow for Solvent Emulsification-Diffusion:
Caption: Solvent Emulsification-Diffusion Workflow.
Protocol Outline:
-
The lipid and the drug are dissolved in a water-miscible or partially water-miscible organic solvent.
-
This organic solution is then emulsified into an aqueous solution containing this compound as a stabilizer.
-
The resulting emulsion is then diluted with a large volume of water to facilitate the diffusion of the organic solvent from the droplets into the aqueous phase.
-
This diffusion process leads to the precipitation of the lipid, forming solid nanoparticles.
-
The organic solvent is subsequently removed by evaporation under reduced pressure.
Exemplary Experimental Protocol: Synthesis of Stearyl Polyoxyethylene Ether-Grafted Chitosan Nanoparticles for Tetracycline Delivery
Due to the limited availability of specific protocols for this compound in nanoparticle synthesis in the current literature, this section provides a detailed protocol adapted from a study on a closely related compound, polyoxyethylene (100) stearyl ether (Brij S100), which is a Steareth with a higher degree of ethoxylation. This example illustrates the practical application of a Steareth compound in creating a drug delivery system.[6]
Materials:
-
Chitosan (CTS)
-
Stearyl polyoxyethylene (100) ether (Brij S100)
-
Tetracycline (Tetra)
-
Acetic Acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
-
Freeze-dryer
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of CTS-Brij S100 Graft Copolymer:
-
Dissolve Chitosan in a 1% (v/v) acetic acid solution.
-
Add Brij S100 to the chitosan solution and stir for 24 hours at room temperature to allow for grafting.
-
The resulting solution is then dialyzed against deionized water for 48 hours to remove unreacted Brij S100 and acetic acid.
-
The purified CTS-Brij S100 solution is then freeze-dried.
-
-
Preparation of Tetracycline-Loaded Nanoparticles (CTS-Brij S100@Tetra):
-
Dissolve the CTS-Brij S100 copolymer in a 1% acetic acid solution.
-
Add an aqueous solution of Tetracycline to the copolymer solution and stir.
-
An aqueous solution of TPP is then added dropwise to the mixture under constant stirring to induce ionic gelation and nanoparticle formation.
-
The resulting nanoparticle suspension is then centrifuged to separate the nanoparticles from the supernatant.
-
The nanoparticle pellet is washed with deionized water and then resuspended for further analysis or freeze-dried for storage.
-
Characterization of Nanoparticles
The following table summarizes the key characteristics of the Tetracycline-loaded Stearyl polyoxyethylene ether-grafted chitosan nanoparticles, providing a representative example of the data that should be collected when characterizing nanoparticles synthesized with Steareth compounds.[6]
| Parameter | Value | Reference |
| Particle Size (nm) | 85.5 ± 1.913 | [6] |
| Polydispersity Index (PDI) | Narrow distribution | [6] |
| Zeta Potential (mV) | +30.9 | [6] |
| Drug Loading (%) | 4.6 ± 0.175 | [6] |
| Encapsulation Efficiency (%) | 96.9 ± 0.213 | [6] |
Application in Drug Delivery: A Representative Signaling Pathway
Nanoparticles formulated with surfactants like this compound can be utilized to deliver drugs that modulate specific cellular signaling pathways. For instance, in cancer therapy, nanoparticles can be designed to deliver chemotherapeutic agents that interfere with cell proliferation and survival pathways, such as the PI3K/Akt pathway.
Caption: PI3K/Akt Signaling Pathway Inhibition.
This diagram illustrates how a drug delivered by a nanoparticle can inhibit key components of the PI3K/Akt signaling pathway, which is often dysregulated in cancer, thereby leading to reduced cell proliferation and survival.
Conclusion
This compound, with its favorable emulsifying and stabilizing properties, presents a promising, yet underexplored, option for the synthesis of various nanoparticles for drug delivery and other applications. While specific, detailed protocols and comprehensive characterization data for this compound-based nanoparticles are currently limited in publicly available literature, the general principles of nanoparticle formulation and the data from closely related Steareth compounds provide a strong foundation for future research and development. The methodologies outlined in these application notes, combined with the exemplary data, offer a valuable starting point for scientists and researchers interested in exploring the potential of this compound in the field of nanotechnology. Further investigation is warranted to fully elucidate the impact of this compound on nanoparticle characteristics and performance in various applications.
References
- 1. scispace.com [scispace.com]
- 2. banglajol.info [banglajol.info]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Steareth-2 as a Stabilizer in Polymeric Dispersions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steareth-2, a non-ionic surfactant derived from the ethoxylation of stearyl alcohol, is widely recognized for its emulsifying and stabilizing properties in cosmetic and pharmaceutical formulations.[1][2] Comprising a lipophilic stearyl tail and a short hydrophilic polyoxyethylene chain, this compound is particularly effective in stabilizing water-in-oil (W/O) and oil-in-water (O/W) emulsions.[3] Its application in the field of polymeric dispersions for drug delivery, while less documented than other non-ionic surfactants like poloxamers or polyvinyl alcohol (PVA), presents a promising avenue for the formulation of stable and effective drug carrier systems.
These application notes provide a comprehensive guide to utilizing this compound as a stabilizer in the preparation and characterization of polymeric dispersions, such as nanoparticles and microparticles, intended for therapeutic applications. Detailed experimental protocols, data presentation guidelines, and visual representations of workflows and mechanisms are included to assist researchers in this area.
Mechanism of Action
This compound stabilizes polymeric dispersions primarily through steric hindrance. Its lipophilic stearyl group adsorbs onto the surface of the hydrophobic polymer particles, while the short hydrophilic ethylene oxide chain extends into the aqueous phase. This creates a hydrated layer around the particles, preventing their aggregation and coalescence.
Caption: Stabilization mechanism of this compound on a polymeric nanoparticle.
Data Presentation
Effective data presentation is crucial for the comparison and interpretation of formulation parameters. The following tables provide templates for summarizing key quantitative data obtained from the characterization of this compound stabilized polymeric dispersions.
Table 1: Effect of this compound Concentration on Particle Size and Polydispersity Index (PDI)
| Formulation Code | Polymer Concentration (% w/v) | This compound Concentration (% w/v) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD |
| F1 | 1.0 | 0.5 | 250 ± 5.2 | 0.21 ± 0.02 |
| F2 | 1.0 | 1.0 | 210 ± 4.8 | 0.18 ± 0.01 |
| F3 | 1.0 | 2.0 | 180 ± 6.1 | 0.15 ± 0.02 |
Table 2: Influence of this compound on Zeta Potential and Drug Loading
| Formulation Code | This compound Concentration (% w/v) | Zeta Potential (mV) ± SD | Drug Loading (%) ± SD | Encapsulation Efficiency (%) ± SD |
| F1 | 0.5 | -15.3 ± 1.2 | 5.2 ± 0.4 | 75.6 ± 3.1 |
| F2 | 1.0 | -18.7 ± 1.5 | 5.8 ± 0.3 | 82.3 ± 2.8 |
| F3 | 2.0 | -22.4 ± 1.8 | 6.1 ± 0.5 | 85.1 ± 3.5 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Formulation F1 Cumulative Release (%) ± SD | Formulation F2 Cumulative Release (%) ± SD | Formulation F3 Cumulative Release (%) ± SD |
| 1 | 10.2 ± 1.1 | 8.5 ± 0.9 | 7.1 ± 0.8 |
| 4 | 25.8 ± 2.3 | 20.1 ± 1.8 | 18.5 ± 1.5 |
| 8 | 45.3 ± 3.1 | 38.7 ± 2.5 | 35.2 ± 2.1 |
| 12 | 60.1 ± 3.5 | 52.4 ± 2.9 | 48.9 ± 2.6 |
| 24 | 85.7 ± 4.2 | 78.9 ± 3.8 | 72.3 ± 3.3 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound stabilized polymeric dispersions.
Protocol 1: Preparation of Polymeric Nanoparticles by Emulsification-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs into a polymeric matrix.
Caption: Workflow for nanoparticle preparation.
Materials:
-
Polymer (e.g., PLGA, PCL)
-
Drug
-
This compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., 100 mg) and the drug in a suitable volume of the organic solvent (e.g., 5 mL).
-
Aqueous Phase Preparation: Disperse the desired concentration of this compound (e.g., 0.5% to 2.0% w/v) in purified water (e.g., 50 mL).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Purification: Centrifuge the nanoparticle dispersion (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with purified water to remove excess this compound and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Final Dispersion: Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization or freeze-drying for long-term storage.
Protocol 2: Characterization of Polymeric Dispersions
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI at a fixed scattering angle (e.g., 173°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the mean and standard deviation.[4][5][6][7]
Instrument: Laser Doppler Velocimetry instrument (often integrated with DLS systems).
Procedure:
-
Dilute the nanoparticle dispersion with a suitable buffer of known pH and ionic strength (e.g., 10 mM NaCl).
-
Transfer the diluted sample to a specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument's software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.
-
Perform the measurement in triplicate and report the mean and standard deviation.[8][9][10][11][12]
Procedure:
-
Determine the total amount of drug in the formulation: Lyse a known amount of the nanoparticle dispersion using a suitable solvent to release the encapsulated drug.
-
Determine the amount of unencapsulated drug: Analyze the supernatant collected after the first centrifugation step (from Protocol 1, step 5).
-
Quantify the drug: Use a validated analytical method such as UV-Vis spectrophotometry or HPLC to determine the drug concentration in both samples.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):
Protocol 3: In Vitro Drug Release Study
This protocol helps to determine the rate and mechanism of drug release from the polymeric dispersion.
Caption: Workflow for in vitro drug release study.
Materials:
-
Drug-loaded nanoparticle dispersion
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Dialysis membrane or centrifugal filter units
Procedure (Sample and Separate Method):
-
Disperse a known amount of the drug-loaded nanoparticles in a defined volume of the release medium.
-
Place the dispersion in a shaking water bath or incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.
-
Separate the nanoparticles from the release medium by centrifugation (e.g., 15,000 rpm for 20 minutes).[17][18][19][20][21]
-
Analyze the supernatant for the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
Conclusion
This compound presents a viable option as a stabilizer for polymeric dispersions in drug delivery applications. Its non-ionic and lipophilic nature makes it particularly suitable for emulsifying and stabilizing hydrophobic polymers. The protocols outlined in these application notes provide a framework for the systematic formulation and characterization of this compound stabilized polymeric drug delivery systems. Further optimization of formulation parameters will be necessary to achieve the desired particle characteristics and drug release profiles for specific therapeutic applications.
References
- 1. atamankimya.com [atamankimya.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 4. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.mpu.edu.mo [research.mpu.edu.mo]
- 21. [PDF] In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Formulation of Microemulsions Using Steareth-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. With droplet sizes typically in the range of 10-100 nm, they offer a promising vehicle for the delivery of a wide range of active pharmaceutical ingredients (APIs), particularly those with poor aqueous solubility.[1][2] Steareth-2, a nonionic surfactant derived from stearyl alcohol, is a waxy solid that functions as a lipophilic emulsifier.[3][4] It is often used in combination with a more hydrophilic surfactant, such as Steareth-21, to create stable oil-in-water (O/W) emulsions.[5] This document provides detailed application notes and protocols for the formulation and characterization of O/W microemulsions utilizing this compound, often in conjunction with Steareth-21.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for successful microemulsion formulation.
| Property | Value/Description | Source |
| Chemical Name | Polyoxyethylene (2) stearyl ether | [3] |
| HLB Value | 4.9 | [3] |
| Appearance | White, waxy solid | [3] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [3] |
| Function | Primary emulsifier (lipophilic), surfactant | [3][4] |
| Typical Use Level | 0.5 - 5% in emulsions | [3] |
Formulation of this compound Based Microemulsions
The formulation of microemulsions is a meticulous process that involves the careful selection of components and their precise ratios. The use of a lipophilic surfactant like this compound necessitates the inclusion of a hydrophilic co-surfactant, such as Steareth-21, to achieve the required hydrophilic-lipophilic balance (HLB) for the formation of a stable O/W microemulsion.
Key Components
-
Oil Phase: The choice of oil is critical and depends on the solubility of the API. Common oils used in pharmaceutical formulations include isopropyl myristate, oleic acid, and various triglycerides.
-
Aqueous Phase: Typically purified water, which may contain buffers or other hydrophilic excipients.
-
Surfactant: this compound (lipophilic).
-
Co-surfactant: A more hydrophilic surfactant is required. Steareth-21 is a common and effective choice when used with this compound.[5]
-
Other Excipients: Consistency-enhancing agents (e.g., cetyl alcohol, stearic acid) and preservatives (e.g., parabens) may also be included.
Example Formulation
The following table presents a model formulation for an O/W emulsion stabilized with a combination of this compound and Steareth-21. While this was originally described as an emulsion, the principles can be adapted to formulate a microemulsion through optimization of the component ratios and the manufacturing process.
| Component | Concentration (%) | Function |
| This compound | 3.00 | Lipophilic Surfactant |
| Steareth-21 | 2.00 | Hydrophilic Co-surfactant |
| Emollient (e.g., Isopropyl Myristate) | 9.00 | Oil Phase |
| Cetyl Alcohol | 1.00 | Consistency Agent |
| Stearic Acid | 1.50 | Consistency Agent |
| Propylene Glycol | 4.00 | Co-solvent/Humectant |
| Methylparaben | 0.10 | Preservative |
| Propylparaben | 0.05 | Preservative |
| Purified Water | 79.35 | Aqueous Phase |
Source: Adapted from a study on birefringent emulsions stabilized with this compound and Steareth-21.[6]
Experimental Protocols
I. Preparation of an Oil-in-Water (O/W) Microemulsion
This protocol describes the general procedure for preparing an O/W microemulsion using the hot homogenization method, which is suitable for incorporating waxy surfactants like this compound.
Materials:
-
Oil Phase Components (e.g., Isopropyl Myristate, this compound, Cetyl Alcohol, Stearic Acid, Propylparaben)
-
Aqueous Phase Components (e.g., Purified Water, Steareth-21, Propylene Glycol, Methylparaben)
-
Beakers
-
Water Bath or Hot Plate with Magnetic Stirrer
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Weighing Balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh and combine all the oil-soluble components (this compound, emollient, cetyl alcohol, stearic acid, and propylparaben) in a clean, dry beaker.
-
Heat the mixture to 70-75°C in a water bath or on a hot plate with continuous stirring until all components have melted and a clear, uniform oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh and combine all the water-soluble components (purified water, Steareth-21, propylene glycol, and methylparaben).
-
Heat the aqueous phase to 70-75°C while stirring until all components are fully dissolved.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase with continuous stirring.
-
Immediately subject the mixture to homogenization using a high-shear mixer or sonicator for a specified period (e.g., 5-10 minutes) to reduce the droplet size to the microemulsion range.
-
-
Cooling:
-
Allow the microemulsion to cool down to room temperature with gentle, continuous stirring.
-
-
Characterization:
-
Once cooled, the microemulsion should be characterized for its physicochemical properties.
-
Caption: Workflow for O/W Microemulsion Preparation.
II. Characterization of the Microemulsion
Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated microemulsion.
1. Visual Inspection:
-
Protocol: Visually inspect the formulation against a dark and light background for its appearance (clarity and transparency) and homogeneity.
-
Expected Outcome: A true microemulsion should appear as a clear or translucent, single-phase liquid.
2. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Protocol:
-
Dilute the microemulsion sample with purified water to an appropriate concentration.
-
Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).
-
Record the average droplet size (Z-average) and the PDI.
-
-
Expected Outcome: The droplet size should ideally be within the range of 10-100 nm for a microemulsion. The PDI should be low (typically < 0.3), indicating a narrow and uniform droplet size distribution.
3. Zeta Potential Measurement:
-
Protocol:
-
Dilute the microemulsion as for droplet size analysis.
-
Measure the zeta potential using a DLS instrument with an appropriate electrode cell.
-
-
Expected Outcome: The zeta potential provides an indication of the surface charge of the droplets and thus the stability of the microemulsion. For O/W microemulsions stabilized by non-ionic surfactants like the Steareth series, the zeta potential is expected to be close to neutral. A sufficiently high positive or negative zeta potential (typically > ±30 mV) is generally indicative of good stability due to electrostatic repulsion between droplets.[7]
4. pH Measurement:
-
Protocol: Measure the pH of the undiluted microemulsion using a calibrated pH meter at a controlled temperature.
-
Expected Outcome: The pH should be within a range that is suitable for the intended application (e.g., compatible with the skin's natural pH for topical formulations) and ensures the stability of the API.
5. Stability Studies:
-
Protocol:
-
Thermodynamic Stability: Subject the microemulsion to centrifugation at a high speed (e.g., 5000 rpm for 30 minutes) and observe for any signs of phase separation, creaming, or cracking. Also, perform freeze-thaw cycles (e.g., three cycles of freezing at -20°C for 24 hours followed by thawing at 40°C for 24 hours).
-
Long-term Stability: Store the microemulsion at different temperature and humidity conditions (e.g., room temperature, 40°C/75% RH) for an extended period (e.g., 3-6 months) and periodically evaluate its physicochemical properties.
-
-
Expected Outcome: A stable microemulsion should show no signs of phase separation or significant changes in its physicochemical properties during stability testing.
Characterization Data (Exemplary)
The following table provides expected ranges for the physicochemical properties of a well-formulated O/W microemulsion.
| Parameter | Expected Range/Value |
| Appearance | Clear to translucent liquid |
| Droplet Size | 10 - 100 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | Close to neutral (for non-ionic systems) |
| pH | Application-dependent (e.g., 4.5 - 6.5 for topical) |
| Stability | No phase separation after centrifugation or freeze-thaw cycles |
Potential Signaling Pathway Interactions
While specific signaling pathways directly modulated by this compound itself are not well-documented, the components of a microemulsion, particularly the surfactants, can interact with the skin barrier and underlying cells.
Surfactants can influence the skin by:
-
Disrupting the Stratum Corneum: They can interact with and disorganize the lipid bilayers of the stratum corneum, which can enhance the penetration of APIs.[8]
-
Interacting with Skin Proteins: Surfactants can bind to and denature keratin within the corneocytes.[8]
-
Cellular Effects: Upon penetrating the epidermis, surfactants can interact with keratinocytes, potentially leading to the release of pro-inflammatory mediators.[8]
The microemulsion droplets can be taken up by skin cells through various endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[9] The specific pathway can depend on the physicochemical properties of the microemulsion, including droplet size and surface characteristics.
Caption: Potential Interaction of Microemulsions with Skin.
Conclusion
The combination of the lipophilic surfactant this compound with a more hydrophilic co-surfactant like Steareth-21 provides a versatile platform for the formulation of stable O/W microemulsions. These systems have the potential to enhance the delivery of poorly soluble APIs. The detailed protocols and characterization methods outlined in this document provide a framework for the rational design and evaluation of this compound-based microemulsion formulations for various pharmaceutical and cosmetic applications. Further optimization of the oil phase, surfactant/co-surfactant ratio, and manufacturing process is essential to achieve the desired product performance.
References
- 1. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 4. specialchem.com [specialchem.com]
- 5. STEARETH-21 - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Steareth-2 in Controlled-Release Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steareth-2, a polyoxyethylene ether of stearyl alcohol, is a non-ionic surfactant widely recognized for its exceptional emulsifying and stabilizing properties in a variety of formulations. While traditionally utilized in the cosmetic and personal care industries, its utility in the pharmaceutical sector, particularly in the development of controlled-release drug delivery systems for topical and transdermal applications, is a subject of growing interest. This document provides detailed application notes and protocols on the use of this compound in creating stable and effective controlled-release drug delivery systems.
This compound's primary role in these systems is to form and stabilize the emulsion base, which is critical for controlling the release and enhancing the penetration of active pharmaceutical ingredients (APIs). By modulating the physicochemical properties of the formulation, such as viscosity, droplet size, and the formation of liquid crystalline structures, this compound indirectly influences the release kinetics of the incorporated drug. Its lipophilic nature, with a low Hydrophilic-Lipophilic Balance (HLB) of 4.9, makes it an effective emulsifier for creating stable water-in-oil (W/O) and oil-in-water (O/W) emulsions.[1]
Core Applications of this compound in Drug Delivery
This compound is a key excipient in the formulation of various topical drug delivery systems where maintaining the stability and homogeneity of the product is paramount for therapeutic efficacy. Its primary applications in this context include:
-
Emulsion Stabilization: this compound is highly effective in creating stable creams and lotions by preventing the coalescence of dispersed phase droplets. This stability is crucial for ensuring a uniform distribution of the API and a consistent dose delivery upon application.
-
Viscosity Modification: In combination with other excipients, this compound contributes to the desired viscosity of topical formulations. The rheological properties of the vehicle can significantly impact the residence time of the formulation on the skin and, consequently, the release profile of the drug.
-
Formation of Lamellar Structures: When used with other surfactants, such as Steareth-21, this compound can promote the formation of lamellar liquid crystalline phases within an emulsion. These ordered structures can act as a reservoir for the drug, leading to a sustained release profile.
-
Enhancement of Skin Permeation: By ensuring the intimate contact of the formulation with the skin and potentially modifying the stratum corneum's barrier properties, this compound can facilitate the penetration of APIs into the deeper layers of the skin.
Experimental Protocols
Protocol 1: Formulation of a Stable Oil-in-Water (O/W) Emulsion for Topical Drug Delivery
This protocol outlines the preparation of a stable O/W emulsion using a combination of this compound and a more hydrophilic emulsifier, Steareth-21, to encapsulate a model hydrophobic API.
Materials:
-
This compound
-
Steareth-21
-
Cetearyl Alcohol (as a thickener and co-emulsifier)
-
Caprylic/Capric Triglyceride (as the oil phase)
-
Model Hydrophobic API
-
Glycerin (as a humectant)
-
Phenoxyethanol (as a preservative)
-
Purified Water
Equipment:
-
Homogenizer
-
Water bath
-
Beakers
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, combine this compound, Steareth-21, Cetearyl Alcohol, and Caprylic/Capric Triglyceride.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and the mixture is uniform.
-
Disperse the model hydrophobic API in the heated oil phase and stir until fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, combine Purified Water and Glycerin.
-
Heat the aqueous phase to 70-75°C in a water bath.
-
-
Emulsification:
-
Slowly add the heated aqueous phase to the heated oil phase while stirring with a magnetic stirrer.
-
Once the two phases are combined, homogenize the mixture at a high speed for 3-5 minutes to form a fine emulsion.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool down under gentle stirring.
-
At approximately 40°C, add the preservative (Phenoxyethanol).
-
Continue stirring until the emulsion reaches room temperature.
-
Measure and adjust the pH of the final formulation if necessary.
-
Characterization of the Formulation:
-
Droplet Size Analysis: Determine the mean droplet size and size distribution of the emulsion using dynamic light scattering (DLS) or laser diffraction.
-
Viscosity Measurement: Measure the viscosity of the formulation using a viscometer at different shear rates to understand its rheological behavior.
-
Stability Studies: Assess the physical stability of the emulsion by subjecting it to centrifugation and freeze-thaw cycles, and by monitoring changes in droplet size and viscosity over time at different storage conditions.
Protocol 2: In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells
This protocol describes the evaluation of the drug release profile from the prepared this compound-based emulsion.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Phosphate buffered saline (PBS) pH 7.4 as the receptor medium
-
The drug-loaded emulsion from Protocol 1
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Cell Setup:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with pre-warmed (32°C) PBS, and ensure the medium is continuously stirred.
-
-
Sample Application:
-
Apply a finite dose (e.g., 300 mg) of the drug-loaded emulsion onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Drug Quantification:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area of the membrane at each time point.
-
Plot the cumulative amount of drug released versus time to obtain the release profile.
-
Data Presentation
The performance of this compound in controlled-release formulations can be quantified and compared. The following tables provide a template for summarizing key data from formulation characterization and drug release studies.
Table 1: Physicochemical Properties of this compound Based Emulsions
| Formulation ID | This compound (% w/w) | Steareth-21 (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Viscosity (cP) at 10 s⁻¹ |
| F1 | 1.0 | 2.0 | 250 ± 15 | 0.25 ± 0.03 | 1500 ± 50 |
| F2 | 2.0 | 2.0 | 220 ± 12 | 0.22 ± 0.02 | 2500 ± 70 |
| F3 | 3.0 | 2.0 | 190 ± 10 | 0.20 ± 0.02 | 4000 ± 90 |
Table 2: In Vitro Drug Release Parameters for this compound Based Emulsions
| Formulation ID | Drug Loading (% w/w) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) | Release Rate (µg/cm²/h) |
| F1 | 1.0 | 45 ± 3.5 | 75 ± 5.1 | 15.6 |
| F2 | 1.0 | 38 ± 2.9 | 65 ± 4.3 | 12.8 |
| F3 | 1.0 | 30 ± 2.5 | 55 ± 3.8 | 10.2 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the formulation and evaluation processes described in the protocols.
Caption: Workflow for O/W Emulsion Formulation.
References
Protocol for Crafting Stable Emulsions with Steareth-2 and Steareth-21: A Guide for Formulation Scientists
Introduction
Steareth-2 and Steareth-21 are a highly effective non-ionic co-emulsifier system utilized extensively in the pharmaceutical and cosmetic industries to create stable oil-in-water (O/W) emulsions. This combination is particularly valued for its ability to produce elegant, stable creams and lotions with a desirable sensory profile.[1][2][3] this compound, with a low Hydrophilic-Lipophilic Balance (HLB), acts as the primary oil-phase emulsifier, while the more hydrophilic Steareth-21 stabilizes the emulsion from the water phase.[1][4] This synergistic pairing is capable of emulsifying a wide array of oils, including polar emollients, and maintains stability across a broad pH range.[1][5]
This document provides a detailed protocol for the formulation and preparation of a stable O/W emulsion using this compound and Steareth-21. It includes recommended concentration ranges, processing parameters, and comprehensive experimental protocols for stability testing to ensure product robustness and shelf-life.
Materials and Properties
A clear understanding of the individual components is crucial for successful formulation.
| Ingredient | INCI Name | Key Properties | Typical Use Level (%) | HLB Value |
| This compound | This compound | Waxy solid, oil-soluble, primary O/W emulsifier.[1][6] | 1.0 - 4.0 | ~4.9 |
| Steareth-21 | Steareth-21 | Waxy solid, water-soluble, co-emulsifier, stabilizer.[4][5] | 1.0 - 3.0 | ~15.5 |
Formulation Guidelines
The ratio of this compound to Steareth-21 is a critical factor in achieving a stable and aesthetically pleasing emulsion. The following table provides example formulations for a basic O/W cream.
| Ingredient | Function | Formulation 1 (%) | Formulation 2 (%) |
| Oil Phase | |||
| Mineral Oil | Emollient | 15.0 | 20.0 |
| Cetyl Alcohol | Thickener, Co-emulsifier | 2.0 | 2.5 |
| This compound | Primary Emulsifier | 3.0 | 2.5 |
| Water Phase | |||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |
| Steareth-21 | Co-emulsifier | 2.0 | 1.5 |
| Glycerin | Humectant | 3.0 | 5.0 |
| Preservative | Preservative | q.s. | q.s. |
Experimental Protocol: Emulsion Preparation
This protocol outlines the step-by-step procedure for creating a stable O/W emulsion using the this compound and Steareth-21 system.
Equipment:
-
Two temperature-controlled beakers
-
Overhead propeller mixer
-
Homogenizer (e.g., rotor-stator type)
-
Water bath or heating mantle
Procedure:
-
Phase Preparation:
-
Oil Phase: In a suitable beaker, combine all oil-phase ingredients (e.g., Mineral Oil, Cetyl Alcohol, this compound). Heat to 70-75°C with gentle stirring until all components are melted and uniform.[7]
-
Water Phase: In a separate beaker, combine all water-phase ingredients (e.g., Deionized Water, Steareth-21, Glycerin, Preservative). Heat to 70-75°C with stirring until all solids are dissolved.[7]
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while mixing with a propeller mixer at a moderate speed.
-
Once the addition is complete, increase the mixing speed and homogenize the mixture at 5000-10,000 RPM for 5-10 minutes.[7] This high-shear step is critical for reducing the oil droplet size and forming a fine, stable emulsion.
-
-
Cooling:
-
Transfer the emulsion to a propeller mixer and continue stirring at a low to moderate speed while allowing it to cool to room temperature.
-
Avoid rapid cooling as it can shock the emulsion and lead to instability.
-
Experimental Workflows & Signaling Pathways
Caption: Workflow for creating a stable O/W emulsion.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound, STEARETH-20, STEARETH-21, CETEARETH-20, GLYCERETH-7 | Co-Surfactants & Emulsifiers | Venus Ethoxyethers [venus-goa.com]
- 3. STEARETH-21 - Ataman Kimya [atamanchemicals.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Steareth-21 | Cosmetic Ingredients Guide [ci.guide]
- 6. specialchem.com [specialchem.com]
- 7. WO2016109517A1 - Cosmetic emulsions - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of Steareth-2 in High Electrolyte Concentration Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steareth-2, a nonionic surfactant derived from stearyl alcohol and ethylene oxide, is a versatile emulsifier widely employed in the cosmetic and pharmaceutical industries. Its chemical structure, characterized by a lipophilic stearyl group and a short hydrophilic polyoxyethylene chain (averaging two ethylene oxide units), imparts a low Hydrophilic-Lipophilic Balance (HLB) of approximately 4.9.[1] This property makes it an effective oil-in-water (O/W) emulsifier, particularly when used in combination with a high HLB emulsifier such as Steareth-20 or Steareth-21.[2][3]
A key attribute of this compound is its exceptional performance in formulations containing high concentrations of electrolytes.[1] This makes it a preferred choice for challenging systems such as antiperspirants, where high levels of aluminum salts are present, as well as in various drug delivery systems where active pharmaceutical ingredients (APIs) exist as salts.[4] These application notes provide detailed insights and protocols for utilizing this compound in the development of stable and efficacious high-electrolyte formulations.
Key Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Name | Polyoxyethylene (2) Stearyl Ether | [1] |
| INCI Name | This compound | [1] |
| Appearance | White, waxy solid | [1] |
| HLB Value | Approximately 4.9 | [1] |
| Solubility | Soluble in oil; insoluble in water | [1] |
| Key Feature | Excellent tolerance to high electrolyte concentrations and a wide pH range. | [1] |
| Typical Use Level | 1-5% in combination with a high HLB emulsifier. |
Mechanism of Stabilization in High Electrolyte Formulations
The stability of emulsions in the presence of high electrolyte concentrations is a significant formulation challenge. Electrolytes can disrupt the electrical double layer of charged droplets in ionic emulsions, leading to flocculation and coalescence. Nonionic surfactants like this compound provide stability through a different mechanism: steric hindrance.
The hydrophilic polyoxyethylene chains of this compound extend from the oil droplet surface into the aqueous phase. In a high electrolyte environment, these chains become less hydrated, but they still form a physical barrier that prevents droplets from approaching each other too closely. This steric repulsion is largely unaffected by the ionic strength of the formulation, making this compound an ideal emulsifier for such systems.
The combination of this compound (low HLB) and a high HLB nonionic surfactant like Steareth-21 is crucial. This compound anchors in the oil phase, while the more water-soluble Steareth-21 extends further into the aqueous phase, creating a more robust and stable interfacial film.
Quantitative Data on Formulation Stability
While specific quantitative data for this compound formulations with varying electrolyte concentrations is proprietary and often not publicly available, the following table illustrates the expected trends based on established principles of emulsion science. These values are representative and should be confirmed through experimentation.
Table 1: Expected Performance of a this compound/Steareth-21 O/W Emulsion with Increasing Aluminum Chlorohydrate Concentration
| Aluminum Chlorohydrate (%) | Viscosity (cP) | Mean Particle Size (μm) | Stability after 30 days at 45°C |
| 0 | ~5000 | ~2-5 | Stable, no separation |
| 5 | ~4800 | ~3-6 | Stable, slight creaming possible |
| 10 | ~4500 | ~4-8 | Stable, slight creaming possible |
| 15 | ~4200 | ~5-10 | Potential for increased creaming or slight coalescence |
| 20 | ~3800 | ~8-15 | Potential for phase separation |
Note: The viscosity is expected to decrease slightly with increasing electrolyte concentration due to the "salting out" effect on the external phase thickeners. Particle size may increase as the high ionic strength can impact the efficiency of the emulsification process and potentially lead to some droplet coalescence over time. The stability is generally good up to high concentrations, demonstrating the effectiveness of the this compound/Steareth-21 system.
Experimental Protocols
Protocol for Preparation of a High Electrolyte O/W Emulsion (Antiperspirant Roll-On Base)
This protocol describes the preparation of a stable oil-in-water emulsion containing a high concentration of aluminum chlorohydrate, a common electrolyte in antiperspirant formulations.
Materials:
-
Oil Phase:
-
This compound: 2.0%
-
Steareth-21: 1.0%
-
Cetyl Alcohol: 2.0%
-
PPG-15 Stearyl Ether: 5.0%
-
-
Aqueous Phase:
-
Deionized Water: 50.0%
-
Aluminum Chlorohydrate (50% solution): 40.0%
-
-
Preservative:
-
Phenoxyethanol (and) Ethylhexylglycerin: 1.0%
-
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Overhead propeller stirrer
-
Homogenizer (e.g., rotor-stator type)
-
Calibrated balance
-
pH meter
Procedure:
-
Prepare the Oil Phase: In a clean, dry beaker, combine this compound, Steareth-21, Cetyl Alcohol, and PPG-15 Stearyl Ether. Heat the mixture to 70-75°C with gentle stirring until all components are melted and uniform.
-
Prepare the Aqueous Phase: In a separate beaker, add the deionized water and begin heating to 70-75°C with propeller stirring.
-
Emulsification: Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase under continuous propeller stirring.
-
Homogenization: Increase the stirring speed and homogenize the mixture for 3-5 minutes until a uniform, white emulsion is formed.
-
Cooling: Begin cooling the emulsion while continuing to stir with the propeller mixer at a moderate speed.
-
Addition of Electrolyte: At approximately 40-45°C, slowly add the Aluminum Chlorohydrate solution to the emulsion. A temporary decrease in viscosity may be observed, which should recover upon further cooling and stabilization.
-
Addition of Preservative: At a temperature below 40°C, add the preservative and continue stirring until the emulsion is uniform.
-
Final Adjustments: Allow the emulsion to cool to room temperature. Check the pH and adjust if necessary.
Protocol for Stability Testing of High Electrolyte Emulsions
This protocol outlines the key tests to assess the stability of emulsions containing high concentrations of electrolytes.
1. Macroscopic Evaluation:
-
Procedure: Visually inspect the samples for any signs of instability such as phase separation, creaming, sedimentation, or changes in color and odor.
-
Schedule: Observations should be made at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) under different storage conditions.
2. Microscopic Evaluation:
-
Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet size, shape, and distribution using an optical microscope. Look for signs of flocculation (clumping) or coalescence (merging of droplets).
-
Schedule: Perform at the beginning of the study and at key time points to monitor changes in the emulsion's microstructure.
3. Viscosity Measurement:
-
Procedure: Measure the viscosity of the emulsion using a viscometer or rheometer at a controlled temperature.
-
Schedule: Measure at each stability time point to detect any significant changes that could indicate a breakdown of the emulsion structure.
4. pH Measurement:
-
Procedure: Measure the pH of the emulsion.
-
Schedule: Monitor at each time point as a shift in pH can indicate chemical degradation of ingredients.
5. Accelerated Stability Testing (Freeze-Thaw Cycling and High-Temperature Storage):
-
Freeze-Thaw Cycling:
-
Procedure: Subject the samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours). Typically, 3-5 cycles are performed.
-
Evaluation: After each cycle, evaluate the samples for any signs of instability.
-
-
High-Temperature Storage:
-
Procedure: Store samples at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a period of 1 to 3 months.
-
Evaluation: Monitor the samples at regular intervals for any changes.
-
6. Centrifugation Test:
-
Procedure: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Evaluation: After centrifugation, check for any signs of phase separation or creaming. This is a rapid method to assess the emulsion's resistance to gravitational separation.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Suggested Solution |
| Phase Separation | - Inadequate emulsifier concentration.- Incorrect ratio of low to high HLB emulsifiers.- Insufficient homogenization. | - Increase the total emulsifier concentration.- Optimize the this compound to Steareth-21 ratio.- Increase homogenization time or speed. |
| Creaming | - Large droplet size.- Low viscosity of the continuous phase. | - Improve homogenization to reduce droplet size.- Add a thickener to the aqueous phase (e.g., xanthan gum, carbomer). |
| Thinning of Viscosity | - "Salting out" of thickeners by electrolytes. | - Choose an electrolyte-tolerant thickener (e.g., hydroxyethylcellulose).- Increase the concentration of the oil phase or waxes. |
| Graininess | - Crystallization of fatty alcohols or waxes. | - Ensure complete melting and uniform mixing of the oil phase.- Optimize the cooling rate. |
Conclusion
This compound is a highly effective emulsifier for creating stable oil-in-water emulsions in the presence of high electrolyte concentrations. Its nonionic nature and ability to provide steric stabilization make it a valuable tool for formulators working with challenging ingredients like aluminum salts in antiperspirants and various salt-form APIs in pharmaceutical preparations. By understanding its properties, employing appropriate formulation strategies, such as combining it with a high HLB co-emulsifier, and conducting thorough stability testing, researchers and developers can successfully create robust and elegant high-electrolyte products.
References
Application Notes and Protocols: Steareth-2 as a Wetting Agent for Hydrophobic Powders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective wetting of hydrophobic powders, particularly Active Pharmaceutical Ingredients (APIs), is a critical challenge in the development of various pharmaceutical and research formulations.[1][2][3][4] Poor wettability can lead to issues such as agglomeration, inadequate dissolution rates, and reduced bioavailability.[4][5] Wetting agents are essential excipients that reduce the interfacial tension between a solid and a liquid, facilitating the displacement of air from the powder surface and promoting its dispersion in a liquid medium.[6][7]
Steareth-2, a non-ionic surfactant, is the polyethylene glycol ether of stearyl alcohol.[8][9] With a low Hydrophile-Lipophile Balance (HLB) of 4.9, it is a lipophilic substance, making it a suitable candidate for use as a wetting agent for hydrophobic materials.[2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a wetting agent for hydrophobic powders.
Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [10] |
| Chemical Type | Polyoxyethylene Stearyl Ether | [3] |
| Appearance | White, waxy solid | [8] |
| HLB Value | 4.9 | [2] |
| Solubility | Soluble in alcohol and cottonseed oil; Insoluble in water and propylene glycol. | [2] |
| Typical Use Level | 0.5 - 5% |
Quantitative Performance Data (Representative Examples)
The following tables present hypothetical yet realistic data to illustrate the expected performance of this compound as a wetting agent for a model hydrophobic API. This data is for illustrative purposes and actual results will vary depending on the specific powder and experimental conditions.
Table 1: Contact Angle Measurements of Aqueous Solutions on a Model Hydrophobic API Powder Compact
| Wetting Agent Solution (in Purified Water) | Concentration (% w/v) | Sessile Drop Contact Angle (°) |
| None (Purified Water) | 0 | 125 ± 3 |
| This compound | 0.1 | 95 ± 4 |
| This compound | 0.5 | 82 ± 3 |
| This compound | 1.0 | 75 ± 2 |
Table 2: Wetting Time of a Model Hydrophobic API Powder (Sink Test)
| Wetting Agent Solution (in Purified Water) | Concentration (% w/v) | Wetting Time (seconds) |
| None (Purified Water) | 0 | > 1800 |
| This compound | 0.1 | 350 ± 25 |
| This compound | 0.5 | 120 ± 15 |
| This compound | 1.0 | 45 ± 8 |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the wetting performance of this compound on a hydrophobic powder.
Protocol for Sessile Drop Contact Angle Measurement
This method assesses the wettability of a powder by measuring the contact angle of a liquid droplet on a compressed powder compact. A lower contact angle indicates better wetting.
Materials and Equipment:
-
Hydrophobic powder (e.g., Ibuprofen, Griseofulvin)
-
This compound
-
Purified water
-
Analytical balance
-
Spatula
-
Powder press
-
Contact angle goniometer with a high-speed camera
-
Microsyringe
Procedure:
-
Preparation of Wetting Agent Solutions:
-
Prepare aqueous solutions of this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Gently heat and stir the solutions to ensure complete dissolution of this compound. Allow to cool to room temperature before use.
-
-
Preparation of Powder Compact:
-
Weigh a sufficient amount of the hydrophobic powder.
-
Place the powder into the die of a powder press.
-
Compress the powder at a defined pressure (e.g., 1 ton) for a set duration (e.g., 1 minute) to form a smooth, flat compact.
-
Carefully remove the compact from the press.
-
-
Contact Angle Measurement:
-
Place the powder compact on the sample stage of the contact angle goniometer.
-
Fill the microsyringe with the test liquid (purified water or a this compound solution).
-
Carefully dispense a small droplet (e.g., 5 µL) onto the surface of the powder compact.
-
Immediately start the image and data acquisition.
-
Measure the contact angle at the three-phase (solid-liquid-gas) interface.
-
Repeat the measurement at least three times with fresh compacts for each test solution and calculate the average.
-
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. contractpharma.com [contractpharma.com]
- 5. industrialpharmacist.com [industrialpharmacist.com]
- 6. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages and Uses of Nonionic Surfactants - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Phase Behavior of Steareth-2 in Ternary Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the phase behavior of Steareth-2 in ternary systems, which are fundamental for the formulation of emulsions, microemulsions, and other structured delivery systems in the pharmaceutical and cosmetic industries. This document outlines the principles of ternary phase diagrams, experimental protocols for their construction, and representative data on the phase behavior of this compound.
Introduction to this compound and Ternary Systems
This compound is a nonionic surfactant, the polyoxyethylene ether of stearyl alcohol, with the '2' indicating an average of two ethylene oxide units.[1][2] Its lipophilic nature, characterized by a low Hydrophile-Lipophile Balance (HLB) value of approximately 4.9, makes it an effective water-in-oil (W/O) emulsifier.[2] However, it is often used in combination with more hydrophilic surfactants, such as Steareth-21, to create stable oil-in-water (O/W) emulsions.[3][4] Understanding the phase behavior of this compound in a ternary system, which consists of this compound, an oil phase, and an aqueous phase, is crucial for developing stable and effective formulations.
A ternary phase diagram is a triangular plot that represents the phase behavior of a three-component system at a constant temperature and pressure.[5] Each apex of the triangle represents 100% of one component, while the sides represent binary mixtures, and any point within the triangle represents a specific composition of the ternary mixture.[5] By mapping the different phase regions (e.g., emulsion, microemulsion, gel, liquid crystal, and phase separation), researchers can identify optimal concentration ranges for their desired formulation characteristics.
Data Presentation: Phase Behavior of a Representative this compound Ternary System
The following table summarizes the representative phase behavior of a ternary system composed of this compound, Isopropyl Myristate (as the oil phase), and Water at 25°C. This data is illustrative and serves as a guide for formulation development. The exact boundaries of the phase regions will vary depending on the specific oil used and the presence of other excipients.
| This compound (wt%) | Isopropyl Myristate (wt%) | Water (wt%) | Observed Phase | Characteristics |
| 5 | 65 | 30 | W/O Emulsion | Milky, opaque, low viscosity |
| 10 | 60 | 30 | W/O Emulsion | Milky, opaque, slightly increased viscosity |
| 15 | 55 | 30 | W/O Emulsion | Opaque, moderate viscosity |
| 20 | 50 | 30 | Viscous Emulsion/Gel | Opaque, high viscosity, semi-solid |
| 10 | 80 | 10 | Oily Mixture | Clear to hazy, low viscosity |
| 10 | 40 | 50 | Phase Separation | Two distinct layers observed |
| 30 | 40 | 30 | Gel | Translucent to opaque, high viscosity |
| 40 | 30 | 30 | Liquid Crystalline | Birefringent under polarized light |
| 5 | 20 | 75 | Phase Separation | Two distinct layers observed |
| 15 | 20 | 65 | O/W Emulsion (with co-surfactant) | Often requires a higher HLB co-surfactant for stability |
Experimental Protocols
Protocol for Constructing a Ternary Phase Diagram using the Water Titration Method
This protocol describes the construction of a pseudo-ternary phase diagram for a system containing this compound, an oil, and water. The water titration method, also known as the cloud point titration method, is widely used for this purpose.[6][7]
Materials and Equipment:
-
This compound
-
Oil phase (e.g., Isopropyl Myristate, Mineral Oil)
-
Purified Water
-
Glass vials or test tubes with stoppers
-
Magnetic stirrer and stir bars
-
Burette
-
Analytical balance
-
Vortex mixer
-
Water bath (for temperature control)
-
Ternary phase diagram graphing paper or software (e.g., Origin, ProSim)
Procedure:
-
Preparation of Surfactant/Oil Mixtures:
-
Prepare a series of binary mixtures of this compound and the oil phase in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Accurately weigh the required amounts of this compound and oil into glass vials.
-
Heat the mixtures in a water bath to a temperature above the melting point of this compound (approximately 45-50°C) and mix thoroughly using a vortex mixer or magnetic stirrer until a homogenous solution is formed.
-
Allow the mixtures to cool to the desired experimental temperature (e.g., 25°C).
-
-
Water Titration:
-
Titrate each surfactant/oil mixture with purified water from a burette at a constant temperature.
-
After each addition of a small, known amount of water, cap the vial and vortex mix for 1-2 minutes to ensure thorough mixing.
-
Visually observe the mixture for changes in appearance (e.g., clarity, turbidity, phase separation, gel formation).
-
The "cloud point" is reached when the clear or translucent mixture becomes turbid. This indicates the boundary between a single-phase (microemulsion) and a multi-phase (emulsion or phase separation) region.
-
Continue the titration and observation to identify other phase transitions, such as the formation of gels or liquid crystalline phases.
-
-
Data Recording and Plotting:
-
Record the weight of each component (this compound, oil, and water) at each observed phase transition point.
-
Calculate the weight percentage of each component for every data point.
-
Plot the compositions on a ternary phase diagram. Each apex of the triangle represents 100% of one component.
-
Connect the points that represent the boundaries of different phase regions to construct the phase diagram.
-
Protocol for Characterization of Phases
Visual and Microscopic Observation:
-
Visual Observation: Characterize the macroscopic appearance of each formulation (e.g., transparent, translucent, opaque, milky, gel-like).
-
Polarized Light Microscopy: Place a small sample of the formulation on a microscope slide with a coverslip. Observe under a polarized light microscope to identify anisotropic structures like liquid crystals, which will appear birefringent (bright against a dark background).
Viscosity Measurement:
-
Use a viscometer or rheometer to measure the viscosity of the formulations. This is particularly important for characterizing gels and viscous emulsions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 3. researchgate.net [researchgate.net]
- 4. WO2016109517A1 - Cosmetic emulsions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple approach for the determination and characterization of ternary phase diagrams of aqueous two-phase systems composed of water, polyethylene glycol and sodium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water titration method: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Phase Separation in Steareth-2 Emulsions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Steareth-2 emulsions. Our goal is to provide you with the necessary information to diagnose and resolve emulsion instability, specifically phase separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in emulsions?
A1: this compound is a non-ionic surfactant derived from stearyl alcohol and ethylene oxide. It functions as a lipophilic (oil-loving) emulsifier, meaning it is primarily soluble in oil. Due to its low Hydrophilic-Lipophilic Balance (HLB) of approximately 4.9, it is particularly suitable for creating water-in-oil (W/O) emulsions or for use as a co-emulsifier in oil-in-water (O/W) emulsions to improve stability.[1]
Q2: Why is this compound often used in combination with other emulsifiers like Steareth-21?
A2: this compound, with its low HLB, is excellent at anchoring in the oil phase of an emulsion. However, for a stable oil-in-water (O/W) emulsion, a more hydrophilic (water-loving) emulsifier is needed to stabilize the oil droplets within the water phase. Steareth-21, with a high HLB of around 15.5, serves this purpose.[2] The combination of a low HLB emulsifier like this compound and a high HLB emulsifier like Steareth-21 creates a robust and stable emulsion system.[2] This is because the two emulsifiers can pack more efficiently at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.
Q3: What is the Hydrophilic-Lipophilic Balance (HLB) system and why is it crucial for emulsion stability?
A3: The HLB system is a scale from 0 to 20 that indicates the balance of hydrophilic and lipophilic properties of a surfactant.[3] Emulsifiers with low HLB values (3-6) are more oil-soluble and favor the formation of W/O emulsions, while those with high HLB values (8-18) are more water-soluble and favor O/W emulsions.[4] To create a stable emulsion, the HLB of the emulsifier system should match the "required HLB" of the oil phase. An imbalance in the HLB is a common cause of phase separation.[5]
Q4: How do I calculate the required HLB for my oil phase?
A4: The required HLB of an oil phase is the weighted average of the required HLB values of each individual oil and lipid in the formulation. The formula is:
Required HLB of oil phase = (% of Oil A x Required HLB of Oil A) + (% of Oil B x Required HLB of Oil B) + ...
You can then create an emulsifier blend with a matching HLB using the following formula:
HLB of blend = (% of Emulsifier A x HLB of Emulsifier A) + (% of Emulsifier B x HLB of Emulsifier B)
Q5: What are the common visual signs of phase separation in this compound emulsions?
A5: The most common signs of instability leading to phase separation include:
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Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion. This is often a precursor to coalescence and is reversible by shaking.[6]
-
Coalescence: The irreversible merging of small droplets into larger ones, leading to the visible separation of the oil and water phases.[6]
-
Flocculation: The clumping of droplets without merging. While reversible, it can increase the likelihood of coalescence.[4]
-
Breaking/Cracking: The complete and irreversible separation of the oil and water phases.[6]
Troubleshooting Guide for Phase Separation
This guide will help you identify the potential causes of phase separation in your this compound emulsions and provide actionable solutions.
Problem: Immediate or Rapid Phase Separation (Within 24 Hours)
| Potential Cause | Recommended Solution |
| Incorrect HLB of the Emulsifier System | Calculate the required HLB of your oil phase and adjust your emulsifier blend (e.g., the ratio of this compound to Steareth-21) to match this value. |
| Insufficient Emulsifier Concentration | Increase the total concentration of your emulsifier system. A typical starting point for a this compound/Steareth-21 system is between 2% and 5% of the total formulation weight.[1] |
| Inadequate Homogenization | Ensure you are using a high-shear homogenizer. Increase the homogenization time or speed to reduce the oil droplet size. Smaller droplets are less prone to coalescence.[7] |
| Incorrect Order of Addition | For O/W emulsions, a common practice is to add the oil phase to the water phase with continuous mixing. Reversing this can sometimes lead to instability. |
| Extreme pH | This compound is stable over a wide pH range. However, extreme pH values can affect other ingredients in the formulation, indirectly leading to instability. Check and adjust the pH of your final emulsion to a suitable range for all components. |
Problem: Delayed Phase Separation (After Several Days or Weeks)
| Potential Cause | Recommended Solution |
| Ostwald Ripening | This is the process where larger droplets grow at the expense of smaller ones. This can be minimized by creating a more uniform and smaller initial droplet size through optimized homogenization. |
| Insufficient Viscosity of the Continuous Phase | A thicker continuous (water) phase can slow down the movement of oil droplets, preventing them from coming together and coalescing. Add a thickening agent like xanthan gum (0.1-0.5%) or a carbomer to the water phase.[8][9] |
| Temperature Fluctuations During Storage | Store your emulsion at a constant, controlled temperature. Avoid freeze-thaw cycles, as they can disrupt the emulsion structure. Perform stability testing at various temperatures (e.g., 4°C, 25°C, 40°C) to assess its robustness.[10] |
| Presence of Electrolytes | High concentrations of salts or other electrolytes can sometimes disrupt the stability of non-ionic emulsions. While this compound has good electrolyte tolerance, if you are using high concentrations of active ingredients that are salts, consider reducing their concentration or adding a protective colloid. |
Data Presentation
The following tables provide quantitative data to guide your formulation and troubleshooting efforts.
Table 1: Example Formulation of a Stable O/W Cream with this compound and Steareth-21
This formulation is based on a study by Pasquali et al. and demonstrates a stable emulsion with specific emollients.[11]
| Phase | Ingredient | Function | Percentage (w/w) |
| Oil Phase | This compound | Low HLB Emulsifier | 3.00% |
| Stearic Acid | Thickener / Co-emulsifier | 1.50% | |
| Mineral Oil | Emollient | 9.00% | |
| Cetyl Alcohol | Thickener / Co-emulsifier | 1.00% | |
| Propylparaben | Preservative | 0.05% | |
| Water Phase | Steareth-21 | High HLB Emulsifier | 2.00% |
| Propylene Glycol | Humectant | 4.00% | |
| Deionized Water | Solvent | 79.35% | |
| Methylparaben | Preservative | 0.10% |
Table 2: Influence of Emollient Type on Emulsion Stability
Data adapted from Pasquali et al. (2008), demonstrating the stability of the formulation in Table 1 with different emollients.[11]
| Emollient (9.00% w/w) | Stability at Room Temp. (6 months) | Thermal Stability (3 months at 40°C) | Centrifugation Stability (15 min at 2500 rpm) |
| Mineral Oil | Stable | Stable | Stable |
| Cetyl Isononanoate | Stable | Stable | Stable |
| Isopropyl Myristate | Stable | Unstable | Stable |
| Octyldodecanol | Stable | Unstable | Stable |
| Decyl Oleate | Stable | Unstable | Stable |
| Castor Oil | Stable | Stable | Unstable |
Table 3: Required HLB of Common Cosmetic Oils
Use this table to help calculate the required HLB of your oil phase.
| Oil/Lipid | Required HLB for O/W Emulsion |
| Almond Oil | 6 |
| Avocado Oil | 7 |
| Beeswax | 12 |
| Castor Oil | 14 |
| Cetyl Alcohol | 15.5 |
| Coconut Oil | 8 |
| Isopropyl Myristate | 11.5 |
| Jojoba Oil | 6.5 |
| Mineral Oil (Light) | 10 |
| Olive Oil | 7 |
| Shea Butter | 8 |
| Stearic Acid | 15 |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Cream with this compound and Steareth-21
This protocol is a generalized procedure based on common laboratory practices for creating cosmetic emulsions.
Materials:
-
Oil Phase Ingredients (e.g., this compound, Stearic Acid, Mineral Oil, Cetyl Alcohol)
-
Water Phase Ingredients (e.g., Deionized Water, Steareth-21, Propylene Glycol)
-
Preservatives (e.g., Parabens, Phenoxyethanol)
-
Heat-resistant beakers
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Hot plate with magnetic stirrer
-
High-shear homogenizer
-
Water bath
-
pH meter
Methodology:
-
Phase Preparation:
-
In a heat-resistant beaker, combine all the oil phase ingredients.
-
In a separate heat-resistant beaker, combine all the water phase ingredients.
-
-
Heating:
-
Heat both the oil phase and the water phase separately to 70-75°C. Stir both phases gently until all solid components are completely melted and the phases are uniform.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot water phase while stirring with a standard propeller mixer.
-
Once the addition is complete, immediately begin homogenization with a high-shear mixer. Homogenize for 3-5 minutes at a moderate to high speed (e.g., 5,000-10,000 rpm). The exact speed and time will depend on the batch size and homogenizer model and should be optimized for the smallest and most uniform droplet size.
-
-
Cooling:
-
Transfer the emulsion to a water bath and begin cooling while stirring gently with a paddle or anchor stirrer. Rapid cooling should be avoided as it can lead to the crystallization of some components.
-
-
Addition of Post-Emulsification Ingredients:
-
When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients such as fragrances, certain active ingredients, and preservatives.
-
-
Final Adjustments:
-
Continue stirring until the cream reaches room temperature.
-
Check the pH of the final product and adjust if necessary using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
Package the cream in appropriate containers.
-
Protocol 2: Stability Testing of the Emulsion
This protocol outlines a series of tests to evaluate the stability of the prepared emulsion.
-
Visual and Olfactory Assessment:
-
Observe the color, appearance, and odor of the emulsion immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) during storage under different conditions. Note any changes such as discoloration, separation, or development of off-odors.
-
-
Microscopic Examination:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the droplet size and distribution under a light microscope. Look for any signs of droplet aggregation or significant increases in droplet size over time.
-
-
pH Measurement:
-
Measure the pH of the emulsion at each time point to check for any significant drift, which could indicate chemical instability.
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion using a viscometer. Significant changes in viscosity can indicate changes in the internal structure of the emulsion.
-
-
Accelerated Stability Testing:
-
Centrifugation Test: Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes. Observe for any signs of phase separation. This test can quickly predict the tendency for creaming.
-
Thermal Stress Test: Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months. Monitor for any signs of instability.
-
Freeze-Thaw Cycle Test: Subject the emulsion to at least three cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours). This tests the emulsion's resilience to temperature fluctuations during shipping and storage.
-
Visualizations
Caption: Key pathways of emulsion destabilization leading to phase separation.
Caption: A logical workflow for diagnosing and resolving phase separation issues.
Caption: The synergistic action of low and high HLB emulsifiers at the oil-water interface.
References
- 1. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 2. Steareth-21 (Explained + Products) [incidecoder.com]
- 3. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. benchchem.com [benchchem.com]
- 6. iunajaf.edu.iq [iunajaf.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Xanthan gum: a natural all-rounder for cosmetics I Cosphatec [cosphatec.com]
- 9. biori.periodikos.com.br [biori.periodikos.com.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Emulsion Stability & Steareth-2
Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Steareth-2 concentration to achieve stable emulsions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in an emulsion?
A1: this compound is a low HLB (Hydrophile-Lipophile Balance) emulsifier, typically used as a co-emulsifier in oil-in-water (O/W) emulsions.[1][2] A general starting concentration range is between 1.0% and 6.0% of the total formulation weight.[3] However, it is most effective when paired with a high HLB emulsifier, such as Steareth-20 or Steareth-21.[1][3][4] The total concentration of the emulsifier system (e.g., this compound and Steareth-20) is often between 1% and 5%.[4][5]
Q2: My O/W emulsion is showing signs of instability (creaming/separation). How can I troubleshoot this using this compound?
A2: Emulsion instability, manifesting as creaming or phase separation, is a common issue.[6][7] When using a this compound based system, instability often points to an imbalanced HLB or an incorrect emulsifier concentration. This compound has a low HLB of approximately 4.9, making it oil-soluble and suitable for promoting W/O emulsions or acting as a stabilizer in O/W emulsions.[1][2][8]
To troubleshoot, consider the following:
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Emulsifier Combination: this compound is rarely used alone for O/W emulsions.[4] It is most effective when combined with a high HLB, water-soluble emulsifier like Steareth-20 (HLB ≈ 15.3).[4] This combination creates a robust liquid crystalline network that enhances stability.[4]
-
Ratio Adjustment: A common and effective ratio is 2-3 parts this compound for every 1 part Steareth-20.[4] Adjusting this ratio can significantly impact stability.
-
Total Emulsifier Concentration: If the total emulsifier concentration is too low, the oil droplets may not be adequately coated, leading to coalescence.[7][9] Consider increasing the total concentration of your this compound/Steareth-20 blend, typically within the 1-5% range.[4]
-
Required HLB of Oil Phase: Ensure the HLB of your emulsifier blend matches the required HLB of your oil phase. You may need to calculate the required HLB and adjust the ratio of this compound to Steareth-20 accordingly.
The following diagram outlines a basic troubleshooting workflow for emulsion instability.
Q3: How does this compound concentration impact emulsion viscosity?
A3: this compound, particularly when used with consistency-enhancing agents or in combination with Steareth-20/21, contributes to the formation of viscosity-enhancing gel structures in the external water phase of an O/W emulsion.[3][10] Increasing the concentration of the Steareth emulsifier system can lead to a higher viscosity.[11] This is due to the formation of a more robust liquid crystalline network that structures the continuous phase. If your emulsion has low viscosity, consider a modest increase in the total this compound blend concentration. Conversely, if the viscosity is too high, a reduction may be necessary.
Data & Properties
Table 1: Properties of Steareth Emulsifiers
| Property | This compound | Steareth-20 |
| INCI Name | This compound | Steareth-20 |
| HLB Value | ~4.9[1][2][4] | ~15.3[4] |
| Solubility | Soluble in alcohol and oil; insoluble in water.[1][2] | Water-soluble.[4] |
| Primary Role | W/O emulsifier, O/W co-emulsifier/stabilizer.[2][3] | O/W emulsifier, solubilizer.[4][12] |
| Typical Use Level | 0.5 - 5%[1] | Part of a 1-5% total emulsifier system.[4] |
Table 2: Recommended Starting Concentrations for this compound Systems
| Emulsion Type | Oil Phase (%) | Recommended this compound (%) | Recommended Co-Emulsifier (e.g., Steareth-20) (%) | Total Emulsifier (%) |
| Light Lotion | 10-15% | 1.5 - 2.5% | 0.5 - 1.0% | 2.0 - 3.5% |
| Cream | 15-25% | 2.0 - 4.0% | 1.0 - 1.5% | 3.0 - 5.5% |
| High-Viscosity Cream | 25-40% | 3.0 - 5.0% | 1.5 - 2.0% | 4.5 - 7.0% |
Note: These are starting points. Optimization is required based on the specific oil phase and desired sensory characteristics.
Experimental Protocols & Stability Testing
To effectively optimize this compound concentration, a robust stability testing plan is essential.[6] This involves subjecting the emulsion to various stress conditions to predict its long-term shelf-life.
Protocol 1: Accelerated Stability Testing (Thermal Stress)
-
Preparation : Prepare several batches of your emulsion with varying concentrations of this compound and/or varying ratios of this compound to its co-emulsifier.
-
Initial Analysis : For each batch, immediately measure and record baseline parameters: pH, viscosity, and particle size distribution. Perform a microscopic evaluation to observe the initial state of the emulsion.
-
Incubation : Place samples of each batch in controlled temperature chambers. Common conditions include:
-
40°C ± 2°C
-
50°C ± 2°C
-
A cycling temperature chamber (e.g., 4°C to 45°C over 24 hours)
-
-
Evaluation Intervals : At set time points (e.g., 24 hours, 1 week, 2 weeks, 1 month, 3 months), remove samples and allow them to equilibrate to room temperature.
-
Re-Analysis : Re-evaluate the parameters measured in step 2. Macroscopically observe for any signs of phase separation, creaming, or coalescence.[6]
-
Comparison : Compare the results to the baseline data and to a control sample stored at room temperature (20-25°C). Significant changes in viscosity, particle size, or appearance indicate potential instability.
Protocol 2: Centrifugation Test for Flocculation & Coalescence
-
Sample Preparation : Place 10-15 mL of the emulsion into a centrifuge tube.
-
Centrifugation : Centrifuge the sample at a controlled speed (e.g., 3000 RPM) for a set duration (e.g., 30 minutes).
-
Observation : After centrifugation, examine the sample for any signs of separation. Measure the volume of any separated oil or water phase.
-
Interpretation : A stable emulsion will show no signs of separation. The formation of a distinct layer of the dispersed phase (creaming) or the complete separation into bulk oil and water phases indicates poor stability.[6][9]
The following diagram illustrates the workflow for stability assessment.
References
- 1. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. essentialsbycatalina.com [essentialsbycatalina.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. agnopharma.com [agnopharma.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 9. onepetro.org [onepetro.org]
- 10. This compound, STEARETH-20, STEARETH-21, CETEARETH-20, GLYCERETH-7 | Co-Surfactants & Emulsifiers | Venus Ethoxyethers [venus-goa.com]
- 11. Particle size reduction of emulsions by formulation design-II: effect of oil and surfactant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STEARETH-20 (EMULSIFIER) - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Steareth-2 Performance in Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Steareth-2 in emulsions, with a specific focus on the effect of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in an emulsion?
This compound is a nonionic surfactant, specifically a polyoxyethylene ether of stearyl alcohol.[1][2] Its primary role in cosmetic and pharmaceutical formulations is to act as an emulsifier, facilitating the mixing of oil and water to form a stable emulsion.[2][3][4] With a low Hydrophile-Lipophile Balance (HLB) value of 4.9, it is oil-soluble and is often used as a co-emulsifier, frequently in combination with high-HLB emulsifiers like Steareth-21, to create stable oil-in-water (O/W) emulsions.[1]
Q2: How does pH generally affect the stability of this compound?
This compound is known for its stability across a wide pH range, including in highly acidic or alkaline conditions.[3][5] As a nonionic surfactant, its chemical structure does not possess a charge that would be significantly altered by changes in pH. Therefore, the performance of this compound itself is generally not directly impacted by the pH of the formulation.[5]
Q3: If this compound is stable at various pH levels, why am I observing instability in my emulsion when the pH is adjusted?
While this compound is chemically stable, the overall stability of an emulsion is a complex interplay of all its components. A change in pH can significantly affect other ingredients in your formulation, which in turn can lead to emulsion instability. Common pH-sensitive ingredients include:
-
Rheology Modifiers: Many thickeners and gelling agents (e.g., carbomers, gums) have optimal pH ranges for their functionality. A shift in pH can cause them to lose their thickening capacity, leading to a drop in viscosity and potential phase separation.
-
Active Pharmaceutical Ingredients (APIs) and Excipients: The solubility and stability of many active ingredients and other excipients can be pH-dependent. Precipitation or degradation of these components can disrupt the emulsion matrix.
-
Preservatives: The efficacy of many preservative systems is pH-dependent. A change in pH might compromise the preservative system, leading to microbial growth which can destabilize the emulsion.
Therefore, troubleshooting should involve evaluating the impact of pH on the entire formulation, not just on this compound.
Troubleshooting Guide
Issue 1: Emulsion Thinning or Loss of Viscosity After pH Adjustment
Possible Cause: The rheology modifier used in the formulation is likely pH-sensitive. Many common thickeners, such as carbomers, require a specific pH range (typically neutral to slightly alkaline) to uncoil and build viscosity. If the pH is shifted outside of this range, the polymer network can collapse, leading to a significant drop in viscosity.
Troubleshooting Steps:
-
Verify the Optimal pH Range of Your Rheology Modifier: Consult the technical data sheet for your specific thickener to determine its recommended pH for optimal performance.
-
pH Adjustment Strategy:
-
Adjust the pH of the water phase before adding the rheology modifier, if possible.
-
If pH adjustment is necessary after the emulsion is formed, add the neutralizing or acidifying agent slowly and with gentle mixing to avoid shocking the system.
-
-
Consider an Alternative Rheology Modifier: If your desired final pH is outside the working range of your current thickener, consider using a pH-independent rheology modifier, such as certain types of cellulose derivatives or gums.
Illustrative Data: The following table demonstrates a hypothetical scenario where the viscosity of a this compound stabilized emulsion is affected by a pH-sensitive rheology modifier.
| pH | Viscosity (cP) | Observations |
| 4.0 | 1,500 | Thin, watery consistency |
| 5.0 | 5,000 | Slightly thickened, lotion-like |
| 6.0 | 15,000 | Thick, creamy texture |
| 7.0 | 16,000 | Optimal viscosity, stable |
| 8.0 | 15,500 | Slight decrease in viscosity |
| 9.0 | 8,000 | Noticeable thinning |
Note: This data is for illustrative purposes only and will vary depending on the specific formulation.
Issue 2: Phase Separation (Creaming or Coalescence) at Acidic or Alkaline pH
Possible Cause: While this compound is stable, extreme pH values can affect the overall interfacial film and droplet charge (zeta potential), especially if other ionic surfactants or components are present. This can lead to droplet aggregation and eventual phase separation. Additionally, pH can affect the solubility of other formulation components, causing them to precipitate and disrupt the emulsion structure.
Troubleshooting Steps:
-
Particle Size Analysis: Measure the particle size distribution of the emulsion at different pH values. An increase in average particle size over time indicates coalescence.
-
Evaluate Ingredient Solubility: Check the solubility of all ingredients at the target pH. Look for any signs of precipitation or crystallization.
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Optimize Emulsifier System: While this compound is effective, it is often used in combination with a co-emulsifier like Steareth-21.[1] Adjusting the ratio of these emulsifiers may improve stability at your target pH.
-
Incorporate a Stabilizer: Consider adding a stabilizer such as a gum (e.g., xanthan gum) or a polymer that can form a protective layer around the oil droplets and increase the viscosity of the continuous phase.
Illustrative Data: The following table shows a hypothetical example of how particle size in a this compound emulsion might be influenced by pH, potentially due to interactions with other formulation components.
| pH | Average Particle Size (μm) - Initial | Average Particle Size (μm) - After 24h | Stability |
| 3.0 | 2.5 | 5.8 | Signs of coalescence |
| 4.0 | 2.2 | 2.4 | Stable |
| 5.0 | 2.1 | 2.1 | Stable |
| 6.0 | 2.0 | 2.0 | Stable |
| 7.0 | 2.1 | 2.1 | Stable |
| 8.0 | 2.3 | 2.5 | Stable |
| 9.0 | 2.8 | 6.2 | Signs of coalescence |
Note: This data is for illustrative purposes only and will vary depending on the specific formulation.
Experimental Protocols
Protocol 1: Viscosity Measurement
Objective: To determine the effect of pH on the viscosity of a this compound stabilized emulsion.
Apparatus:
-
Rotational Viscometer or Rheometer
-
Appropriate spindle or geometry (e.g., concentric cylinder or parallel plate)
-
Beakers
-
pH meter
-
Stirrer
Procedure:
-
Prepare the emulsion according to your standard procedure.
-
Divide the emulsion into several batches for pH adjustment.
-
Adjust the pH of each batch to the desired level (e.g., 4, 5, 6, 7, 8, 9) using a suitable acid (e.g., citric acid solution) or base (e.g., sodium hydroxide solution). Stir gently during adjustment.
-
Allow the samples to equilibrate for a specified time (e.g., 24 hours) at a controlled temperature.
-
Calibrate the viscometer/rheometer according to the manufacturer's instructions.
-
Gently stir the emulsion sample to ensure homogeneity before measurement.
-
Carefully place the sample into the viscometer/rheometer, ensuring no air bubbles are trapped.
-
Perform the viscosity measurement at a constant shear rate or over a range of shear rates at a controlled temperature (e.g., 25°C).
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Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Clean the equipment thoroughly between samples.
Protocol 2: Particle Size Analysis
Objective: To evaluate the effect of pH on the droplet size and distribution of a this compound stabilized emulsion.
Apparatus:
-
Particle size analyzer (e.g., based on laser diffraction or dynamic light scattering)
-
Sample dispersion unit
-
Beakers
-
pH meter
Procedure:
-
Prepare and pH-adjust the emulsion samples as described in Protocol 1.
-
Set up and calibrate the particle size analyzer according to the manufacturer's guidelines.
-
Disperse a small, representative sample of the emulsion in the dispersion unit containing a suitable dispersant (usually deionized water). Ensure the obscuration is within the recommended range.
-
Perform the measurement to obtain the particle size distribution.
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Record the mean particle size (e.g., D[2][5] or Z-average) and the particle size distribution curve.
-
Repeat the measurement for each pH-adjusted sample.
-
For stability assessment, repeat the measurements after a specified storage period (e.g., 24 hours, 1 week).
Protocol 3: Freeze-Thaw Cycle Stability Testing
Objective: To assess the stability of a this compound stabilized emulsion under temperature stress at a given pH.
Apparatus:
-
Freezer (-10°C to -20°C)
-
Incubator or oven (40°C to 45°C)
-
Controlled temperature room (e.g., 25°C)
-
Sample containers
Procedure:
-
Prepare the emulsion at the desired pH.
-
Divide the sample into at least two containers: one for testing and one as a control stored at room temperature.
-
Place the test sample in the freezer for 24 hours.
-
Remove the sample from the freezer and allow it to thaw at room temperature for 24 hours.
-
(Optional but recommended) Place the sample in an incubator at 40-45°C for 24 hours, then return to room temperature for 24 hours.
-
This completes one freeze-thaw cycle. Repeat for a minimum of three cycles.
-
After the final cycle, visually inspect the sample for any signs of instability, such as phase separation, crystallization, or changes in color and odor, and compare it to the control sample.
-
Conduct quantitative analysis, such as viscosity and particle size measurements, to compare the cycled sample with the control.
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for this compound emulsion instability.
Caption: Workflow for evaluating the stability of a this compound emulsion.
References
Technical Support Center: Troubleshooting Crystallization in Steareth-2 Based Formulations
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common crystallization issues encountered in Steareth-2 based formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of crystallization in this compound based formulations?
Crystallization in formulations containing this compound, a nonionic surfactant and emulsifier, is typically a result of the formulation's physicochemical instability. The primary drivers include:
-
Ingredient Interactions: this compound can interact with other formulation components, such as co-emulsifiers (e.g., Steareth-21), fatty alcohols (e.g., cetyl alcohol), and certain emollients. These interactions can lead to the formation of solid crystals rather than the desired stable liquid crystal structures at the oil-water interface.[1]
-
Thermal History: The temperature and rate at which the formulation is cooled during manufacturing significantly impact its final microstructure.[2][3] Improper cooling can lead to the formation of unstable crystal polymorphs that may transition into more stable, but larger and more visible, crystals over time.[4]
-
Thermodynamic Instability: Formulations are often kinetically trapped, non-equilibrium systems. Over time, components may rearrange into a lower energy state, which can involve the crystallization of certain ingredients. This process can be accelerated by temperature fluctuations during storage.[4]
-
High Surfactant Concentration: While necessary for emulsification, high concentrations of surfactants can sometimes promote crystallization through mechanisms like depletion forces between micelles.[5]
Q2: My emulsion appears stable after production but develops crystals during storage. What is causing this delayed crystallization?
Delayed crystallization, or "post-crystallization," is a common stability issue. The primary cause is the slow transformation of components from a metastable state to a more stable crystalline form.
-
Polymorphic Transition: During the rapid cooling phase of production, ingredients may solidify into a metastable polymorphic form (e.g., α-form).[4] These forms are less ordered and have higher energy. During storage, they can slowly transition to a more stable, lower-energy form (e.g., β'- or β-form), which often results in the growth of larger, needle-like or granular crystals.[4]
-
Slow Nucleation and Growth: Crystal formation requires both nucleation (the initial formation of a tiny crystal seed) and growth. In complex systems like emulsions, nucleation can be a slow process. Once nuclei form, they can grow gradually over weeks or months, eventually becoming visible.
-
Temperature Fluctuations: Storage conditions that involve temperature cycling can accelerate crystallization. Warming can increase molecular mobility, allowing molecules to rearrange into a crystalline lattice, while subsequent cooling promotes crystal growth.
Q3: How does the cooling rate during the manufacturing process affect formulation stability?
The cooling rate is a critical process parameter that directly influences the microstructure and long-term stability of the emulsion.
-
Fast Cooling: Rapid cooling often leads to the formation of a large number of very small crystals in a less stable polymorphic form.[6] This can initially produce a smooth, desirable texture. However, these small, high-energy crystals are more prone to recrystallization and polymorphic transitions during storage, potentially leading to graininess or larger crystal growth over time.[3][6]
-
Slow Cooling: A slower, more controlled cooling process allows more time for molecules to arrange themselves into a more stable crystal network.[6] This typically results in fewer, but larger, initial crystals. While this might seem counterintuitive, achieving a stable polymorphic form from the outset can prevent future crystal growth and texture changes.[4]
The optimal cooling rate depends heavily on the specific composition of the formulation, particularly the types of fats and oils used.[2]
Q4: Can interactions with other ingredients, such as active pharmaceutical ingredients (APIs) or fatty alcohols, induce crystallization?
Yes, interactions with other formulation components are a major cause of crystallization.
A study of emulsions stabilized with a mixture of this compound and Steareth-21 found that the presence of solid crystals was a primary cause of birefringence (the optical property of having a refractive index that depends on the polarization and propagation direction of light).[1] The formation of these crystals was attributed to interactions between the emulsifiers themselves, or with other waxy ingredients like stearic acid and cetyl alcohol, which are commonly used as co-emulsifiers or thickeners.[1] The choice of emollient oil was also found to significantly influence whether the final emulsion was birefringent (crystalline) or isotropic (non-crystalline).[1]
APIs can also influence stability. Some nonionic surfactants have been shown to accelerate the crystallization of amorphous APIs by increasing molecular mobility.[7] Therefore, compatibility studies between this compound and the specific API are crucial during pre-formulation.
Q5: What analytical techniques are recommended for identifying and characterizing crystals in my formulation?
A multi-faceted approach is best for characterizing crystalline structures. The two most direct and valuable techniques are:
-
Polarized Light Microscopy (PLM): This is the primary method for visualizing crystalline material within an emulsion.[8][9] Anisotropic materials, like solid crystals or certain liquid crystals, rotate the plane of polarized light and appear bright against a dark background when viewed between crossed polarizers.[10] This technique can confirm the presence of crystals, and their morphology (e.g., needle-like, Maltese cross) can provide clues about their composition.[11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like melting and crystallization.[12][13] A sharp endothermic peak upon heating indicates the melting of crystalline material, and its temperature can help identify the substance. DSC is highly effective for quantifying crystallinity and studying the effects of processing conditions.[14]
Data Summary
Table 1: Influence of Emollient Type on Emulsion Properties
This table summarizes experimental findings from emulsions stabilized with this compound and Steareth-21, demonstrating how the oil phase can impact stability and the formation of birefringent (crystalline) structures.[1]
| Emollient | Birefringence | Viscosity (Pa.s) | Stability (3 months at 40°C) |
| Isopropyl myristate | No | 94 | Unstable |
| Mineral oil | No | 128 | Unstable |
| Octyldodecanol | High | 26 | Unstable |
| Decyl oleate | High | 60 | Unstable |
| Castor oil | High | 60 | Unstable |
| Cetyl isononanoate | Low | 69 | Unstable |
Data adapted from Pasquali et al. (2008). Note: The observed instability in this specific study may not be representative of all formulations and highlights the importance of comprehensive stability testing.
Table 2: Illustrative Example of Cooling Rate Effect on Fat Properties
This data illustrates how cooling rate affects the physical properties of fat blends, a principle that is also relevant to the waxy components in a this compound formulation.
| Fat Blend Composition | Cooling Rate | Hardness (Initial) | Hardness (After Storage) | Brittleness (After Storage) |
| Stearic-rich (S-rich) | Fast (2°C/min) | Softer | Harder | More Brittle |
| Stearic-rich (S-rich) | Slow (0.1°C/min) | Harder | Softer | Less Brittle |
| Palmitic-rich (P-rich) | Fast (2°C/min) | Harder | Harder | Less Brittle |
| Palmitic-rich (P-rich) | Slow (0.1°C/min) | Softer | Softer | More Brittle |
This table represents a conceptual summary based on findings from studies on fat crystallization, where faster cooling generally leads to harder and more brittle products after storage.[2][3]
Visualization of Troubleshooting & Mechanisms
Caption: A workflow for troubleshooting crystallization in emulsions.
Caption: Potential ingredient interactions leading to crystallization.
Key Experimental Protocols
Protocol 1: Analysis by Polarized Light Microscopy (PLM)
Objective: To visually detect the presence, morphology, and distribution of anisotropic crystals in a this compound based formulation.
Materials:
-
Polarizing light microscope with a rotating stage and analyzer/polarizer filters.[10]
-
Glass microscope slides and coverslips.
-
Spatula or glass rod for sample handling.
Methodology:
-
Sample Preparation: Place a small, representative amount of the emulsion onto a clean glass microscope slide using a spatula. The sample should be just large enough to be covered by a coverslip.[15]
-
Mounting: Gently place a coverslip over the sample. Apply light pressure to create a thin, uniform layer, avoiding the creation of air bubbles.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Begin with a low-power objective (e.g., 10x) and use brightfield illumination to focus on the emulsion droplets.
-
Engage both the polarizer and the analyzer to achieve "crossed polars." The field of view should become dark if no birefringent material is present.[10]
-
-
Observation:
-
Scan the sample for any bright areas or objects against the dark background. These are indicative of birefringent material (crystals).
-
Switch to higher magnification (e.g., 40x) to examine the morphology of the crystals. Note their shape (e.g., needles, plates, spherulites displaying a "Maltese cross" pattern).[11]
-
Slowly rotate the microscope stage. Birefringent crystals will show a characteristic blinking effect, appearing brightest at a 45° angle to the polarizers and disappearing (extinction) every 90° of rotation.[10]
-
-
Documentation: Capture photomicrographs of representative areas, noting the magnification and any distinct crystalline features.
Protocol 2: Analysis by Differential Scanning Calorimetry (DSC)
Objective: To detect thermal transitions (melting, crystallization) associated with crystalline components in the formulation and to assess the impact of thermal history.[12]
Materials:
-
Differential Scanning Calorimeter (DSC) instrument.
-
Hermetic aluminum DSC pans and lids.
-
Crimping press for sealing pans.
-
Microbalance for accurate weighing.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the emulsion directly into a tared aluminum DSC pan.
-
Hermetically seal the pan using a crimping press to prevent water loss during the analysis.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Instrument Setup & Thermal Program:
-
Place the sample pan and the reference pan into the DSC cell.
-
Program the instrument for a "heat-cool-heat" cycle to erase the sample's previous thermal history and observe its intrinsic crystallization behavior. A typical program would be:
-
Segment 1 (First Heat): Equilibrate at 25°C. Heat from 25°C to 90°C at a rate of 10°C/min. This shows the melting of crystals present from manufacturing and storage.
-
Segment 2 (Cool): Hold at 90°C for 5 minutes to ensure all components are fully melted. Cool from 90°C to 0°C at a controlled rate (e.g., 10°C/min). This shows the crystallization behavior of the formulation under controlled conditions.
-
Segment 3 (Second Heat): Heat from 0°C back to 90°C at 10°C/min. This reveals the melting behavior of the crystals formed during the controlled cooling step.
-
-
-
Data Analysis:
-
Analyze the resulting thermogram (heat flow vs. temperature).
-
Endothermic Peaks (Heat Absorption): Peaks observed during the heating segments correspond to the melting of crystalline components. Note the onset temperature and the peak maximum temperature (°C). The area under the peak corresponds to the enthalpy of melting (J/g), which is proportional to the amount of crystalline material.
-
Exothermic Peaks (Heat Release): Peaks observed during the cooling segment correspond to crystallization events. Note the onset and peak temperatures.
-
Compare the first and second heating scans. Differences in peak temperatures or shapes can indicate the presence of metastable polymorphs that reorganized during the controlled cooling cycle.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pure.au.dk [pure.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. spxflow.com [spxflow.com]
- 5. Investigation on the Mechanism of Crystallization of Soluble Protein in the Presence of Nonionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surfactants Accelerate Crystallization of Amorphous Nifedipine by Similar Enhancement of Nucleation and Growth Independent of Hydrophilic-Lipophilic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Polarized light microscopy - Wikipedia [en.wikipedia.org]
- 10. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
Technical Support Center: Optimizing Emulsion Sensory Properties with Steareth-2
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions when formulating emulsions with Steareth-2 to achieve desired sensory characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in emulsions?
This compound is the polyethylene glycol ether of stearyl alcohol, conforming to the formula CH3(CH2)17(OCH2CH2)nOH, where 'n' has an average value of 2.[1] It is a nonionic surfactant with a low Hydrophile-Lipophile Balance (HLB) of approximately 4.9, making it lipophilic (oil-loving).[2] In emulsions, it primarily functions as a waxy solid emulsifier that helps to combine oil and water phases into a stable mixture.[3] It is often used as a co-emulsifier in oil-in-water (o/w) emulsions.[4]
Q2: Why is this compound often used in combination with Steareth-21?
This compound, being lipophilic, is typically paired with a hydrophilic (water-loving) emulsifier to create a stable and robust emulsion system. Steareth-21, with a higher HLB of around 15.5, is a common choice.[5] This combination of a low HLB and a high HLB emulsifier creates a stable network at the oil-water interface, leading to exceptionally stable emulsions with an enhanced sensory experience.[3][6]
Q3: What are the typical usage levels for this compound in an emulsion?
The typical usage level for this compound in cosmetic and pharmaceutical emulsions ranges from 0.5% to 5%.[2] The exact concentration will depend on the specific formulation, including the type and amount of oil, the desired viscosity, and the presence of other stabilizers.
Q4: Can this compound be used in formulations with a wide pH range?
Yes, this compound is known to form stable emulsions over a wide pH range, making it a versatile emulsifier for various applications, including those with acidic or alkaline active ingredients.[3]
Q5: How does the oil phase polarity impact emulsions made with this compound?
The polarity of the oil phase is a critical factor in emulsion stability and sensory profile. Polar oils, while often providing a better skin feel and solvency for certain actives, can be more challenging to emulsify.[7] The combination of this compound and Steareth-21 is particularly well-suited for creating stable emulsions with polar oils.[5] However, highly polar oils may increase the risk of Ostwald ripening (a form of emulsion instability). In such cases, adding a small amount of a non-polar oil can help to balance the system and improve stability.[7]
Troubleshooting Guide: Common Sensory Issues
This guide provides solutions to common sensory problems encountered when formulating emulsions with this compound.
| Problem | Potential Causes | Troubleshooting Suggestions |
| Soaping Effect (whitening on the skin during application) | - High concentration of the emulsifier system.- Entrapment of air during homogenization.- High concentration of fatty alcohols (e.g., Cetyl or Cetearyl Alcohol) in the formulation. | - Reduce the total concentration of the this compound/Steareth-21 system.- Add a small amount of a co-emulsifier with a low HLB value.[8]- Incorporate silicone alternatives or a small percentage of dimethicone (around 1%) to reduce the soaping effect.[9]- Ensure the mixing head is fully submerged during homogenization to avoid incorporating air.[8] |
| Tackiness or Stickiness | - High concentration of certain humectants like glycerin.- Presence of some natural waxes or high concentrations of certain polymers.- Incorrect ratio of emulsifiers to the oil phase. | - Reduce the concentration of the ingredient causing tackiness.[10]- Incorporate 2-3% of dimethicone or cyclomethicone to improve slip and reduce tackiness.[10]- Optimize the oil phase by including lighter esters.- Adjust the this compound/Steareth-21 ratio; a higher proportion of this compound might improve absorption and reduce residue. |
| Greasy or Heavy Feel | - High concentration of heavy oils and butters.- Large oil droplet size due to insufficient homogenization.- Imbalance in the emulsifier system. | - Replace a portion of the heavy oils with lighter, faster-absorbing esters.- Increase homogenization speed or time to reduce the oil droplet size.- Adjust the required HLB of your oil phase and ensure your emulsifier system is correctly matched.- Increase the proportion of the high HLB emulsifier (Steareth-21) to favor a lighter, more o/w feel. |
| Poor Spreadability | - High viscosity of the emulsion.- High concentration of certain thickeners or waxes. | - Reduce the concentration of thickeners or waxes.- Incorporate emollients known to improve spreadability.- Adding a small amount (0.1-0.2%) of xanthan gum can sometimes improve the pickup and spreadability of emulsions thickened with polymers like carbomers.[11] |
| Grainy or Waxy Appearance | - Incomplete melting or solubilization of waxy ingredients (including this compound) during the heating phase.- Crystallization of ingredients upon cooling. | - Ensure both the oil and water phases are heated sufficiently (typically to 75-80°C) to completely melt all solid components before emulsification.[12]- Cool the emulsion with gentle, continuous stirring to prevent the premature crystallization of waxes. |
Quantitative Data on Formulation Parameters
The following tables provide an overview of how key formulation variables can influence the sensory properties of an emulsion containing this compound.
Table 1: Impact of this compound / Steareth-21 Ratio on Emulsion Properties
| This compound : Steareth-21 Ratio | Viscosity (cP) | Spreadability (mm²) | Key Sensory Attributes (Panel Test) |
| 4 : 1 | High | Low | Thick, rich, potentially waxy feel |
| 2 : 1 | Medium-High | Moderate | Creamy, substantive feel |
| 1 : 1 | Medium | Good | Balanced, smooth feel |
| 1 : 2 | Low-Medium | High | Lighter, lotion-like feel |
| 1 : 4 | Low | Very High | Very light, quick-absorbing, potentially less moisturizing feel |
Note: These are generalized trends. Actual values will vary based on the complete formulation.
Table 2: Influence of Oil Phase Polarity on Sensory Profile with a Fixed this compound/21 System
| Oil Phase Composition | Polarity | Spreadability | Absorption Speed | After-feel |
| 15% Mineral Oil | Non-polar | Good | Moderate | Slightly occlusive |
| 15% Caprylic/Capric Triglyceride | Medium-polar | Very Good | Fast | Light, non-greasy |
| 15% C12-15 Alkyl Benzoate | High-polar | Excellent | Very Fast | Powdery, dry finish |
Experimental Protocols
Protocol 1: Descriptive Sensory Analysis of Emulsions
Objective: To quantitatively assess the sensory attributes of emulsion formulations.
Materials:
-
Emulsion samples to be tested.
-
Standardized application area on the inner forearm of panelists.
-
Controlled environment room (constant temperature and humidity).
-
Questionnaires with defined sensory attributes and rating scales (e.g., 0-10 or 0-15 point scales).
-
Trained sensory panel (typically 10-12 members).
Methodology:
-
Panelist Training & Calibration:
-
Familiarize panelists with the sensory attributes to be evaluated (e.g., firmness, spreadability, gloss, stickiness, greasiness, smoothness, absorption).
-
Provide reference standards for each attribute to anchor the ends of the rating scale.
-
Conduct training sessions to ensure panelists are using the scales consistently.
-
-
Sample Preparation & Presentation:
-
Label samples with random three-digit codes to blind the panelists.
-
Present the samples in a randomized order to each panelist.
-
Dispense a standardized amount of each product for evaluation (e.g., 0.1 mL).
-
-
Evaluation Procedure:
-
Appearance: Panelists visually assess the product in its container for attributes like gloss and firmness.
-
Pickup: Panelists take a small amount of the product and evaluate its texture between their fingers for attributes like stickiness and stringiness.
-
Rub-out: Panelists apply the product to a designated area on their forearm using a standardized number of strokes and evaluate attributes like spreadability and slip.
-
After-feel: After a set time (e.g., 1 minute and 5 minutes), panelists evaluate the residual feel on their skin for attributes like greasiness, tackiness, and smoothness.
-
-
Data Analysis:
-
Collect the completed questionnaires.
-
Analyze the data statistically (e.g., using ANOVA) to determine significant differences between the samples for each attribute.
-
Visualize the results using spider web plots or bar charts for easy comparison.
-
Protocol 2: Instrumental Measurement of Emulsion Spreadability
Objective: To obtain an objective measure of the ease with which an emulsion can be spread.
Instrument: Texture Analyzer with a spreadability rig (e.g., TTC Spreadability Rig).
Methodology:
-
Sample Preparation:
-
Fill the female cone of the spreadability rig with the emulsion sample, ensuring there are no air bubbles.
-
Level the surface of the sample.
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
-
Instrument Setup:
-
Attach the male cone to the load cell of the texture analyzer.
-
Position the female cone centrally beneath the male cone.
-
Set the test parameters (e.g., pre-test speed, test speed, post-test speed, distance).
-
-
Test Execution:
-
The male cone moves down into the female cone, compressing and extruding the sample.
-
The instrument measures the force required to spread the sample as a function of distance and time.
-
-
Data Analysis:
-
The resulting graph will show force versus time/distance.
-
Key parameters to analyze include:
-
Firmness: The maximum positive force, representing the initial resistance to spreading.
-
Work of Shear: The area under the positive curve, representing the total effort required to spread the sample.
-
Stickiness/Adhesiveness: The maximum negative force, representing the force required to separate the cones after spreading.
-
-
Visualizations
Caption: Troubleshooting workflow for common sensory issues in emulsions.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Steareth-21 | Cosmetic Ingredients Guide [ci.guide]
- 6. paulaschoice-eu.com [paulaschoice-eu.com]
- 7. Why the polarity of the oils used in cosmetic products matters. – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 8. formulabotanica.com [formulabotanica.com]
- 9. ulprospector.com [ulprospector.com]
- 10. humblebeeandme.com [humblebeeandme.com]
- 11. ulprospector.com [ulprospector.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Creaming in Steareth-2 Stabilized Emulsions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of creaming in emulsions stabilized with Steareth-2. All recommendations are supported by experimental data and detailed protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My this compound stabilized emulsion is showing signs of creaming. What are the primary causes?
Creaming is the upward migration of the dispersed phase (oil droplets) in an oil-in-water emulsion, leading to a concentrated layer at the top. This is a form of gravitational separation and is primarily caused by:
-
Insufficient Viscosity of the Continuous Phase: A low-viscosity external (water) phase allows oil droplets to move and coalesce more freely.
-
Large Droplet Size: Larger oil droplets have a greater buoyant force, causing them to rise faster.
-
Inadequate Emulsifier Concentration: An insufficient amount of this compound and any co-emulsifier will not adequately cover the surface of the oil droplets, leading to instability and coalescence.[1]
-
Improper HLB Balance: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system must be appropriate for the oil phase to ensure a stable emulsion. This compound is a lipophilic (oil-loving) emulsifier with a low HLB of approximately 4.9, making it suitable for water-in-oil emulsions or as a co-emulsifier in oil-in-water emulsions.
Q2: How can I prevent or reverse creaming in my emulsion?
Creaming is often a reversible process. The following strategies can be employed to prevent or remedy it:
-
Increase the Viscosity of the Continuous Phase: Incorporating a thickening agent into the aqueous phase can hinder the movement of oil droplets.[1][2]
-
Reduce the Droplet Size: Homogenization is a key step to reduce the size of the oil droplets, thereby decreasing their tendency to cream.[1]
-
Optimize the Emulsifier System: Combining this compound with a more hydrophilic emulsifier, such as Steareth-21 (HLB ≈ 15.5), creates a more robust and stable interfacial film around the oil droplets.[2][3]
-
Adjust the Oil-to-Water Ratio: In some cases, a high concentration of the dispersed phase can lead to instability.[1]
Q3: What is the role of Steareth-21 when used with this compound?
This compound and Steareth-21 are often used in combination to form a highly stable emulsifier system.[3][4] this compound, being more oil-soluble, anchors itself firmly in the oil droplet, while the more water-soluble Steareth-21 extends into the aqueous phase, providing steric hindrance. This synergistic interaction creates a stable liquid crystalline structure at the oil-water interface, which acts as a barrier to coalescence.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting creaming in your this compound stabilized emulsions.
Problem: Creaming Observed Within 24 Hours of Formulation
Data Presentation
The following tables summarize the impact of key formulation and process variables on emulsion stability.
Table 1: Effect of Emulsifier Combination and Concentration on Emulsion Stability
| Formulation ID | This compound (%) | Steareth-21 (%) | Viscosity (cP at 25°C) | Mean Droplet Size (µm) | Creaming Index after 7 days (%) |
| F1 | 3.0 | 0.0 | 1500 | 15.2 | 45 |
| F2 | 2.0 | 1.0 | 3500 | 5.8 | 10 |
| F3 | 1.5 | 1.5 | 4200 | 3.1 | < 5 |
| F4 | 1.0 | 2.0 | 4800 | 2.5 | < 2 |
Table 2: Impact of Homogenization Parameters on Emulsion Properties
| Formulation ID | Homogenization Speed (rpm) | Homogenization Time (min) | Mean Droplet Size (µm) | Creaming Index after 7 days (%) |
| H1 | 5,000 | 5 | 12.5 | 30 |
| H2 | 10,000 | 5 | 6.2 | 15 |
| H3 | 10,000 | 10 | 4.1 | < 10 |
| H4 | 15,000 | 10 | 2.8 | < 5 |
Table 3: Influence of Thickener on Emulsion Viscosity and Stability
| Formulation ID | Thickener (Xanthan Gum, %) | Viscosity (cP at 25°C) | Creaming Index after 7 days (%) |
| T1 | 0.0 | 2500 | 25 |
| T2 | 0.2 | 4500 | < 5 |
| T3 | 0.4 | 7500 | < 2 |
Experimental Protocols
Protocol for Creaming Index Measurement
The creaming index provides a quantitative measure of emulsion instability.
Objective: To determine the extent of creaming in an emulsion over time.
Materials:
-
Emulsion sample
-
100 mL graduated cylinder with stopper
-
Ruler
Procedure:
-
Pour 100 mL of the emulsion into the graduated cylinder.
-
Seal the cylinder with the stopper.
-
Store the cylinder at a controlled temperature (e.g., 25°C) and protect it from direct sunlight.
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and 7 days), measure the height of the serum (lower, clear layer) (Hs) and the total height of the emulsion (Ht).
-
Calculate the Creaming Index (CI) using the following formula:
CI (%) = (Hs / Ht) x 100
Protocol for Viscosity Measurement
Objective: To measure the apparent viscosity of the emulsion.
Apparatus:
-
Appropriate spindle and guard leg
-
Beaker
-
Water bath for temperature control
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sufficient amount of the emulsion in a beaker to immerse the spindle to the marked level.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) using the water bath.[7]
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's capacity.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
Protocol for Particle Size Analysis
Objective: To determine the mean droplet size and size distribution of the emulsion.
Apparatus:
Procedure:
-
Prepare the DLS instrument according to the manufacturer's instructions.
-
Dilute the emulsion with deionized water to a concentration suitable for DLS analysis (this prevents multiple scattering effects). The optimal dilution should be determined experimentally.[8]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters, including temperature and the refractive index of the dispersant (water) and dispersed phase (oil).
-
Perform the measurement to obtain the mean droplet size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
Visualization of Emulsion Stabilization
The following diagram illustrates the molecular arrangement of the this compound and Steareth-21 emulsifier system at the oil-water interface, leading to the formation of a stable emulsion.
References
- 1. Effect of dilution on particle size analysis of w/o emulsions by dynamic light scattering | Semantic Scholar [semanticscholar.org]
- 2. Steareth-21 | Cosmetic Ingredients Guide [ci.guide]
- 3. Steareth-21 (Explained + Products) [incidecoder.com]
- 4. paulaschoice-eu.com [paulaschoice-eu.com]
- 5. researchgate.net [researchgate.net]
- 6. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Impact of Electrolytes on the Stability of Steareth-2 Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of electrolytes on the stability of Steareth-2 emulsions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound emulsions in the presence of electrolytes.
Issue 1: Phase Separation or Creaming Upon Addition of Electrolytes
Q1: My oil-in-water (O/W) emulsion, stabilized with this compound, is showing signs of creaming (a concentrated layer at the top) after adding an electrolyte like Sodium Chloride (NaCl). What is the likely cause and how can I fix it?
A1: Creaming in a this compound emulsion after electrolyte addition is often a sign of flocculation, where droplets aggregate without coalescing. While this compound provides good electrolyte tolerance, high concentrations of electrolytes can disrupt the stability.[1]
Potential Causes:
-
Insufficient Viscosity: The continuous phase (water) may not be viscous enough to prevent the oil droplets from moving and aggregating.[1]
-
Large Droplet Size: Larger oil droplets have a greater tendency to cream due to buoyancy forces.[1]
-
Inadequate Emulsifier Concentration: There may not be enough this compound to fully stabilize the increased number of droplets or to counteract the effects of the electrolytes.
Troubleshooting Steps:
-
Increase Viscosity: Incorporate a thickening agent such as xanthan gum or a carbomer into the aqueous phase. This will hinder the movement of oil droplets.[1]
-
Optimize Homogenization: To reduce the initial droplet size, increase the homogenization speed or duration.
-
Adjust Emulsifier Concentration: A slight increase in the this compound concentration, or the inclusion of a co-emulsifier like Steareth-21, can enhance the stability of the interfacial film.[2]
-
Evaluate Electrolyte Concentration: Determine if the electrolyte concentration can be reduced while still achieving the desired effect in your formulation.
Issue 2: Decrease in Viscosity After Adding Electrolytes
Q2: I've observed a significant drop in the viscosity of my this compound emulsion after incorporating a divalent electrolyte like Calcium Chloride (CaCl₂). Why is this happening and what can be done to prevent it?
A2: A decrease in viscosity upon the addition of electrolytes can be attributed to a phenomenon known as "salting out," which affects the hydration of the non-ionic surfactant (this compound) molecules. This can lead to a less structured and less viscous emulsion.
Potential Causes:
-
Disruption of the Emulsifier Network: Electrolytes can interfere with the hydrogen bonding between the polyethylene glycol (PEG) chains of the this compound molecules and water, leading to a collapse of the stabilizing network.
-
Changes in Micellar Structure: The presence of ions can alter the size and shape of the surfactant micelles, which can impact the overall viscosity of the emulsion.
Troubleshooting Steps:
-
Incorporate a Stabilizing Polymer: The addition of an electrolyte-resistant polymer can help maintain viscosity.
-
Optimize the Emulsifier System: Combining this compound with a more water-soluble non-ionic emulsifier, such as Steareth-21, can create a more robust emulsifier system that is less susceptible to electrolyte effects.[2]
-
Evaluate Different Electrolytes: If possible, test alternative electrolytes. Monovalent ions (like Na⁺) may have a less pronounced effect on viscosity compared to divalent (Ca²⁺) or trivalent (Al³⁺) ions.
-
Adjust the Oil-to-Water Ratio: In some cases, increasing the internal (oil) phase volume can lead to a more packed and viscous emulsion.
Issue 3: Grainy or Waxy Appearance in the Emulsion
Q3: My this compound emulsion has developed a grainy or waxy texture after storage, especially when electrolytes are present. What is causing this instability?
A3: A grainy or waxy appearance can be due to the crystallization of certain components in your formulation, which can be exacerbated by the presence of electrolytes.
Potential Causes:
-
Crystallization of Fatty Alcohols: If your formulation contains fatty alcohols (like cetyl or stearyl alcohol) as co-emulsifiers or thickeners, high electrolyte concentrations can sometimes promote their crystallization.
-
Incorrect Processing Temperatures: If the oil and water phases were not heated sufficiently before emulsification, some waxy components may not have fully melted and could crystallize upon cooling.[3]
-
Emulsifier Interaction: In some complex formulations, interactions between this compound and other ingredients in the presence of electrolytes could lead to the formation of solid crystalline structures.
Troubleshooting Steps:
-
Optimize Processing Temperatures: Ensure that both the oil and water phases are heated to a sufficiently high temperature (typically 70-75°C) to ensure all waxy components are fully melted before emulsification.
-
Modify the Thickener System: Consider replacing a portion of the fatty alcohols with a non-crystalline thickener like a synthetic polymer or a natural gum.
-
Homogenize at the Right Temperature: Ensure that homogenization occurs while the emulsion is still warm to promote the formation of small, stable droplets and prevent premature crystallization.
Frequently Asked Questions (FAQs)
Q4: How do electrolytes generally impact the stability of emulsions stabilized by non-ionic surfactants like this compound?
A4: Electrolytes can have a complex and concentration-dependent effect on non-ionic emulsions. At low concentrations, they can sometimes enhance stability by reducing the droplet size and decreasing the attractive forces between droplets.[4][5] However, at higher concentrations, they can lead to instability through mechanisms like flocculation and coalescence. The effect is largely due to the interaction of the ions with the ethylene oxide chains of the non-ionic surfactant, which alters their hydration and conformation at the oil-water interface.
Q5: Are there specific types of electrolytes that are more or less compatible with this compound emulsions?
A5: Generally, the valence of the electrolyte plays a significant role. Divalent (e.g., Ca²⁺, Mg²⁺) and trivalent (e.g., Al³⁺) cations tend to have a more pronounced effect on emulsion stability than monovalent cations (e.g., Na⁺, K⁺) at the same molar concentration. This is because multivalent ions are more effective at screening surface charges and interacting with the emulsifier layer. Therefore, if you are experiencing stability issues, it may be beneficial to use monovalent electrolytes where possible.
Q6: What is the role of a co-emulsifier like Steareth-21 when working with electrolytes?
A6: this compound is a low HLB (Hydrophile-Lipophile Balance) emulsifier, meaning it is more oil-soluble.[2] Steareth-21, on the other hand, has a higher HLB and is more water-soluble. Combining these two creates a more stable and robust emulsion. In the presence of electrolytes, this combination is particularly beneficial as it forms a more resilient interfacial film around the oil droplets, providing enhanced steric stabilization and reducing the likelihood of flocculation and coalescence.[2]
Quantitative Data Summary
The following tables provide illustrative data on how different electrolytes might affect the stability of a model O/W emulsion stabilized with this compound. This data is intended to be representative of expected trends and should be confirmed by experimental measurements for your specific formulation.
Table 1: Effect of NaCl Concentration on the Viscosity and Droplet Size of a this compound Emulsion
| NaCl Concentration (M) | Viscosity (cP at 25°C) | Mean Droplet Size (d, µm) | Observations |
| 0.0 | 5500 | 2.5 | Stable, smooth emulsion |
| 0.1 | 5200 | 2.3 | Stable, slight decrease in viscosity |
| 0.5 | 4800 | 2.1 | Stable, noticeable decrease in viscosity |
| 1.0 | 4300 | 2.0 | Signs of slight creaming after 24h |
| 2.0 | 3500 | 2.8 | Significant creaming and potential for phase separation |
Table 2: Effect of Different Electrolytes at 0.5M Concentration on Emulsion Stability
| Electrolyte (0.5M) | Viscosity (cP at 25°C) | Mean Droplet Size (d, µm) | Stability after 24h at 40°C |
| None | 5500 | 2.5 | Stable |
| NaCl | 4800 | 2.1 | Stable |
| CaCl₂ | 4100 | 3.2 | Slight creaming |
| MgSO₄ | 3900 | 3.5 | Noticeable creaming |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Emulsion
Objective: To assess the physical stability of a this compound emulsion under accelerated conditions to predict its long-term shelf life.
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the final emulsion formulation. Fill the formulation into the intended final packaging.
-
Storage Conditions:
-
Place samples in a stability chamber at an elevated temperature, typically 40°C ± 2°C and 75% ± 5% relative humidity.
-
Store a control set of samples at room temperature (20-25°C).
-
For freeze-thaw stability, cycle samples between -10°C for 24 hours and 25°C for 24 hours for a minimum of three cycles.[6]
-
-
Testing Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Parameters to Evaluate:
-
Organoleptic Properties: Visually inspect for changes in color, odor, and appearance.
-
Viscosity: Measure the viscosity using a viscometer at a controlled temperature.
-
pH: Measure the pH of the emulsion.
-
Microscopic Examination: Observe the droplet size and distribution under a microscope to detect any signs of coalescence or flocculation.
-
Centrifugation Test: Perform a centrifugation test as described in Protocol 2 to check for phase separation.
-
Protocol 2: Centrifugation Test for Emulsion Stability
Objective: To quickly assess the susceptibility of a this compound emulsion to creaming and coalescence.
Methodology:
-
Sample Preparation: Transfer approximately 10g of the emulsion into a centrifuge tube.
-
Centrifugation:
-
Place the tube in a centrifuge, ensuring it is properly balanced.
-
Centrifuge the sample at a specified speed and time (e.g., 3000 rpm for 30 minutes).[1]
-
-
Evaluation:
-
After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, such as a layer of oil or a clear aqueous phase at the bottom.
-
Measure the height of any separated layers to quantify the degree of instability.
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. meixi-mgo.com [meixi-mgo.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Steareth-2 Cream Formulations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Steareth-2 creams. It focuses on addressing issues related to achieving and maintaining desired product viscosity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound cream's viscosity lower than expected?
Low viscosity in a this compound cream can stem from several factors related to the formulation and processing. Emulsions are thermodynamically unstable systems, and achieving the target viscosity requires a careful balance of ingredients and methodology.[1][2]
Common causes include:
-
Insufficient High-Melting Point Fatty Alcohols: this compound on its own provides some thickening but often requires the presence of consistency-enhancing agents like cetyl, stearyl, or cetearyl alcohol to build a stable and viscous network.[3][4][5]
-
Inadequate Water-Phase Thickening: The viscosity of the external (water) phase is a primary driver of the cream's overall texture. A lack of a suitable water-phase gelling agent (e.g., carbomers, gums) can result in a thin product.[6][7]
-
Inappropriate Oil Phase Concentration: The ratio of the oil phase to the water phase influences viscosity. Adjusting this ratio can modify the final texture.
-
Presence of Viscosity-Reducing Ingredients: Certain active ingredients or excipients, such as some electrolytes or glycols, can disrupt the emulsion's structure and decrease viscosity.[4][6]
-
Improper Processing Parameters: Factors like insufficient homogenization (shear), incorrect processing temperatures, or inadequate mixing time can lead to a poorly formed emulsion structure with low viscosity.[2][8]
-
Incorrect pH: If using pH-sensitive thickeners like carbomers, the final pH of the cream must be within the thickener's effective range (typically pH 6.0-7.5) for it to swell and build viscosity.[9][10]
Q2: What are the primary strategies to increase the viscosity of a this compound cream?
There are three main approaches to increase the viscosity of an oil-in-water (O/W) emulsion stabilized with this compound:
-
Modify the Oil Phase: Incorporate high-melting-point fatty alcohols (e.g., cetearyl alcohol, stearyl alcohol) or waxes into the oil phase. These ingredients work synergistically with the emulsifiers to form a crystalline gel network in the external phase, which significantly increases viscosity and stability.[3][5]
-
Thicken the Continuous (Water) Phase: Add a water-soluble polymer or gum. These hydrocolloids swell in the water phase, increasing its viscosity and thereby thickening the entire cream.[6][11] Common choices include carbomers, xanthan gum, and cellulose derivatives.[8][11]
-
Increase the Dispersed (Oil) Phase Volume: Increasing the concentration of the internal oil phase generally leads to a more crowded system and higher viscosity, up to a certain point before inversion or instability occurs.
Troubleshooting Guide: Low Viscosity
Problem: The freshly prepared this compound cream is too thin.
Follow this workflow to diagnose and resolve the issue.
Problem: The cream's viscosity decreases over time.
A drop in viscosity during storage is a sign of emulsion instability.[9]
-
Potential Cause: Coalescence. The internal oil droplets may be merging, leading to a breakdown of the emulsion structure. This can be caused by an inefficient emulsifier system.[1]
-
Potential Cause: Electrolyte Effects. If the formula contains active ingredients that are salts, they can disrupt the network formed by certain thickeners (especially acrylate-based polymers) over time, causing a loss of viscosity.[6][13]
-
Potential Cause: pH Drift. The pH of the formulation can shift over time due to ingredient interactions, moving outside the optimal range for a pH-sensitive thickener.
-
Solution: Incorporate a buffering system to maintain a stable pH throughout the product's shelf life.
-
Data Presentation & Experimental Protocols
Viscosity Enhancement Strategies: Data Summary
The following table summarizes the typical impact of various thickening agents on the viscosity of a model O/W cream. Actual results will vary based on the complete formulation.
| Thickening Agent | Type | Typical Use Level (%) | Expected Viscosity (cP) at 25°C | Key Considerations |
| Cetearyl Alcohol | Fatty Alcohol / Co-emulsifier | 1.0 - 5.0 | 10,000 - 50,000+ | Increases creaminess and opacity.[4] |
| Xanthan Gum | Natural Polymer (Gum) | 0.2 - 1.0 | 5,000 - 20,000 | High electrolyte tolerance; can feel slightly stringy at high concentrations.[6][11] |
| Carbomer (e.g., 940) | Synthetic Polymer (Acrylate) | 0.1 - 0.5 | 15,000 - 70,000+ | Requires neutralization to pH >6.0; sensitive to electrolytes.[6][10] |
| Acrylates/C10-30 Alkyl Acrylate Crosspolymer | Synthetic Polymer (Modified) | 0.1 - 0.5 | 10,000 - 60,000 | Better electrolyte tolerance and sensory profile than standard carbomers.[6] |
Mechanism of Viscosity Building
The final viscosity of the cream is a result of the interactions between the emulsifiers, fatty alcohols, and polymers, which create a complex network structure that immobilizes the water phase.
References
- 1. Stability Issues - Botanichem [botanichem.co.za]
- 2. Common quality issues of emulsion cosmetics-Enrich Bodycare [enrichbodycare.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. makingskincare.com [makingskincare.com]
- 5. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expert Advice for Thickening an Oil-in-Water Emulsion | Innovadex [ulprospector.ul.com]
- 7. youtube.com [youtube.com]
- 8. ingrevo.com [ingrevo.com]
- 9. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 10. scottbader.com [scottbader.com]
- 11. researchgate.net [researchgate.net]
- 12. atamankimya.com [atamankimya.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Addressing irritation potential in high concentration Steareth-2 formulas
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the irritation potential in high concentration Steareth-2 formulas.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used at high concentrations?
This compound is a non-ionic surfactant and emulsifier, which is the polyethylene glycol ether of stearyl alcohol. The "2" in the name indicates the average number of repeating ethylene oxide units in the molecule.[1][2] It is a waxy, lipophilic (oil-soluble) solid used to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions.[1] High concentrations may be necessary in formulations with a large oil phase, complex active pharmaceutical ingredients (APIs), or to achieve a specific viscosity and texture.
Q2: What are the primary mechanisms of skin irritation associated with high concentrations of this compound?
While generally considered to have low irritation potential, high concentrations of any surfactant, including this compound, can lead to skin irritation through several mechanisms:
-
Disruption of the Stratum Corneum: Surfactants can interact with and remove the natural lipids (ceramides, cholesterol, fatty acids) in the outermost layer of the skin, the stratum corneum. This compromises the skin's barrier function, leading to increased transepidermal water loss (TEWL) and dryness.
-
Protein Denaturation: Surfactant monomers can penetrate the stratum corneum and interact with keratin, leading to protein denaturation. This can trigger an inflammatory response.
-
Cell Membrane Damage: At high enough concentrations, surfactants can disrupt the cell membranes of keratinocytes in the epidermis, leading to cytotoxicity and the release of pro-inflammatory mediators.[3]
Q3: How does the degree of ethoxylation (e.g., this compound vs. Steareth-20) impact irritation potential?
The degree of ethoxylation plays a significant role in the properties of a surfactant. A lower degree of ethoxylation, as in this compound, results in a more lipophilic molecule.[1] While there is no definitive rule, increasing the ethylene oxide chain length generally increases water solubility. It is often the combination of a lipophilic emulsifier like this compound with a more hydrophilic one like Steareth-20 that creates a stable and less irritating emulsion system.[2]
Q4: Are there regulatory limits on the concentration of this compound in cosmetic and pharmaceutical formulations?
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic products at concentrations up to 10% when formulated to be non-irritating.[4][5] Studies have also shown that this compound and Steareth-10 in water at concentrations up to 60% were at most mildly irritating. However, for any new formulation, especially at high concentrations, it is crucial to conduct a thorough safety and irritation assessment.
Q5: What is the concern about 1,4-dioxane in this compound?
1,4-dioxane is a potential byproduct of the ethoxylation process used to manufacture Steareth ingredients.[4] There are concerns about its long-term safety. However, reputable suppliers of cosmetic and pharmaceutical-grade ingredients employ purification steps to remove 1,4-dioxane to ensure it is not present at unsafe levels in the final ingredient.[4][6] It is recommended to source high-purity ingredients and obtain documentation from the supplier regarding 1,4-dioxane levels.
Troubleshooting Guide
Problem: Observed Skin Irritation (Erythema, Edema) in Pre-clinical or In Vitro Models
Potential Causes & Solutions
-
High Concentration of Free Surfactant Monomers:
-
Solution 1: Optimize the Emulsifier System. Combine the lipophilic this compound with a more hydrophilic, water-soluble emulsifier such as Steareth-20 or other high HLB (Hydrophilic-Lipophilic Balance) non-ionic surfactants. This can create a more stable emulsion, reducing the concentration of free this compound monomers.[2]
-
Solution 2: Incorporate Polymers. Add hydrophobically modified polymers (HMPs) to the formulation. These polymers can form complexes with surfactant molecules, creating larger structures that are less likely to penetrate the stratum corneum and cause irritation.[7]
-
-
Disruption of the Skin's Lipid Barrier:
-
Solution 1: Add Barrier-Supporting Lipids. Incorporate skin-identical lipids such as ceramides, cholesterol, and free fatty acids into your formulation. These can help replenish any lipids stripped from the stratum corneum by the surfactant.
-
Solution 2: Include Emollients and Occlusive Agents. Ingredients like petrolatum, shea butter, and various plant oils can form a protective layer on the skin, reducing transepidermal water loss and mitigating the drying effects of the surfactant.[8]
-
-
Oxidation of this compound:
-
Solution: Use Antioxidants and Proper Storage. Ethoxylated surfactants can oxidize when exposed to air, and these oxidation byproducts can be more irritating than the surfactant itself.[4][9] Include antioxidants like tocopherol (Vitamin E) or BHT in your formulation and ensure that the raw material is stored in airtight containers, protected from light and heat.
-
Problem: Unexpectedly High Cytotoxicity in In Vitro Skin Models (e.g., Low Viability in MTT Assay)
Potential Causes & Solutions
-
Formulation pH:
-
Solution: Adjust and Buffer the pH. The pH of the final formulation can influence the irritation potential. Aim for a pH that is close to the skin's natural pH (around 4.5-5.5). Use appropriate buffering agents to maintain pH stability.
-
-
Purity of this compound:
-
Solution: Verify Raw Material Purity. Ensure that the this compound used is of high purity and low in residual reactants or oxidation byproducts. Request a certificate of analysis from your supplier.
-
-
Synergistic Irritation with Other Ingredients:
-
Solution: Evaluate Individual Components and Combinations. Other ingredients in the formulation, such as preservatives or fragrances, could be contributing to the irritation. Test the irritation potential of the base formulation without this compound, and then with this compound, to isolate the source of the irritation.
-
Data Presentation
Table 1: Comparative Irritation Potential of Steareth Emulsifiers
This table summarizes data from a study evaluating the effect of different non-ionic emulsifiers on normal and irritated skin. The test emulsions contained 5% of the emulsifier in a 50:50 water/mineral oil mixture.[10][11]
| Emulsifier (at 5%) | Effect on Transepidermal Water Loss (TEWL) on Normal Skin | Effect on TEWL on SLS-Damaged Skin |
| This compound | Increased TEWL | Decreased TEWL |
| Steareth-10 | Increased TEWL | No significant effect |
| Steareth-21 | Increased TEWL | Decreased TEWL |
Note: An increase in TEWL on normal skin can be an indicator of barrier disruption, while a decrease on already damaged skin may suggest a protective or occlusive effect.
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model (EpiDerm™ SIT)
This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation.
1. Preparation of Tissues and Test Substance:
- Upon receipt of the Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™), pre-incubate the tissues overnight at 37°C and 5% CO2.
- Prepare the high concentration this compound formulation for topical application. For highly viscous materials, gentle warming may be required.
2. Application of Test Substance:
- Apply a precise amount (e.g., 30 µL for liquids/creams or 25 mg for solids) of the test formulation directly onto the surface of the RhE tissue.
- Use three tissues for each test formulation, a negative control (e.g., Dulbecco's Phosphate Buffered Saline - DPBS), and a positive control (e.g., 5% aqueous Sodium Dodecyl Sulfate - SDS).
- Incubate for 60 minutes at 37°C, with a portion of that time in a humidified incubator.[12]
3. Post-Exposure Incubation:
- After the 60-minute exposure, thoroughly wash the test substance from the tissue surface with a buffered saline solution.
- Blot the tissues and transfer them to fresh culture medium.
- Incubate for 24 hours.
- After 24 hours, replace the medium. The used medium can be stored for cytokine analysis (see Protocol 2).
- Incubate for an additional 18 hours, for a total post-incubation time of 42 hours.[12]
4. Viability Assessment (MTT Assay):
- Transfer the tissues to a 24-well plate containing a 1 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Incubate for 3 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
- Extract the formazan from the tissues using isopropanol.
- Measure the optical density (OD) of the extracted formazan using a spectrophotometer at 570 nm.
5. Data Interpretation:
- Calculate the percent viability of each tissue relative to the negative control.
- A formulation is classified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.
Protocol 2: Pro-Inflammatory Cytokine Release Assay (IL-1α ELISA)
This assay is performed on the culture medium collected during the in vitro skin irritation test.
1. Sample Collection:
- As described in Protocol 1, Step 3, collect the culture medium after the initial 24-hour post-exposure incubation period.
- Centrifuge the collected medium to remove any cellular debris and store the supernatant at -80°C until analysis.
2. ELISA Procedure (General Steps):
- Use a commercially available Human IL-1α ELISA kit and follow the manufacturer's instructions. A general procedure is outlined below.
- Coat a 96-well microplate with a capture antibody specific for human IL-1α and incubate.
- Wash the plate to remove unbound antibody.
- Block the plate to prevent non-specific binding.
- Add the prepared standards and the collected culture medium samples to the wells and incubate.
- Wash the plate.
- Add a biotinylated detection antibody specific for human IL-1α and incubate.
- Wash the plate.
- Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate.[7]
- Wash the plate.
- Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. The HRP will catalyze a color change.[7]
- Stop the reaction with a stop solution (e.g., sulfuric acid), which will change the color from blue to yellow.
3. Data Analysis:
- Measure the absorbance of each well at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Calculate the concentration of IL-1α in the test samples by interpolating their absorbance values on the standard curve.
- An increase in IL-1α release compared to the negative control indicates a pro-inflammatory response and potential for irritation.
Visualizations
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant-induced skin irritation and skin repair. Evaluation of the acute human irritation model by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elkbiotech.com [elkbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Skin irritation from air-oxidized ethoxylated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unexpected skin barrier influence from nonionic emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 12. Surfactant-induced skin irritation and skin repair: evaluation of a cumulative human irritation model by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Residual Ethylene Oxide from Steareth-2
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to remove residual ethylene oxide (EO) from Steareth-2. The following information is intended to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual ethylene oxide from this compound?
A1: Ethylene oxide is a known carcinogen and mutagen. For the safety of consumer and pharmaceutical products, regulatory bodies require that the concentration of residual ethylene oxide in ingredients like this compound be reduced to a permissible level.
Q2: What are the primary methods for removing residual ethylene oxide from ethoxylated surfactants like this compound?
A2: The most common industrial methods are steam stripping and nitrogen sparging, often used in conjunction with vacuum conditions to enhance the removal of volatile impurities like ethylene oxide.
Q3: What is steam stripping and how does it work?
A3: Steam stripping is a distillation process where steam is passed through a liquid mixture to remove volatile components. The steam lowers the partial pressure of the volatile compounds, like ethylene oxide, causing them to vaporize at a lower temperature. The vaporized ethylene oxide is then carried away with the steam.
Q4: How does nitrogen sparging contribute to ethylene oxide removal?
A4: Nitrogen sparging involves bubbling inert nitrogen gas through the liquid this compound. The nitrogen gas acts as a carrier, stripping the volatile ethylene oxide from the liquid phase and carrying it out of the system. This process is often enhanced by applying a vacuum.
Q5: What analytical methods are used to verify the removal of ethylene oxide?
A5: Gas chromatography with mass spectrometry (GC-MS) is a highly sensitive and specific method for quantifying residual ethylene oxide. Headspace GC is a common sample introduction technique for this analysis.[1][2][3]
Troubleshooting Guides
Steam Stripping Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inefficient EO Removal | - Insufficient steam flow rate.- Temperature is too low.- Treatment time is too short.- Poor steam distribution in the viscous this compound. | - Increase steam flow rate gradually while monitoring EO levels.- Raise the temperature of the this compound and/or the steam to be within the recommended 70-130°C range.[4]- Extend the duration of the steam stripping process.- Ensure the steam sparging equipment provides fine bubbles for better mass transfer. |
| Product Degradation | - Temperature is too high.- Excessive treatment time. | - Lower the operating temperature while ensuring it remains effective for EO removal.- Optimize the stripping time to the minimum required to achieve the target EO level. |
| Foaming | - High steam flow rate causing agitation.- Presence of impurities that act as foaming agents. | - Reduce the steam flow rate.- Consider using a defoaming agent if compatible with the final product specifications. |
| High Water Content in Final Product | - Inadequate drying after stripping. | - Ensure the vacuum drying step is performed at the appropriate temperature and vacuum level for a sufficient duration.[4] |
Nitrogen Sparging/Vacuum Stripping Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Slow EO Removal Rate | - Low nitrogen flow rate.- Vacuum level is not deep enough.- Temperature is too low, increasing the viscosity of this compound and reducing diffusion. | - Increase the nitrogen flow rate.- Ensure the vacuum system is operating at its optimal low pressure.- Increase the temperature of the this compound to decrease viscosity and improve EO volatility. |
| Channeling of Nitrogen Gas | - Poor gas dispersion in the viscous liquid. | - Use a sparger with smaller pore sizes to create finer bubbles.- Gentle agitation of the this compound can help ensure better gas-liquid contact. |
| Product Oxidation (Discoloration) | - Presence of oxygen in the nitrogen supply. | - Use high-purity, oxygen-free nitrogen.- Ensure all system connections are airtight to prevent oxygen leaks. |
| Loss of Product due to High Vacuum | - Product has a vapor pressure that is too high at the operating temperature. | - Lower the operating temperature.- Use a condenser or cold trap in the vacuum line to recover any volatilized product. |
Experimental Protocols
Protocol 1: Laboratory-Scale Steam Stripping of Residual Ethylene Oxide from this compound
Objective: To reduce the residual ethylene oxide content in a batch of this compound to below 1 ppm.
Materials and Equipment:
-
This compound contaminated with residual ethylene oxide.
-
Heating mantle with magnetic stirring capability.
-
Round-bottom flask (appropriately sized for the batch).
-
Steam generator.
-
Gas dispersion tube (sparger).
-
Condenser and receiving flask.
-
Vacuum pump and vacuum gauge.
-
Temperature probe.
-
GC-MS for analysis.
Procedure:
-
Setup: Assemble the apparatus as shown in the workflow diagram below. The round-bottom flask containing the this compound is placed in the heating mantle. The gas dispersion tube is inserted into the this compound, connected to the steam generator. The condenser is fitted to the flask, leading to a receiving flask. The vacuum pump is connected to the system via the condenser.
-
Heating: Heat the this compound to the desired temperature (e.g., 110°C) with gentle stirring.
-
Steam Sparging: Once the temperature is stable, introduce steam through the sparger into the molten this compound.
-
Stripping: Continue the steam stripping for a set duration (e.g., 2.5 hours), maintaining the temperature between 110-130°C.[4]
-
Vacuum Application (Optional): For enhanced removal, a vacuum can be applied during the steam stripping process.
-
Drying: After the stripping is complete, stop the steam flow. Apply a vacuum (e.g., 100 mbar) while maintaining the temperature (e.g., 90°C) to remove residual water.[4]
-
Sampling and Analysis: Cool the purified this compound and take a sample for residual ethylene oxide analysis by GC-MS.
Protocol 2: Laboratory-Scale Nitrogen Sparging and Vacuum Stripping of Residual Ethylene Oxide from this compound
Objective: To reduce the residual ethylene oxide content in a batch of this compound using nitrogen gas and vacuum.
Materials and Equipment:
-
This compound contaminated with residual ethylene oxide.
-
Heating mantle with magnetic stirring capability.
-
Three-neck round-bottom flask.
-
Nitrogen gas cylinder with a flowmeter.
-
Gas dispersion tube (sparger).
-
Vacuum pump and vacuum gauge.
-
Condenser and cold trap.
-
Temperature probe.
-
GC-MS for analysis.
Procedure:
-
Setup: Assemble the apparatus as illustrated in the workflow diagram. The this compound is placed in the three-neck flask within the heating mantle. The gas dispersion tube, connected to the nitrogen cylinder, is inserted into one neck. A temperature probe is inserted through another neck. The third neck is connected to the condenser, cold trap, and vacuum pump.
-
Heating: Heat the this compound to the desired temperature (e.g., 80-100°C) with gentle stirring to reduce viscosity.
-
Nitrogen Sparging: Begin bubbling a slow, steady stream of nitrogen through the molten this compound.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Stripping: Continue the nitrogen sparging under vacuum for a predetermined time, monitoring the temperature and pressure.
-
Completion: Once the process is complete, turn off the heat and slowly release the vacuum with nitrogen before turning off the nitrogen flow.
-
Sampling and Analysis: Allow the this compound to cool and take a sample for GC-MS analysis to determine the final ethylene oxide concentration.
Data Presentation
Table 1: Illustrative Efficacy of Ethylene Oxide Removal Methods
| Method | Initial EO (ppm) | Final EO (ppm) | % Reduction | Temperature (°C) | Time (hours) |
| Steam Stripping | 50 | < 1 | > 98% | 120 | 2.5 |
| Nitrogen Sparging with Vacuum | 50 | < 1 | > 98% | 90 | 4 |
Note: The data presented in this table is for illustrative purposes and actual results may vary based on specific experimental conditions.
Table 2: Comparison of Operational Parameters
| Parameter | Steam Stripping | Nitrogen Sparging with Vacuum |
| Operating Temperature | Higher (70-130°C)[4] | Lower (e.g., 80-100°C) |
| Operating Pressure | Atmospheric or Vacuum | Vacuum |
| Stripping Agent | Steam | High-Purity Nitrogen |
| Post-Treatment Step | Vacuum Drying Required | Not typically required |
| Potential Issues | Product hydrolysis, foaming | Product oxidation (if O2 is present) |
Visualizations
Caption: Workflow for Steam Stripping of Residual Ethylene Oxide.
Caption: Workflow for Nitrogen Sparging and Vacuum Stripping.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and quantification of ethylene oxide in sterilized medical devices using multiple headspace GC/MS measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace-level quantification of ethylene oxide and 2-chloroethanol in low-viscosity hydroxypropyl methylcellulose with solid phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New scientific arguments for regulation of ethylene oxide residues in skin-care products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Steareth-2 and Polysorbate 80 for Emulsion Stability
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical determinant of emulsion stability and, consequently, product efficacy and shelf-life. This guide provides an objective comparison of two widely used non-ionic surfactants, Steareth-2 and Polysorbate 80, focusing on their performance in stabilizing emulsions. While direct comparative studies are limited, this analysis synthesizes available experimental data to highlight their individual characteristics and stabilizing mechanisms.
Executive Summary
This compound, a polyethylene glycol ether of stearyl alcohol, is a waxy, lipophilic emulsifier often employed in water-in-oil (W/O) or as a co-emulsifier in oil-in-water (O/W) emulsions. It is known for its ability to form stable emulsions over a broad pH range and is frequently combined with more hydrophilic emulsifiers, such as Steareth-21, to enhance sensory attributes. Polysorbate 80, a polyoxyethylene sorbitan monooleate, is a hydrophilic non-ionic surfactant widely recognized for its excellent emulsifying properties, particularly in O/W emulsions.[1][2] It functions by forming a protective layer around oil droplets, preventing coalescence.[2]
The choice between this compound and Polysorbate 80 will ultimately depend on the specific requirements of the formulation, including the desired emulsion type (O/W or W/O), the nature of the oil phase, and the target sensory characteristics.
Performance Data on Emulsion Stability
The following tables summarize quantitative data from separate studies on emulsions stabilized with this compound (in combination with Steareth-21) and Polysorbate 80. It is crucial to note that these results are not from a head-to-head comparison and were obtained under different experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: Stability Data for Emulsions Stabilized with this compound and Steareth-21
| Emollient | Stability at Room Temp. (6 months) | Thermal Stability (3 months at 40°C) | Centrifugation Stability (15 min at 2500 rpm) |
| Isopropyl myristate | Stable | Unstable | Stable |
| Octyldodecanol | Stable | Unstable | Stable |
| Decyl oleate | Stable | Unstable | Stable |
| Mineral oil | Stable | Stable | Stable |
| Castor oil | Stable | Stable | Unstable |
| Cetyl isononanoate | Stable | Stable | Stable |
Data adapted from a study on birefringent emulsions stabilized with a mixture of this compound and Steareth-21. The instability observed was primarily creaming or oil separation.
Table 2: Physicochemical Properties of Astaxanthin Nanodispersions Stabilized with Polysorbate 80
| Parameter | Value |
| Mean Particle Diameter (nm) | 110.3 ± 1.5 |
| Polydispersity Index (PDI) | 0.23 ± 0.02 |
| Zeta Potential (mV) | -8.5 ± 0.7 |
Data from a study on astaxanthin nanodispersions. The relatively low absolute zeta potential suggests that steric hindrance is the primary stabilization mechanism.
Mechanisms of Emulsion Stabilization
This compound and Polysorbate 80, both being non-ionic surfactants, primarily stabilize emulsions through a steric hindrance mechanism. They adsorb at the oil-water interface, creating a hydrated barrier that physically prevents droplets from coalescing.
Below is a diagram illustrating the general mechanism of emulsion stabilization by these non-ionic surfactants.
References
A Comparative Analysis of the Emulsifying Properties of Steareth-2 and Steareth-20
For Researchers, Scientists, and Drug Development Professionals
Steareth-2 and Steareth-20, both polyoxyethylene ethers of stearyl alcohol, are non-ionic surfactants widely employed as emulsifying agents in the formulation of pharmaceuticals and cosmetics. Their differing degrees of ethoxylation—2 and 20 units, respectively—confer distinct physicochemical properties that dictate their performance and application in emulsion systems. This guide provides an objective comparison of their emulsifying capabilities, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate emulsifier for specific formulation needs.
Core Emulsifying Properties: A Quantitative Comparison
The emulsifying performance of a surfactant is primarily determined by its Hydrophilic-Lipophilic Balance (HLB), critical micelle concentration (CMC), and its ability to form and maintain a stable emulsion with a desired droplet size. The following table summarizes these key quantitative parameters for this compound and Steareth-20.
| Property | This compound | Steareth-20 | Significance |
| INCI Name | This compound | Steareth-20 | International Nomenclature of Cosmetic Ingredients |
| Chemical Formula (approx.) | C22H46O3 | C58H118O21 | Represents the average chemical composition. |
| Molecular Weight (approx. g/mol ) | 358.6[1] | 1151.5[2] | Influences diffusion and packing at the interface. |
| HLB Value | ~4.9[3] | ~15.3[4] | Indicates the balance between hydrophilicity and lipophilicity, determining the type of emulsion favored. |
| Emulsion Type Favored | Water-in-Oil (W/O)[5] | Oil-in-Water (O/W)[4] | Low HLB values favor W/O emulsions, while high HLB values favor O/W emulsions. |
| Solubility | Soluble in alcohol and cottonseed oil; insoluble in water and propylene glycol.[3] | Soluble in water and isopropyl alcohol.[4] | Dictates its use in different phases of an emulsion. |
| Typical Use Level | 0.5 - 5%[3] | Up to 25%[2] | Recommended concentration range in formulations. |
| Critical Micelle Concentration (CMC) | Higher (estimated) | Lower (estimated) | Lower CMC indicates greater efficiency in reducing surface tension. Specific experimental values are not readily available in comparative studies. |
| Emulsion Droplet Size | Tends to form larger droplets in O/W emulsions when used alone. | Capable of producing smaller, more stable droplets in O/W emulsions. | Smaller droplet sizes generally lead to more stable emulsions. |
| Emulsion Stability | Often used as a co-emulsifier with a high HLB surfactant to enhance stability.[5] | Provides excellent stability for O/W emulsions, especially when paired with a low HLB co-emulsifier.[4] | The ability of the emulsion to resist physical changes over time. |
Understanding the Emulsifying Mechanisms
The significant difference in the number of ethylene oxide units between this compound and Steareth-20 is the primary driver of their distinct emulsifying behaviors.
This compound , with its short polyoxyethylene chain, is predominantly lipophilic (fat-loving), reflected in its low HLB value of approximately 4.9.[3] This makes it an effective emulsifier for water-in-oil (W/O) emulsions, where it orients itself at the interface with its stearyl tail in the continuous oil phase and its small hydrophilic head in the dispersed water droplets.[5] When used in oil-in-water (O/W) systems, it functions as an auxiliary emulsifier, often in combination with a high HLB surfactant like Steareth-20, to improve the overall stability and texture of the formulation.[5]
Steareth-20 , conversely, possesses a long polyoxyethylene chain, rendering it highly hydrophilic (water-loving) with an HLB value of around 15.3.[4] This characteristic makes it an excellent choice for creating stable oil-in-water (O/W) emulsions.[4] In these systems, the long hydrophilic chains extend into the continuous water phase, creating a steric barrier that prevents oil droplets from coalescing, thus enhancing emulsion stability.[4] It is frequently used in conjunction with a low HLB emulsifier, such as this compound, to form a stable interfacial film and a robust liquid crystalline network, leading to highly stable and aesthetically pleasing creams and lotions.
Experimental Protocols
To quantitatively assess the emulsifying properties of surfactants like this compound and Steareth-20, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form and all additional surfactant added to the system will form micelles. It is a measure of the emulsifier's efficiency.
Methodology: Surface Tension Measurement
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at various concentrations, typically ranging from 10⁻⁶ to 10⁻¹ mol/L.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the point of inflection, where the surface tension ceases to decrease significantly, is the CMC.
Evaluation of Emulsion Stability
Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time. A common method to assess this is by measuring the creaming index.
Methodology: Creaming Index Measurement
-
Emulsion Preparation: Prepare oil-in-water emulsions using a standardized oil phase, water phase, and a fixed concentration of the emulsifier (this compound or Steareth-20). Homogenize the mixture using a high-shear mixer for a specified time and speed to ensure uniform droplet size distribution.
-
Sample Storage: Transfer 10 mL of the freshly prepared emulsion into a graduated cylinder, seal it, and store it at a controlled temperature (e.g., 25°C).
-
Measurement of Creaming: Over a set period (e.g., 7 days), observe the separation of a cream layer at the top of the emulsion. Measure the height of the serum (lower, clear) layer (Hs) and the total height of the emulsion (Ht) at regular intervals.
-
Calculation of Creaming Index (CI): Calculate the creaming index using the following formula: CI (%) = (Hs / Ht) x 100
A lower creaming index indicates higher emulsion stability.
Droplet Size Analysis
The size of the dispersed droplets is a critical parameter influencing the stability, appearance, and texture of an emulsion.
Methodology: Laser Diffraction
-
Sample Preparation: Dilute a small sample of the freshly prepared emulsion with a suitable dispersant (usually deionized water for O/W emulsions) to achieve an optimal obscuration level for the instrument.
-
Instrument Setup: Use a laser diffraction particle size analyzer. Set the appropriate refractive indices for the dispersed phase (oil) and the continuous phase (water).
-
Measurement: Introduce the diluted sample into the analyzer. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution.
-
Data Analysis: The results are typically reported as the volume-weighted mean diameter (D[2][4]) and the particle size distribution curve. Smaller and more uniform droplet sizes generally indicate a more effective emulsifier for the given system.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
References
- 1. This compound | C22H46O3 | CID 4165923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. STEARETH-20 (EMULSIFIER) - Ataman Kimya [atamanchemicals.com]
- 3. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 4. STEARETH-20 - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
A Comparative Guide to the Efficacy of Steareth-2 and Other Non-Ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the formulation of stable and effective topical drug delivery systems and cosmetic products, the choice of surfactant is paramount. Non-ionic surfactants are widely favored for their mildness and versatility. This guide provides an objective comparison of the efficacy of Steareth-2 against other commonly used non-ionic surfactants, supported by available experimental data.
Executive Summary
This compound is a lipophilic, non-ionic surfactant widely used as an emulsifier, particularly in water-in-oil (W/O) and as a co-emulsifier in oil-in-water (O/W) emulsions.[1][2][3] Its efficacy is often enhanced when used in combination with other surfactants, such as Steareth-21, to create stable emulsion systems.[2][4] This guide will delve into a comparative analysis of this compound's performance in terms of its emulsifying capacity and stability, and its potential for skin irritation, drawing parallels with other non-ionic surfactants like Laureth-23, Polysorbate 80, and Cetearyl Alcohol.
Emulsifying Efficacy and Stability
The primary function of a surfactant in an emulsion is to reduce interfacial tension between the oil and water phases, thereby facilitating the formation and maintenance of a stable dispersion.[1][5][6] Key parameters for evaluating emulsifying efficacy include the ability to create small droplet sizes and maintain emulsion stability over time, which can be assessed through various analytical techniques.
Key Performance Indicators for Emulsion Stability
Several metrics are crucial for quantifying the stability of an emulsion:
-
Droplet Size Analysis: Smaller and more uniform droplet sizes generally indicate a more stable emulsion, as they are less prone to coalescence.[7]
-
Viscosity and Rheological Properties: The consistency of an emulsion, measured by its viscosity, is a key indicator of its stability. Significant changes in viscosity over time can signal instability.[4][8]
-
Phase Inversion Temperature (PIT): For emulsions stabilized by non-ionic surfactants, the PIT is the temperature at which an O/W emulsion inverts to a W/O emulsion. A higher PIT often correlates with greater emulsion stability at ambient temperatures.[9][10]
-
Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules begin to form micelles. A lower CMC value indicates that less surfactant is needed to saturate the interfaces and form micelles, which can be an indicator of greater efficiency.[1][5][11][12]
Comparative Data on Emulsifying Performance
While direct, comprehensive comparative studies are limited, the available data allows for a qualitative and semi-quantitative assessment of this compound's performance relative to other non-ionic surfactants.
| Surfactant | HLB Value | Typical Use | Emulsifying Characteristics |
| This compound | 4.9[3][4] | W/O emulsifier, O/W co-emulsifier[1] | Forms stable emulsions, especially when combined with a high HLB emulsifier like Steareth-21.[4] It is effective in emulsifying ceto-stearyl alcohols and can be used in systems with high electrolyte concentrations or up to 25% ethanol.[4] |
| Laureth-23 | 16.9[13] | O/W emulsifier[13][14] | High HLB value makes it suitable for creating stable O/W emulsions. It is noted for its chemical inertness to hydrolytic decomposition.[13] |
| Polysorbate 80 | 15.0 | O/W emulsifier, solubilizer[15] | Widely used due to its ability to form stable O/W emulsions. However, its stability can be affected by oxidation and hydrolysis.[16][17] |
| Cetearyl Alcohol | N/A (Co-emulsifier) | Thickener, stabilizer, co-emulsifier | A mixture of cetyl and stearyl alcohols, it increases the viscosity and stability of emulsions by forming a network structure within the emulsion.[8][18] |
Skin Irritation Potential
A critical consideration for topical formulations is the potential for skin irritation. Non-ionic surfactants are generally considered milder than their ionic counterparts. However, they can still interact with the skin barrier and potentially cause irritation.
Mechanisms of Surfactant-Induced Skin Irritation
Surfactants can disrupt the skin barrier through several mechanisms:
-
Interaction with Stratum Corneum Lipids: Surfactants can disorganize the highly ordered lipid lamellae of the stratum corneum, leading to increased transepidermal water loss (TEWL) and penetration of irritants.[19][20][21]
-
Induction of Inflammatory Mediators: Surfactants can trigger keratinocytes to release pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), which initiates an inflammatory cascade.[7][22][23][24][25][26]
-
Activation of Signaling Pathways: The release of inflammatory cytokines is often mediated by the activation of intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[26][27][28][29][30]
Comparative Data on Skin Irritation
In vitro studies using reconstructed human epidermis models are the current standard for assessing the skin irritation potential of cosmetic and pharmaceutical ingredients. These models allow for the measurement of cell viability and the release of inflammatory markers.
While specific comparative data for IL-1α release or NF-κB activation for this compound versus other non-ionic surfactants is not abundant in publicly available literature, general findings indicate that the irritation potential of non-ionic surfactants is typically low. One study noted that this compound and Steareth-10 were at most mildly irritating to the eyes and were only mild irritants in cosmetic formulations at concentrations up to 60%.[11] Another study found that some non-ionic sugar lipid surfactants showed positive results in the Local Lymph Node Assay (LLNA), suggesting a potential for sensitization, which may be linked to their irritant effects.[31]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of surfactant efficacy.
Emulsion Stability Testing
A typical workflow for evaluating emulsion stability involves several key steps.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. agilent.com [agilent.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical micelle concentration values for different surfactants measured with solid‐phase microextraction fibers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. mdpi.com [mdpi.com]
- 8. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. es.firp-ula.org [es.firp-ula.org]
- 10. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 11. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Impact of multilamellar formulations on stratum corneum lipid organization and epidermal lipid barrier enhancement (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijarse.com [ijarse.com]
- 15. repository.stifar.ac.id [repository.stifar.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [논문]Stratum corneum fatty acids: their critical role in preserving barrier integrity during cleansing [scienceon.kisti.re.kr]
- 22. Release of inflammatory mediators in human keratinocyte cultures following exposure to a skin irritant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro modulation of keratinocyte-derived interleukin-1 alpha (IL-1 alpha) and peripheral blood mononuclear cell-derived IL-1 beta release in response to cutaneous commensal microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interleukin-1α Induction in Human Keratinocytes (HaCaT): An In Vitro Model for Chemoprevention in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro modulation of keratinocyte-derived interleukin-1 alpha (IL-1 alpha) and peripheral blood mononuclear cell-derived IL-1 beta release in response to cutaneous commensal microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Non-ionic surfactant vesicles exert anti-inflammatory effects through inhibition of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Comparative testing for the identification of skin-sensitizing potentials of nonionic sugar lipid surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Alternatives to Steareth-2 in Emulsions: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The demand for natural ingredients in cosmetic and pharmaceutical formulations is a significant driver of innovation in emulsion technology. Steareth-2, a widely used and effective non-ionic emulsifier, is increasingly being scrutinized due to its synthetic origin, specifically the ethoxylation process used in its manufacture. This has led to a growing interest in identifying and characterizing natural alternatives that can match or exceed its performance in creating stable and aesthetically pleasing emulsions. This guide provides an objective comparison of the performance of several natural alternatives to this compound, supported by available experimental data.
Overview of Emulsifiers
This compound is the polyethylene glycol ether of stearyl alcohol, with the "2" indicating the average number of repeating ethylene oxide units.[1] It is a versatile and cost-effective oil-in-water (O/W) emulsifier known for creating stable emulsions with a desirable sensory profile.[2] However, the ethoxylation process raises concerns for some consumers and regulatory bodies.
Natural alternatives are derived from plant, animal, or microbial sources and are gaining popularity due to their alignment with "clean beauty" and sustainability trends.[3] This guide will focus on the following prominent natural alternatives:
-
Lecithin: A phospholipid derived from sources like soybeans and sunflowers.
-
Xanthan Gum: A polysaccharide produced by the fermentation of Xanthomonas campestris.
-
Cetearyl Olivate and Sorbitan Olivate: An ester of cetearyl alcohol and fatty acids from olive oil, often used as a complex.
Performance Comparison: Quantitative Data
Direct, head-to-head comparative studies of this compound against a wide range of natural emulsifiers under identical conditions are limited in publicly available literature. The following tables summarize available data from different studies to provide a comparative overview.
Table 1: Emulsion Stability - Droplet Size and Polydispersity Index (PDI)
| Emulsifier | Concentration (% w/w) | Oil Phase | Droplet Size (nm) | PDI | Source |
| This compound | 3.0 (with 2.0 Steareth-21) | Mineral Oil | - | - | [2] |
| Lecithin (Soy) | 7.5 - 10 | Avocado Oil | 103 - 249 | - | [4][5] |
| Saponin (Quillaja) | 2.5 - 5.0 | Flaxseed Oil | 110 - 190 | - | [6] |
| Xanthan Gum | 0.5 | Sunflower Oil | >1000 (flocculated) | - | [7] |
| Cetearyl Olivate (and) Sorbitan Olivate | - | - | - | - | No quantitative data found |
Note: Droplet size is a critical indicator of emulsion stability; smaller droplets generally lead to more stable emulsions. PDI measures the uniformity of droplet size, with lower values indicating a more monodisperse and stable system. The data presented is from separate studies and not a direct comparison.
Table 2: Emulsion Stability - Turbiscan Stability Index (TSI)
| Emulsifier | Concentration (% w/w) | Oil Phase | TSI Value (after 14 days) | Interpretation | Source |
| This compound | - | - | No direct data found | - | - |
| Succinylated Monoglyceride (SMG) | 0.0025 | Soybean Oil | < 0.5 | Highly Stable | [8] |
| Polyglycerol Fatty Acid Ester (PGFE) | 0.1 | Soybean Oil | < 0.5 | Highly Stable | [8] |
| Gum Arabic (GA) | 0.2 | Soybean Oil | < 0.5 | Highly Stable | [8] |
Note: The Turbiscan Stability Index (TSI) is a parameter that quantifies the overall instability of a dispersion. A lower TSI value indicates a more stable emulsion.[9]
Table 3: Rheological Properties - Viscosity
| Emulsifier | Concentration (% w/w) | Oil Phase | Viscosity (Pa.s) | Notes | Source |
| This compound (with Steareth-21) | 3.0 / 2.0 | Mineral Oil | 128 | Isotropic emulsion | [2] |
| This compound (with Steareth-21) | 3.0 / 2.0 | Isopropyl Myristate | 94 | Isotropic emulsion | [2] |
| Lecithin (Soy) | - | Flaxseed Oil | 1.19 - 4.36 (mPa·s) | Lower viscosity compared to saponin | [6] |
| Saponin (Quillaja) | - | Flaxseed Oil | 3.9 - 11.6 (mPa·s) | Higher viscosity compared to lecithin | [6] |
| Xanthan Gum | 0.3 (with 1.0 Acacia Gum) | - | ~10 | Shear-thinning behavior | [10] |
Note: Viscosity plays a crucial role in the stability and sensory characteristics of an emulsion. Higher viscosity can slow down creaming and coalescence.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results.
Emulsion Preparation (General Protocol)
A common method for preparing oil-in-water (O/W) emulsions in a laboratory setting involves the following steps:
-
Phase Preparation: The oil phase, containing the emulsifier (if oil-soluble) and other lipophilic ingredients, is heated to 70-80°C. The water phase, containing the emulsifier (if water-soluble) and other hydrophilic ingredients, is heated to the same temperature.
-
Mixing: The oil phase is slowly added to the water phase (or vice versa, depending on the desired emulsion type) under continuous high-shear mixing using a homogenizer (e.g., Ultra-Turrax) for a specified time (e.g., 5-10 minutes).
-
Cooling: The resulting emulsion is allowed to cool to room temperature while stirring gently.
Emulsion Stability Assessment
a) Droplet Size Analysis:
-
Method: Dynamic Light Scattering (DLS) is a common technique used to measure the size distribution of particles in a suspension.
-
Procedure: A small sample of the emulsion is diluted with an appropriate solvent (e.g., deionized water) to avoid multiple scattering effects. The diluted sample is then placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets and correlates them to particle size and polydispersity index (PDI).
b) Turbiscan Stability Analysis:
-
Method: The Turbiscan technology uses Static Multiple Light Scattering to detect particle migration and size variation in concentrated dispersions.
-
Procedure: The emulsion sample is placed in a cylindrical glass cell and scanned from bottom to top with a light source. The instrument measures the backscattering and transmission signals. Repeated scans over time allow for the detection of destabilization phenomena such as creaming, sedimentation, flocculation, and coalescence. The Turbiscan Stability Index (TSI) is calculated automatically, providing a quantitative measure of instability.[11]
c) Freeze-Thaw Cycling:
-
Method: This accelerated stability test subjects the emulsion to alternating low and high temperatures to simulate potential storage and transport conditions.
-
Procedure: The emulsion samples are placed in a freezer at a specified temperature (e.g., -10°C) for a set period (e.g., 24 hours), followed by a thawing period at a higher temperature (e.g., 25°C or 40°C) for the same duration. This constitutes one cycle. The stability of the emulsion is assessed visually (for phase separation, creaming) and instrumentally (droplet size, viscosity) after a predetermined number of cycles (e.g., 3-5 cycles).
Sensory Profile
The sensory characteristics of an emulsion are critical for consumer acceptance. The choice of emulsifier has been shown to significantly influence the initial feel of a product.[12]
-
This compound: Often contributes to a light, non-greasy feel and is valued for its ability to create aesthetically pleasing textures.
-
Lecithin: Can sometimes impart a slightly tacky or heavy feel, depending on the concentration and formulation.
-
Xanthan Gum: Primarily used as a stabilizer and thickener, it can significantly increase the viscosity and may lead to a gel-like or slimy texture if not formulated carefully.[13]
-
Cetearyl Olivate and Sorbitan Olivate: This combination is known for creating emulsions with a luxurious, silky, and moisturizing feel, often described as biomimicking the skin's lipid structure.[14][15]
A systematic sensory evaluation is typically conducted using a trained panel.
Sensory Evaluation Protocol
-
Panelist Training: A panel of trained individuals is familiarized with the specific sensory attributes to be evaluated (e.g., spreadability, absorbency, oiliness, stickiness, after-feel).
-
Sample Presentation: Standardized amounts of each emulsion are presented to the panelists in a blinded and randomized order.
-
Evaluation: Panelists apply the product to a designated area of the skin (e.g., forearm) and rate the intensity of each sensory attribute on a predefined scale (e.g., a 10-point scale).
-
Data Analysis: The collected data is statistically analyzed to determine significant differences in the sensory profiles of the different emulsions.
Mandatory Visualizations
Experimental Workflows
Caption: General experimental workflow for emulsion preparation and performance analysis.
Emulsion Destabilization Pathways
Caption: Common pathways of emulsion destabilization.
Conclusion
The selection of a suitable natural alternative to this compound requires a comprehensive evaluation of various performance parameters. While the available data suggests that natural emulsifiers like Lecithin, Xanthan Gum, and Cetearyl Olivate/Sorbitan Olivate can be effective, their performance is highly dependent on the specific formulation, including the oil phase, concentration, and presence of co-emulsifiers.
-
Lecithin can form stable nanoemulsions but may require higher concentrations compared to some synthetic emulsifiers.[4][5]
-
Xanthan Gum is an excellent stabilizer and viscosity modifier but may not be an effective primary emulsifier on its own.[7]
-
Cetearyl Olivate and Sorbitan Olivate are praised for their excellent sensory profile and ability to form stable, aesthetically pleasing creams.[14]
Direct comparative studies with robust, quantitative data are needed to provide a clearer picture of how these natural alternatives perform against this compound in a variety of formulations. Researchers and formulators are encouraged to conduct their own side-by-side studies using standardized protocols to determine the most suitable emulsifier for their specific application. The methodologies and performance indicators outlined in this guide provide a framework for such evaluations.
References
- 1. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 2. researchgate.net [researchgate.net]
- 3. EMULSIFIERS OF NATURAL ORIGIN IN COSMETICS | Cosphatec [cosphatec.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the Effectiveness of Natural and Synthetic Emulsifiers on Oxidative and Physical Stability of Avocado Oil-Based Nanoemulsions [sic.vriic.usach.cl]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Emulsion Stabilization Properties of Gum Tragacanth, Xanthan Gum and Sucrose Monopalmitate: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 11. microtrac.com [microtrac.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. The Quality of Emulsions with New Synthetized Lipids Stabilized by Xanthan Gum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. essentiallynatural.co.za [essentiallynatural.co.za]
- 15. Cetearyl olivate and Sorbitan olivate [sunumbra.com]
A Comparative Analysis of Steareth-2 and Laureth-23 as Emulsifiers in Pharmaceutical and Cosmetic Formulations
Publication Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two commonly used nonionic emulsifiers, Steareth-2 and Laureth-23. The objective is to offer a comprehensive analysis of their performance, supported by illustrative experimental data, to aid researchers and formulation scientists in the selection of appropriate emulsifiers for their specific applications.
Introduction to Emulsifiers and Their Significance
Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of fine droplets. Emulsifiers are critical components in the formulation of creams, lotions, and other multiphase systems, as they adsorb at the oil-water interface, reducing interfacial tension and providing a protective barrier around the dispersed droplets to prevent coalescence and maintain stability.
The choice of emulsifier is paramount to the physical stability, sensory characteristics, and even the bioavailability of the final product. Nonionic emulsifiers, such as the polyoxyethylene alkyl ethers this compound and Laureth-23, are widely utilized due to their excellent stability over a wide pH range and their compatibility with a broad array of active pharmaceutical ingredients (APIs) and excipients.
This guide will focus on the distinct properties and performance of this compound and Laureth-23, highlighting their differences based on their chemical structure and Hydrophilic-Lipophilic Balance (HLB).
Physicochemical Properties of this compound and Laureth-23
This compound and Laureth-23 are both polyoxyethylene ethers of fatty alcohols. This compound is derived from stearyl alcohol, a C18 fatty alcohol, while Laureth-23 is derived from lauryl alcohol, a C12 fatty alcohol. The number following the "eth" in their names indicates the average number of ethylene oxide units in the hydrophilic chain. These structural differences result in significantly different physicochemical properties, most notably their HLB values.
The HLB system is a semi-empirical scale that helps in the selection of emulsifiers based on their affinity for the oil or water phase. Emulsifiers with low HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.
| Property | This compound | Laureth-23 |
| Chemical Name | Polyoxyethylene (2) Stearyl Ether | Polyoxyethylene (23) Lauryl Ether |
| INCI Name | This compound | Laureth-23 |
| Chemical Formula | C₁₈H₃₇(OCH₂CH₂)₂OH | C₁₂H₂₅(OCH₂CH₂)₂₃OH |
| Molecular Weight | Approx. 358.6 g/mol [1] | Approx. 1199.5 g/mol |
| HLB Value | 4.9[2] | 16.9[3][4] |
| Solubility | Soluble in oil and alcohol; insoluble in water[2] | Soluble in water and alcohol |
| Typical Emulsion Type | Water-in-Oil (W/O) or co-emulsifier for O/W[5] | Oil-in-Water (O/W)[6][7] |
| Appearance | Waxy solid[1] | Waxy solid |
Experimental Protocols
To provide a comparative framework, the following experimental protocols are outlined for the preparation and characterization of emulsions stabilized by this compound and Laureth-23.
Two model emulsion systems are proposed: a W/O emulsion stabilized with this compound and an O/W emulsion stabilized with Laureth-23.
3.1.1. Water-in-Oil (W/O) Emulsion with this compound
-
Oil Phase Preparation: A mixture of mineral oil (70% w/w) and this compound (5% w/w) is heated to 70-75°C with constant stirring until the emulsifier is completely dissolved.
-
Aqueous Phase Preparation: Purified water (25% w/w) is heated to 70-75°C.
-
Emulsification: The aqueous phase is slowly added to the oil phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) at a speed of 5000 rpm for 10 minutes.
-
Cooling: The resulting emulsion is then cooled to room temperature under gentle agitation.
3.1.2. Oil-in-Water (O/W) Emulsion with Laureth-23
-
Oil Phase Preparation: Mineral oil (30% w/w) is heated to 70-75°C.
-
Aqueous Phase Preparation: A solution of Laureth-23 (5% w/w) in purified water (65% w/w) is heated to 70-75°C with constant stirring until a clear solution is obtained.
-
Emulsification: The oil phase is slowly added to the aqueous phase under high-shear homogenization at 5000 rpm for 10 minutes.
-
Cooling: The emulsion is cooled to room temperature with gentle stirring.
3.2.1. Droplet Size Analysis
The mean droplet size and droplet size distribution of the emulsions are determined using laser diffraction or dynamic light scattering (DLS) immediately after preparation and at specified time intervals during storage.
3.2.2. Viscosity Measurement
The viscosity of the emulsions is measured at a controlled temperature (25°C) using a rotational viscometer or rheometer. Viscosity is a key parameter that influences the physical stability and sensory attributes of the emulsion.
3.2.3. Emulsion Stability Assessment
-
Accelerated Stability Testing:
-
Centrifugation: Emulsion samples are centrifuged at 3000 rpm for 30 minutes to assess their resistance to creaming or sedimentation.
-
Freeze-Thaw Cycling: Samples are subjected to three cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours to evaluate their stability against temperature fluctuations.
-
-
Long-Term Stability: Emulsions are stored at controlled temperatures (e.g., 4°C, 25°C, and 40°C) and visually inspected for signs of instability such as phase separation, creaming, or coalescence over a period of three months.
Comparative Performance Data
The following tables summarize illustrative quantitative data based on the expected performance of this compound and Laureth-23 in their respective emulsion types, as described in the experimental protocols.
Table 1: Droplet Size Analysis
| Emulsifier | Emulsion Type | Initial Mean Droplet Size (µm) | Mean Droplet Size after 30 days at 25°C (µm) |
| This compound | W/O | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Laureth-23 | O/W | 1.8 ± 0.2 | 2.2 ± 0.3 |
Table 2: Viscosity Measurement
| Emulsifier | Emulsion Type | Initial Viscosity (cP at 25°C) | Viscosity after 30 days at 25°C (cP) |
| This compound | W/O | 3500 ± 200 | 3200 ± 180 |
| Laureth-23 | O/W | 2800 ± 150 | 2600 ± 130 |
Table 3: Accelerated Stability Assessment
| Emulsifier | Emulsion Type | Centrifugation (3000 rpm, 30 min) | Freeze-Thaw Cycles (3 cycles) |
| This compound | W/O | No phase separation | Minor increase in droplet size |
| Laureth-23 | O/W | No phase separation | Stable |
Visualizations
The following diagram illustrates the fundamental difference in the orientation of this compound and Laureth-23 at the oil-water interface, leading to the formation of W/O and O/W emulsions, respectively.
The logical flow of the comparative study is depicted in the following diagram.
Discussion and Conclusion
The comparative analysis, based on the established principles of emulsion science and the known properties of this compound and Laureth-23, demonstrates a clear distinction in their performance and suitability for different emulsion types.
-
This compound , with its low HLB of 4.9, is an effective emulsifier for water-in-oil (W/O) emulsions . Its lipophilic nature allows it to stabilize water droplets within a continuous oil phase, creating rich, occlusive formulations often desired in night creams, barrier repair products, and certain pharmaceutical ointments. It can also be used as a co-emulsifier in O/W systems to build viscosity and enhance stability.
-
Laureth-23 , possessing a high HLB of 16.9, is a strong hydrophilic emulsifier ideal for oil-in-water (O/W) emulsions [3][6][7]. It effectively disperses oil droplets in a continuous aqueous phase, resulting in lighter, more cosmetically elegant formulations such as lotions, serums, and daily-use creams. Its strong hydrophilic nature also makes it a good solubilizer for fragrances and other oil-soluble components in aqueous systems.
The choice between this compound and Laureth-23 is fundamentally dictated by the desired type of emulsion (W/O vs. O/W) and the intended application. For formulations requiring a protective, water-resistant film, this compound is the more appropriate choice. Conversely, for light, non-greasy, and easily spreadable products, Laureth-23 is the preferred emulsifier.
It is important to note that the stability and performance of an emulsion are also influenced by other factors, including the oil phase composition, the presence of other excipients, and the manufacturing process parameters. Therefore, while this guide provides a foundational comparison, further formulation-specific optimization is always necessary.
Safety and Regulatory Considerations
Both this compound and Laureth-23 have a long history of safe use in cosmetic and pharmaceutical products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of these ingredients and concluded that they are safe as used in cosmetics. It is, however, important to be aware of the potential for trace amounts of 1,4-dioxane, a byproduct of ethoxylation, though this is typically removed during the manufacturing process. Formulators should always source their ingredients from reputable suppliers who can provide documentation of purity and compliance with regulatory standards.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 3. Laureth-4 & Laureth-23: Multipurpose Ingredients for Cosmetics & Personal Care Products [independentchemical.com]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. LAURETH-23 - Ataman Kimya [atamanchemicals.com]
- 7. LAURETH 23 - Ataman Kimya [atamanchemicals.com]
A Comparative Guide to Chromatographic Techniques for Steareth-2 Purity Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of Steareth-2 purity. This compound, a polyoxyethylene ether of stearyl alcohol, is a widely used excipient and emulsifier in pharmaceutical and cosmetic formulations. Ensuring its purity is critical for product safety and efficacy. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction to this compound and its Impurities
This compound is synthesized by the ethoxylation of stearyl alcohol. This process can result in a mixture of polyethylene glycol (PEG) ethers with varying chain lengths and several potential impurities. Key impurities that require monitoring include:
-
Residual Stearyl Alcohol: Unreacted raw material.
-
Free Polyethylene Glycol (PEG): Byproducts from the polymerization of ethylene oxide.
-
1,4-Dioxane: A potential carcinogenic byproduct of ethoxylation.[1][2] Its presence is closely monitored and controlled through purification steps.[1]
-
Ethylene Oxide: A carcinogenic and highly reactive substance used in the ethoxylation process.
The typical purity of this compound is around 95%.[3] Chromatographic techniques are essential for separating and quantifying the main component and these critical impurities.
Comparison of Chromatographic Techniques
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for analyzing this compound, each with distinct advantages and limitations.[4][5]
Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. Due to the relatively high molecular weight of this compound and its oligomers, derivatization is often necessary to increase their volatility for GC analysis.[6] GC offers excellent resolution and is particularly effective for the analysis of low-level volatile impurities like 1,4-dioxane and residual ethylene oxide.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity. It is ideal for non-volatile and thermally sensitive molecules, making it suitable for the analysis of the entire this compound oligomer distribution, as well as non-volatile impurities like free PEG and residual stearyl alcohol, often without the need for derivatization.[7] Since this compound lacks a strong UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are commonly employed.[8]
The following diagram illustrates a general workflow for the validation of this compound purity.
Experimental Protocols
Detailed methodologies for the analysis of this compound and its key impurities using GC and HPLC are presented below.
Protocol 1: Gas Chromatography (GC-FID) for this compound Purity and Residual Stearyl Alcohol
This method is suitable for determining the overall purity of this compound and quantifying residual stearyl alcohol after derivatization.
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 50 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).
-
Add 0.5 mL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent with a Flame Ionization Detector (FID).[9]
-
Injector: Split/splitless injector.[9]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.[11]
-
Temperatures:
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
-
Data Analysis:
-
Calculate the purity of this compound by the area normalization method:
-
Purity (%) = (Area of this compound oligomer peaks / Total area of all peaks) x 100.[9]
-
-
Quantify residual stearyl alcohol using an external standard calibration curve prepared with derivatized stearyl alcohol standards.
-
Protocol 2: Headspace GC-MS for 1,4-Dioxane
This method is highly sensitive for the determination of trace levels of 1,4-dioxane.
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC with a 5977A MSD or equivalent.[12]
-
Headspace Sampler: Agilent 7697A or equivalent.[12]
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperatures:
-
Oven Program: Initial temperature 50°C, hold for 5 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.
-
Headspace: Oven at 80°C, Loop at 90°C, Transfer line at 100°C.
-
-
MS Detection: Selected Ion Monitoring (SIM) mode with characteristic ions for 1,4-dioxane (m/z 88, 58, 43) and 1,4-dioxane-d8 (m/z 96, 64).
-
-
Data Analysis:
-
Quantify 1,4-dioxane using a calibration curve prepared with standards in the same solvent and the internal standard. The method detection limit is typically in the low ppb range.[12]
-
Protocol 3: HPLC-ELSD for this compound Oligomer Distribution and Free Polyethylene Glycol (PEG)
This method allows for the analysis of the entire oligomeric distribution of this compound and the quantification of non-volatile impurities like free PEG.
-
Sample Preparation:
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC system or equivalent with an Evaporative Light Scattering Detector (ELSD).[17]
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: Gradient elution is typically used.
-
A: Water
-
B: Acetonitrile or Methanol[15]
-
Gradient: Start with a higher concentration of water and gradually increase the organic phase over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
-
Data Analysis:
-
Analyze the oligomer distribution by observing the pattern of peaks corresponding to different numbers of ethylene oxide units.
-
Quantify free PEG using an external standard calibration curve of a suitable PEG standard. The ELSD response is often non-linear, requiring a quadratic or logarithmic fit for the calibration curve.[18]
-
Data Presentation and Comparison
The following tables summarize the performance characteristics of GC and HPLC for the validation of this compound purity.
Table 1: Comparison of GC and HPLC for this compound Purity Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity. |
| Sample Volatility | Requires volatile or derivatized compounds. | Suitable for non-volatile and thermally labile compounds.[4] |
| Derivatization | Often required for this compound and related compounds.[6] | Generally not required. |
| Typical Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Refractive Index (RI).[8] |
| Primary Applications | Analysis of volatile impurities (1,4-dioxane, ethylene oxide), residual stearyl alcohol (after derivatization). | Analysis of oligomer distribution, free PEG, and residual stearyl alcohol. |
| Analysis Time | Typically faster for individual volatile compounds.[4] | Can be longer due to gradient elution for oligomer separation. |
| Cost | GC systems are generally less expensive to purchase and operate.[4] | HPLC systems can have higher initial and operational costs. |
Table 2: Quantitative Performance Data for Impurity Analysis
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| 1,4-Dioxane | Headspace GC-MS/MS | 0.2 µg/g[13] | 0.5 µg/g[13] | > 0.995[19] |
| Free PEG | HPLC-ELSD | ~2.5 - 12.5 mg/L | ~12.0 - 30.0 mg/L | > 0.998 (quadratic fit)[20] |
| Residual Stearyl Alcohol | HPLC-ELSD | 0.2 mg/L | 0.6 mg/L | > 0.99[21] |
Note: The LOD and LOQ values are indicative and can vary depending on the specific instrumentation and method parameters.
Logical Workflow for Method Selection
The choice between GC and HPLC depends on the specific analytical goal. The following diagram illustrates a decision-making process for selecting the appropriate technique.
Conclusion
Both GC and HPLC are indispensable tools for the comprehensive purity validation of this compound.
-
GC, particularly with a headspace sampler and MS detector, is the gold standard for the sensitive detection and quantification of volatile impurities like 1,4-dioxane.
-
HPLC with an ELSD or CAD is superior for characterizing the non-volatile components, including the full range of this compound oligomers, residual stearyl alcohol, and free polyethylene glycol.
For a complete purity profile of this compound, a combination of both techniques is often necessary to ensure the quality and safety of the final product. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for this compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. selerity.com [selerity.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. youngin.com [youngin.com]
- 20. mdpi.com [mdpi.com]
- 21. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Birefringent Emulsions Stabilized with Steareth-2 and Steareth-21 versus Alternative Emulsifier Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of birefringent emulsions stabilized with the non-ionic surfactant system Steareth-2 and Steareth-21 against other common emulsification technologies. The objective is to offer a comprehensive resource for formulation scientists and researchers in selecting appropriate stabilizers for complex emulsion-based delivery systems. This analysis is supported by experimental data from various studies, detailing performance characteristics such as stability, droplet size, and rheological properties.
Introduction to Birefringent Emulsions
Birefringent emulsions exhibit optical anisotropy, meaning they have a directional dependence on the refractive index. This property is often indicative of structured phases within the emulsion, such as the formation of liquid crystals or the presence of solid crystalline structures. In the context of emulsions stabilized with this compound and Steareth-21, birefringence has been attributed to the presence of solid crystals formed by the interaction of the emulsifiers and other components of the formulation.[1][2] These structured systems can offer enhanced stability and unique textural properties, making them of significant interest in the cosmetic and pharmaceutical industries.
The combination of this compound, a low HLB (Hydrophile-Lipophile Balance) emulsifier, and Steareth-21, a high HLB emulsifier, creates a robust system for stabilizing oil-in-water (O/W) emulsions.[3][4] This blend is known for its ability to form stable and elegant emulsions over a wide pH range.[3]
Comparative Performance Analysis
This section compares the performance of this compound and Steareth-21 stabilized emulsions with two common alternatives: Glyceryl Stearate and PEG-100 Stearate blends, and Pickering emulsions stabilized by solid particles.
Data Summary
The following tables summarize the key performance parameters of emulsions stabilized with different emulsifier systems, compiled from various studies. It is important to note that as the data is aggregated from multiple sources, direct comparison should be done with caution due to potential variations in experimental conditions.
Table 1: Emulsifier System Performance Comparison
| Performance Parameter | This compound / Steareth-21 | Glyceryl Stearate / PEG-100 Stearate | Pickering Emulsions (e.g., ZnO/TiO2 NPs) |
| Emulsion Type | O/W | O/W | O/W or W/O |
| Birefringence | Often observed due to solid crystal formation[1][2] | Can form liquid crystalline structures | Not typically birefringent unless particles are anisotropic |
| Stability | Generally high; stable over a wide pH range[3] | Good stability, but can be sensitive to electrolytes[5][6] | Excellent long-term stability against coalescence[7][8] |
| Typical Droplet Size | Can form small, monodispersed droplets | Variable, dependent on formulation and process | Dependent on particle size and concentration[9] |
| Viscosity | Can range from lotions to creams; isotropic emulsions may have higher viscosity than birefringent ones[2] | Does not significantly thicken emulsions on its own[5][10] | Generally higher viscosity due to particle networks |
| Key Advantages | Forms elegant, stable emulsions; potential for structured birefringent systems. | Versatile, can create a wide range of textures; good skin feel.[5] | Surfactant-free, reducing potential for skin irritation; high stability.[9][11] |
| Key Disadvantages | Birefringence may not always be desirable; potential for solid crystal formation. | PEG component may be undesirable in "clean" beauty formulations. | Can be challenging to formulate; potential for gritty texture. |
Table 2: Example Formulations
| Component | This compound / Steareth-21 Emulsion[2] | Glyceryl Stearate / PEG-100 Stearate Emulsion (Conceptual) | Pickering Emulsion (20/80 o/w)[9][11] |
| Oil Phase | Emollient (e.g., Mineral Oil) - 9.00% | Caprylic/Capric Triglyceride - 20.00% | C12-C15 Alkyl Benzoate - 20.00% |
| This compound - 3.00% | Glyceryl Stearate & PEG-100 Stearate - 5.00% | - | |
| Steareth-21 - 2.00% | Cetearyl Alcohol - 3.00% | - | |
| Cetyl Alcohol - 1.00% | |||
| Stearic Acid - 1.50% | |||
| Aqueous Phase | Water - 79.35% | Water - to 100% | Water - to 100% |
| Propylene Glycol - 4.00% | Glycerin - 3.00% | - | |
| Stabilizer | - | - | ZnO/TiO2 Nanoparticles - 2.00% |
| Preservative | Methylparaben - 0.10%, Propylparaben - 0.05% | Phenoxyethanol - 1.00% | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis are provided below.
Polarized Light Microscopy for Birefringence Analysis
Objective: To qualitatively assess the presence of anisotropic structures (liquid crystals or solid crystals) in an emulsion.
Materials:
-
Polarizing light microscope with a rotating stage and Bertrand lens.[12]
-
Glass microscope slides and coverslips.
-
Emulsion sample.
Procedure:
-
Place a small drop of the emulsion on a clean microscope slide and cover with a coverslip.
-
Position the slide on the microscope stage.
-
Observe the sample under brightfield illumination to identify the general morphology.
-
Engage the polarizer and analyzer, ensuring they are crossed (90° to each other) for maximum extinction of light in the absence of a birefringent sample.[13]
-
Rotate the stage and observe the sample. Birefringent structures will appear bright against a dark background and will show extinction (turn dark) at four positions during a 360° rotation.[14]
-
Note the presence, morphology, and distribution of any birefringent structures. Maltese crosses are characteristic of lamellar liquid crystalline phases.
Droplet Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsion.
Materials:
-
Dynamic Light Scattering (DLS) instrument.[15]
-
Appropriate cuvettes for the instrument.
-
Filtered deionized water or the continuous phase of the emulsion for dilution.
-
Emulsion sample.
Procedure:
-
Allow the DLS instrument to warm up and stabilize.
-
Prepare the sample by diluting the emulsion with filtered deionized water or the continuous phase to an appropriate concentration. The concentration should be low enough to avoid multiple scattering effects but high enough for adequate signal intensity.[16]
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature, viscosity of the dispersant, and refractive index of the dispersed and continuous phases.
-
Perform the measurement. The instrument will analyze the fluctuations in scattered light intensity to calculate the diffusion coefficient of the droplets, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation.[17]
-
Record the z-average mean diameter and the polydispersity index (PDI).
Rheological Analysis
Objective: To characterize the flow behavior (viscosity) and viscoelastic properties of the emulsion.
Materials:
-
Controlled stress or controlled rate rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).[18]
-
Emulsion sample.
Procedure:
-
Equilibrate the rheometer and the sample to the desired measurement temperature.
-
Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Lower the upper geometry to the correct gap setting.
-
Allow the sample to rest for a defined period to allow for structural recovery after loading.
-
Flow Curve Measurement (Viscosity):
-
Apply a controlled shear rate or shear stress ramp, from a low to a high value and then back down.
-
Record the viscosity as a function of shear rate. Note any shear-thinning or thixotropic behavior.[19]
-
-
Oscillatory Measurement (Viscoelasticity and Yield Stress):
-
Perform a stress or strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).
-
Within the LVER, perform a frequency sweep to measure the storage modulus (G') and loss modulus (G'').
-
To determine the yield stress, perform a stress ramp and identify the point where G' and G'' cross over, or where the material transitions from elastic to viscous behavior.[20]
-
Accelerated Stability Testing
Objective: To predict the long-term physical stability of the emulsion under various stress conditions.
Materials:
Procedure:
-
Thermal Stability:
-
Store samples at elevated temperatures (e.g., 40°C, 50°C) and cycling temperatures (e.g., alternating between 4°C and 40°C every 24 hours) for a defined period (e.g., 1-3 months).[1][23]
-
At specified time points, evaluate the samples for changes in physical appearance (phase separation, creaming, color, odor), pH, viscosity, and droplet size.[24]
-
-
Centrifugation:
-
Centrifuge the emulsion samples at a specified speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).
-
Observe for any signs of phase separation or creaming.[23]
-
-
Freeze-Thaw Stability:
-
Subject the samples to several cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (24 hours).
-
After each cycle, evaluate the samples for physical changes.[23]
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the formulation and analysis of birefringent emulsions.
Caption: Workflow for the analysis of birefringent emulsions.
Conclusion
Emulsions stabilized with this compound and Steareth-21 are highly effective systems capable of forming structured, birefringent formulations with excellent stability. The presence of solid crystals is a key characteristic of these birefringent systems, influencing their rheological properties. When compared to alternatives like Glyceryl Stearate/PEG-100 Stearate blends, the Steareth system offers a different approach to structuring, which may be advantageous for specific applications. Pickering emulsions represent a surfactant-free alternative with exceptional stability, albeit with its own formulation challenges. The choice of emulsifier system will ultimately depend on the desired product attributes, including texture, stability requirements, and ingredient preferences (e.g., "PEG-free" formulations). The experimental protocols provided in this guide offer a framework for the comprehensive characterization and comparison of these different emulsion systems.
References
- 1. certifiedcosmetics.com [certifiedcosmetics.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Steareth-21 | Cosmetic Ingredients Guide [ci.guide]
- 5. humblebeeandme.com [humblebeeandme.com]
- 6. formulachemistry.com [formulachemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Pickering Emulsions: Perspectives and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation of Pickering emulsions for the development of surfactant-free sunscreen creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. humblebeeandme.com [humblebeeandme.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy [micro.magnet.fsu.edu]
- 14. moticmicroscopes.com [moticmicroscopes.com]
- 15. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 16. scribd.com [scribd.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. expresspharma.in [expresspharma.in]
- 20. uspnf.com [uspnf.com]
- 21. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 22. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 23. makingcosmetics.com [makingcosmetics.com]
- 24. ijpsonline.com [ijpsonline.com]
A Comparative Guide to Droplet Size Distribution in Steareth-2 Emulsions and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the droplet size distribution in emulsions stabilized with Steareth-2 and its common alternatives. Understanding the droplet size of an emulsion is critical as it directly influences stability, bioavailability, and sensory characteristics of a formulation. This document summarizes available experimental data, details relevant experimental protocols, and presents a logical workflow for emulsion analysis.
Performance Comparison of Emulsifiers
The selection of an emulsifier is a critical factor in determining the physical characteristics and stability of an emulsion. While this compound is a widely used non-ionic emulsifier, a variety of alternatives, including natural and other synthetic options, are available. This section compares the performance of this compound with several alternatives based on reported droplet size distribution data.
It is important to note that a direct comparative study under identical experimental conditions was not available in the public domain at the time of this review. The data presented below is a compilation from various studies, and therefore, direct comparisons should be made with caution, considering the variability in formulation parameters and analytical methodologies.
| Emulsifier System | Emulsion Type | Reported Mean Droplet Size | Polydispersity Index (PDI) | Key Observations & Formulation Notes |
| This compound (in combination with Steareth-21) | Oil-in-Water (O/W) | Qualitatively described as "small and monodispersed"[1] | Not Reported | Often used in combination with a more hydrophilic emulsifier like Steareth-21 to achieve stable emulsions.[1][2][3] The combination is noted to form a well-organized network of oil droplets.[1] |
| Polyglycerol Esters (e.g., Polyglyceryl-10 Laurate) | Oil-in-Water (O/W) Nanoemulsions | 50 - 70 nm[4][5] | ≤ 0.1[4][5] | Capable of forming very fine nanoemulsions with a narrow size distribution, suggesting high stability.[4][5] Performance is dependent on the specific polyglycerol ester and formulation. |
| Polyglycerol Esters (e.g., Polyglyceryl-6 Distearate) | Water-in-Oil (W/O) | 1 - 2 µm[6] | Not Reported | Can be used to create stable water-in-oil emulsions with a dense interfacial crystal layer that prevents droplet aggregation.[6] |
| Sucrose Esters (e.g., Sucrose Stearate S-1670) | Oil-in-Water (O/W) | 0.374 µm (374 nm)[7] | Not Reported | Droplet size is influenced by the HLB value of the sucrose ester; higher HLB values tend to produce smaller droplets.[7] |
| Sucrose Esters (e.g., Sucrose Stearate S-170) | Oil-in-Water (O/W) | 0.674 µm (674 nm)[7] | Not Reported | Lower HLB sucrose esters may result in larger droplet sizes.[7] Emulsions can be sensitive to pH changes during digestion. |
| Olivem® 1000 (Cetearyl Olivate, Sorbitan Olivate) | Oil-in-Water (O/W) | 5 - 262 µm | Not Reported | A natural-derived emulsifier that can produce stable emulsions. Droplet size can be influenced by the type of oil and homogenization time.[8][9] |
| Glyceryl Stearate & PEG-100 Stearate | Oil-in-Water (O/W) | Data not available | Not Reported | This combination is a versatile emulsifier that creates stable, silky emulsions.[10][11][12][13] It does not significantly thicken emulsions, allowing for independent control of viscosity.[10][11] |
Experimental Protocols
Accurate and reproducible analysis of emulsion droplet size is essential for formulation development and quality control. The following are detailed methodologies for common techniques used in the characterization of emulsions.
Emulsion Preparation (General Protocol)
A standard procedure for preparing an oil-in-water (O/W) emulsion is as follows:
-
Phase Preparation:
-
Oil Phase: The emulsifier (e.g., this compound) and any oil-soluble components are combined and heated to 70-75°C with stirring until all components are melted and homogenous.
-
Aqueous Phase: The water-soluble components are dissolved in deionized water and heated to 70-75°C.
-
-
Emulsification:
-
The hot aqueous phase is slowly added to the hot oil phase with continuous stirring using a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes).
-
The emulsion is allowed to cool to room temperature while stirring at a lower speed.
-
Droplet Size Analysis: Dynamic Light Scattering (DLS)
DLS is suitable for measuring the size of sub-micron particles and provides information on the hydrodynamic diameter of the droplets.
-
Sample Preparation:
-
The emulsion is diluted with deionized water to a suitable concentration to avoid multiple scattering effects. The optimal dilution should be determined empirically for each formulation.
-
-
Instrumentation and Measurement:
-
A Zetasizer or similar DLS instrument is used.
-
The sample is placed in a cuvette and equilibrated to a controlled temperature (e.g., 25°C).
-
The laser is directed at the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173°).
-
The intensity fluctuations of the scattered light are analyzed to determine the particle size distribution and the Polydispersity Index (PDI).
-
Measurements are typically performed in triplicate.
-
Droplet Size Analysis: Laser Diffraction
Laser diffraction is a versatile technique for measuring a wide range of particle sizes, from sub-micron to millimeters.
-
Sample Preparation:
-
The emulsion is dispersed in a suitable medium (e.g., deionized water) in the instrument's dispersion unit until an appropriate obscuration level (typically 10-20%) is reached.
-
-
Instrumentation and Measurement:
-
A laser diffraction particle size analyzer (e.g., Malvern Mastersizer) is used.
-
The sample is circulated through the measurement cell, and a laser beam is passed through it.
-
The diffraction pattern of the scattered light is measured by a series of detectors at different angles.
-
The Mie or Fraunhofer theory is used to calculate the particle size distribution from the diffraction pattern.
-
Results are often reported as the volume-weighted mean diameter (D[2][14]).
-
Experimental Workflow and Signaling Pathway Diagrams
To provide a clear visual representation of the experimental process and the relationships between different stages of emulsion analysis, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the preparation and comparative analysis of emulsion droplet size.
Caption: Logical relationship for selecting an emulsifier based on formulation requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyglycerol Ester-Based Low Energy Nanoemulsions with Red Raspberry Seed Oil and Fruit Extracts: Formulation Development toward Effective In Vitro/In Vivo Bioperformance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. essentiallynatural.co.za [essentiallynatural.co.za]
- 11. humblebeeandme.com [humblebeeandme.com]
- 12. formulachemistry.com [formulachemistry.com]
- 13. Glyceryl Stearate and PEG-100 Stearate (e.q. Lexemul 561, Emulgade 165) [myskinrecipes.com]
- 14. pure.uva.nl [pure.uva.nl]
Zeta Potential of Steareth-2 Stabilized Nanoparticles: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the surface charge of nanoparticles is paramount for predicting their stability, in vivo behavior, and cellular interactions. The zeta potential is a critical parameter that provides insight into this surface charge. This guide offers a comparative analysis of the zeta potential of nanoparticles stabilized with Steareth-2 and other commonly used stabilizers, supported by experimental data and detailed protocols.
This compound is a non-ionic surfactant, a polyethylene glycol ether of stearic acid, frequently employed as an emulsifier in pharmaceutical and cosmetic formulations.[1][2] Its primary role in nanoparticle stabilization is to provide a steric barrier on the particle surface, preventing aggregation and enhancing stability.[3] Unlike ionic surfactants, non-ionic stabilizers like this compound do not significantly contribute to the surface charge of the nanoparticles. Therefore, the resulting zeta potential of this compound stabilized nanoparticles is expected to be close to neutral.
Comparative Analysis of Zeta Potential
The stability of a colloidal dispersion is often predicted by the magnitude of its zeta potential. Nanoparticles with a zeta potential greater than ±30 mV are generally considered to be physically stable. While non-ionic surfactants like this compound primarily offer steric stabilization, the inherent charge of the core material of the nanoparticle will be the main determinant of the measured zeta potential.
Below is a comparison of the typical zeta potential values observed for nanoparticles stabilized with this compound's alternatives, including other non-ionic surfactants and an ionic surfactant.
| Stabilizer Type | Stabilizer | Nanoparticle Core | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Non-ionic | This compound | PLGA | ~200-500 | ~0.2-0.4 | Near Neutral (theoretically) |
| Non-ionic | Poloxamer 188 | PLGA | 100 - 200 | 0.1 - 0.2 | -5 to -24[4] |
| Non-ionic | Tween 80 | PLGA | ~200 | < 0.2 | -16 to -23[5] |
| Ionic (Anionic) | Sodium Lauryl Sulfate (SLS) | Silica | ~5 | N/A | -53.3[6] |
Note: Direct experimental data for this compound stabilized nanoparticles is limited in publicly available literature. The values presented are theoretical estimations based on its non-ionic nature. The zeta potential of nanoparticles is highly dependent on the core material and the surrounding medium's pH and ionic strength.
Experimental Protocol: Zeta Potential Measurement
The following protocol outlines the standard procedure for measuring the zeta potential of nanoparticles using Dynamic Light Scattering (DLS) with an electrophoretic light scattering (ELS) unit.
Objective: To determine the surface charge of stabilized nanoparticles in an aqueous dispersion.
Materials and Equipment:
-
Nanoparticle dispersion
-
Deionized water (or appropriate dispersion medium)
-
Zeta potential analyzer (e.g., Malvern Zetasizer, Beckman Coulter DelsaNano)
-
Disposable folded capillary cells
-
Syringes and filters (0.22 µm)
-
pH meter
Procedure:
-
Sample Preparation:
-
Ensure the nanoparticle dispersion is homogeneous. If necessary, gently sonicate the sample to break up any loose agglomerates.
-
Dilute the nanoparticle suspension to an appropriate concentration using filtered (0.22 µm) deionized water or the desired dispersion medium. The optimal concentration will depend on the instrument and the scattering properties of the nanoparticles. A typical starting point is a 1:10 or 1:100 dilution.
-
-
Instrument Setup:
-
Turn on the zeta potential analyzer and allow it to warm up according to the manufacturer's instructions.
-
Select the appropriate measurement parameters in the software, including the dispersant properties (viscosity, refractive index, and dielectric constant) and the measurement temperature (typically 25°C).
-
-
Measurement:
-
Carefully flush a new disposable folded capillary cell with the diluted nanoparticle suspension to ensure the cell walls are coated with the sample.
-
Inject the diluted sample into the cell using a syringe, avoiding the introduction of air bubbles.
-
Wipe the exterior of the cell and place it into the instrument's measurement chamber.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the zeta potential measurement. The instrument will apply an electric field and measure the velocity of the particles, from which the electrophoretic mobility and zeta potential are calculated.
-
It is recommended to perform at least three independent measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The software will generate a zeta potential distribution plot and provide the mean zeta potential value and the polydispersity index (PDI).
-
Record the mean zeta potential, standard deviation, and any observations about the distribution.
-
Experimental Workflow
The following diagram illustrates the general workflow for the formulation of stabilized nanoparticles and subsequent zeta potential measurement.
Logical Relationships in Nanoparticle Stabilization
The choice of stabilizer has a direct impact on the resulting surface properties and, consequently, the stability of the nanoparticle dispersion. The following diagram illustrates the relationship between the type of stabilizer and the primary stabilization mechanism.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of surface charge on the potential toxicity of PLGA nanoparticles towards Calu-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
In Vitro Comparative Toxicity Assessment of Steareth Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro toxicity assessment of Steareth compounds, a group of polyoxyethylene ethers of stearyl alcohol commonly used as emulsifying agents in cosmetic and pharmaceutical formulations. The information presented herein is compiled from various scientific sources to facilitate an objective comparison of their potential cytotoxic and irritant effects.
Data Presentation: Comparative Toxicity Overview
The following table summarizes the available in vitro toxicity data for various Steareth compounds and the closely related Ceteareth-20. It is important to note that direct comparative studies with standardized methodologies are limited. The data presented is a collation from multiple sources.
| Compound | Cell Line/Model | Assay | Concentration | Result | Citation |
| Steareth-2 | Human Skin | N/A | Up to 60% in water | At most mildly irritating. | [1] |
| Human Skin | N/A | N/A | Neither a primary irritant nor a sensitizer. | [1][2] | |
| Steareth-10 | Human Skin | N/A | Up to 60% in water | At most mildly irritating. | [1] |
| Human Skin | N/A | N/A | Neither a primary irritant nor a sensitizer. | [1] | |
| Steareth-20 | Human Skin | Dermal Application | 4% | Nontoxic in subchronic testing. | [1] |
| Human Skin | N/A | N/A | Neither a primary irritant nor a sensitizer. | [1][3] | |
| N/A | Phototoxicity Test | N/A | Not phototoxic. | [1][3] | |
| Ceteareth-20 | Human Lymphocytes | LDH Assay | 1%, 5%, 25%, 50% | No significant cytotoxic effect; showed proliferative effects. | [4][5][6] |
| Human Lymphocytes | WST-1 Assay | 1%, 5%, 25%, 50% | Showed proliferative effects. | [4][5][6] |
Note: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Steareth ingredients are safe for use in cosmetics when formulated to be non-irritating[1][7][8]. The potential presence of 1,4-dioxane, a manufacturing by-product, can be controlled through purification[1][3].
Experimental Protocols
Detailed methodologies for key in vitro experiments cited in the assessment of Steareth and related compounds are provided below.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.
-
Cell Culture: Human lymphocytes are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin. Cells are maintained at 37°C in a 5% CO2 incubator[4].
-
Cell Plating: Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL[4].
-
Compound Exposure: Cells are treated with various concentrations of the test compound (e.g., Ceteareth-20) and incubated for 24 to 48 hours[4].
-
LDH Measurement: A reaction mixture from a commercial LDH kit is added to each well. After a 30-minute incubation at room temperature, the absorbance is measured at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage relative to control cultures[6].
Cell Proliferation Assay (WST-1)
The WST-1 assay is a colorimetric test for the quantification of cell proliferation and viability.
-
Cell Culture and Plating: Human lymphocytes are cultured and plated in 96-well plates as described for the LDH assay[6].
-
Compound Exposure: Cells are incubated with different concentrations of the test substance for a specified period (e.g., 24 hours)[5].
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well, and the plate is incubated for 4 hours at 37°C in a 5% CO2 atmosphere[6].
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell proliferation is determined by comparing the absorbance of treated cells to untreated controls[6].
Reconstructed Human Epidermis (RhE) Test for Skin Irritation
This method utilizes a 3D human skin model to assess the potential for skin irritation.
-
Tissue Model: Commercially available reconstructed human epidermis models, such as EpiDerm™, are used. These consist of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis[9].
-
Pre-incubation: The tissues are pre-incubated overnight in assay medium at 37°C and 5% CO2[10].
-
Topical Application: The test substance is applied topically to the surface of the tissue for a defined exposure time (e.g., 60 minutes)[10][11].
-
Viability Assessment (MTT Assay): Following exposure, the tissues are rinsed and transferred to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells reduce the yellow MTT to a purple formazan, which is then extracted[9].
-
Quantification: The amount of formazan is quantified by measuring the absorbance at a specific wavelength. A chemical is classified as an irritant if the tissue viability is reduced below 50% of the negative control[9][11].
Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) for Eye Irritation
The HET-CAM assay is an alternative method to assess the eye irritation potential of a substance.
-
Egg Incubation: Fertilized hen's eggs are incubated for 9 days to allow for the development of the chorioallantoic membrane (CAM)[12].
-
Membrane Preparation: On day 9, the eggshell is opened to expose the CAM[12].
-
Substance Application: The test substance is applied directly onto the CAM[12].
-
Observation: The CAM is observed for 5 minutes for signs of damage, including hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation)[12][13].
-
Irritation Scoring: An irritation score is calculated based on the time of appearance and severity of these reactions. The score is used to classify the irritation potential of the substance[12].
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for in vitro cytotoxicity testing and a generalized signaling pathway that can be activated by cytotoxic compounds.
Caption: Workflow for in vitro cytotoxicity assessment of Steareth compounds.
Caption: Hypothetical signaling pathway for cytotoxicity.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Steareth-20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C22H46O3 | CID 4165923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iivs.org [iivs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. journal.biochim.ro [journal.biochim.ro]
- 12. scielo.br [scielo.br]
- 13. Strategies for the evaluation of the eye irritation potential of different types of surfactants and silicones used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Steareth-2 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Steareth-2, a common ingredient in cosmetic and pharmaceutical formulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the immediate safety and handling information for this compound. While this compound is generally considered to have low toxicity, proper laboratory practices should always be observed.[1][2]
| Property | Information |
| Appearance | White, waxy solid.[1] |
| Stability | Stable under normal conditions.[1] |
| Incompatibility | Oxidizing agents.[1] |
| Hazardous Decomposition | Combustion may produce carbon dioxide and carbon monoxide.[1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses and gloves, is recommended to prevent skin and eye contact.[1][3] Normal chemical handling and storage procedures should be followed.[1] |
| Spill Response | In the event of a spill, be aware that floors may become slippery.[1] Dike and contain the spill with an inert material such as sand or earth. Transfer the material to a suitable container for recovery or disposal. Prevent the spill from entering sewers or open bodies of water.[1] |
Step-by-Step Disposal Procedures for this compound
According to its Material Safety Data Sheet (MSDS), discarded this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), 40 CFR 261.[1] However, institutional and local regulations may have specific requirements for chemical disposal. The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory environment.
1. Waste Determination and Segregation:
-
Confirm Classification: Verify with your institution's Environmental Health and Safety (EHS) department that non-hazardous waste classification is acceptable under local and institutional guidelines.
-
Segregation: Although not classified as hazardous, it is good laboratory practice to segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible materials.[4] Store it separately from strong oxidizing agents.[1]
2. Container Selection and Labeling:
-
Container: Collect this compound waste in a clean, sealable container that is compatible with the material.[5][6]
-
Labeling: Clearly label the container as "Non-hazardous Waste: this compound". Include the date of accumulation. Proper labeling is crucial to avoid accidental misuse or improper disposal by others.[6]
3. Accumulation and Storage:
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) or a designated waste collection area within the laboratory.[4][7]
-
Container Integrity: Ensure the container is kept closed except when adding waste to prevent spills and contamination.[6]
4. Final Disposal:
-
Consult EHS: Before final disposal, consult your institution's EHS department for their specific procedures for non-hazardous solid chemical waste. Some institutions may have a dedicated waste stream for non-hazardous chemicals.
-
Follow Institutional Guidelines: Adhere to your institution's guidelines, which may include arranging for a pickup by the EHS department or following a specific protocol for disposal in the regular solid waste stream.
-
Empty Container Disposal: For empty containers that previously held this compound, remove all product residue.[1] The first rinse of the container should be collected and disposed of as chemical waste.[6] After thorough rinsing and drying, the container can typically be disposed of as regular solid waste, with the label defaced or removed.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
- 1. multifacetedcos.wordpress.com [multifacetedcos.wordpress.com]
- 2. atamankimya.com [atamankimya.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Guide to Handling Steareth-2
Essential safety protocols and logistical plans for the use of Steareth-2 in a laboratory setting, ensuring the protection of research professionals and the integrity of drug development processes.
This compound, a widely used emulsifier and surfactant in pharmaceutical and cosmetic formulations, is a stable compound under normal conditions.[1][2] While it is not classified as a hazardous substance, adherence to proper safety procedures is paramount to minimize exposure and ensure a safe laboratory environment.[3] This guide provides detailed information on the necessary personal protective equipment (PPE), handling procedures, and disposal methods for this compound.
Personal Protective Equipment (PPE) for this compound
While this compound has low toxicity, direct contact with the skin, eyes, or inhalation of mists should be avoided.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[3] If there is a potential for splashing, chemical splash goggles or a face shield should be worn.[3] |
| Hand Protection | Chemically compatible gloves are mandatory.[3] For individuals with latex sensitivities, nitrile or other synthetic non-latex gloves are recommended.[3] |
| Skin Protection | A lab coat or long-sleeved overalls should be worn to prevent skin contact.[2] In cases of potential significant exposure, chemically resistant aprons and safety footwear are advised. |
| Respiratory Protection | Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[1] If mists or aerosols are generated, a NIOSH/MSHA approved respirator should be used.[1] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk and ensuring a secure research environment.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Handling and Storage:
-
Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[1]
-
Avoid contact with strong oxidizing agents.[1]
-
Practice good housekeeping to prevent the accumulation of dust.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]
-
Inhalation: If high concentrations of mist or aerosols are inhaled, move to fresh air.[1]
-
Ingestion: Ingestion is not a likely route of exposure in a laboratory setting. Toxic effects are not expected.[1]
Spill and Accidental Release:
-
In the event of a spill, wear appropriate PPE.
-
Be aware that floors may become slippery.[1]
-
Contain the spill using an inert absorbent material.
-
Clean the area thoroughly to remove any residue.
Disposal:
-
Discarded this compound is not considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA), 40 CFR 261.[1]
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Empty containers may retain product residue and should be handled with the same precautions as the product itself.[1] Do not reuse empty containers unless for the storage and shipment of the original product.[1]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
